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  • Product: 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane
  • CAS: 18586-22-6

Core Science & Biosynthesis

Foundational

Engineering High-Refractive-Index Optical Biomaterials: The Role of Diphenyl Divinyl Trisiloxane Monomers

Executive Summary Siloxane-based polymers have long been the cornerstone of optical biomaterials, particularly in ophthalmology, advanced photonics, and specialized drug delivery systems. However, standard polydimethylsi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Siloxane-based polymers have long been the cornerstone of optical biomaterials, particularly in ophthalmology, advanced photonics, and specialized drug delivery systems. However, standard polydimethylsiloxane (PDMS) suffers from a low refractive index (RI 1.40), limiting its utility in applications requiring thin-profile lenses or high light-extraction efficiency[1]. To overcome this fundamental limitation, the incorporation of aromatic substituents—specifically through specialized monomers like 1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyltrisiloxane (CAS No. 18586-22-6)—has become a critical engineering strategy[2].

This technical guide explores the physicochemical principles, optical properties, and self-validating experimental workflows for utilizing diphenyl divinyl trisiloxane in the development of next-generation optical resins and drug-eluting intraocular lenses (IOLs).

Mechanistic Causality: Molecular Architecture and Optical Properties

The macroscopic optical and mechanical behavior of a siloxane elastomer is directly dictated by its molecular architecture. 1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyltrisiloxane serves as a highly functional intermediate due to three specific structural components:

  • Diphenyl Groups (Optical Modulation): The presence of phenyl rings introduces delocalized π -electrons. These electron clouds are highly polarizable under the oscillating electromagnetic field of incident light. According to the Lorentz-Lorenz equation, increased molar polarizability directly increases the refractive index[3]. By adjusting the molar ratio of diphenylsiloxane units during copolymerization, the RI can be precisely tuned from 1.433 (matching the human crystalline lens) to over 1.58 for ultra-thin foldable IOLs[4].

  • Terminal Vinyl Groups (Hydrosilylation Reactivity): The divinyl functionality allows for platinum-catalyzed addition curing (hydrosilylation) with silicon-hydride (Si-H) crosslinkers[5]. Unlike condensation curing, hydrosilylation produces zero volatile byproducts. This ensures zero volumetric shrinkage and eliminates the formation of micro-voids, which would otherwise cause light scattering (clinically known as "glistenings" in ophthalmology)[6].

  • Trisiloxane Backbone (Flexibility): The Si–O–Si bonds possess a low rotational energy barrier, maintaining a low glass transition temperature ( Tg​ ). This ensures the resulting elastomer remains highly flexible and foldable at physiological temperatures, a prerequisite for minimally invasive surgical implantation[1].

StructureProperty Core 1,5-Divinyl-3,3-diphenyl- 1,1,5,5-tetramethyltrisiloxane Phenyl Diphenyl Groups (High Polarizability) Core->Phenyl Vinyl Terminal Vinyl Groups (Reactive Sites) Core->Vinyl Siloxane Trisiloxane Backbone (Low Tg, Flexibility) Core->Siloxane RI High Refractive Index (n = 1.48 - 1.55) Phenyl->RI Curing Rapid Hydrosilylation (Zero Shrinkage) Vinyl->Curing Mechanics Foldable Elastomer (A-IOL Applications) Siloxane->Mechanics

Molecular architecture of diphenyl divinyl trisiloxane and its property causality.

Quantitative Optical and Physical Properties

The integration of diphenyl divinyl trisiloxane significantly alters the optical profile of the resulting polymer network. The monomer itself presents as a colorless to pale yellow clear liquid with a purity of ≥97.0% and a density of 0.98 - 1.02 g/cm³[2].

The table below summarizes the comparative optical advantages of integrating diphenyl siloxane units into polymer matrices:

Material / MonomerRefractive Index ( nD20​ )Transmittance (450 nm)Primary Application
Standard PDMS1.40 - 1.41> 98%Microfluidics, standard contact lenses
1,5-Divinyl-3,3-diphenyl trisiloxane 1.480 - 1.490 > 97% High-RI intermediate, optical resins
Poly(dimethyl-co-diphenylsiloxane)~1.465> 95%Foldable IOLs, LED encapsulation
High-Phenyl Siloxane Hybrimers1.58 - 1.60~ 97%Advanced photonics, ultra-thin lenses

Data synthesized from chemical specifications and optical studies[2],[7],[8].

Experimental Protocol: Synthesis of a High-RI Accommodating IOL Matrix

For drug development professionals and biomaterial scientists, creating a self-validating, reproducible optical matrix is paramount. The following protocol details the synthesis of an in-situ curable, high-RI accommodating IOL (A-IOL) utilizing diphenyl divinyl trisiloxane[4].

Phase 1: Formulation and Stoichiometric Balancing
  • Monomer Blending: Combine 1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyltrisiloxane with a high-molecular-weight poly(dimethylsiloxane-co-diphenylsiloxane) base. Adjust the ratio to achieve a target aromatic content corresponding to an RI of 1.433[4].

    • Causality: Matching the RI of the average human crystalline lens (1.433) prevents severe hyperopic or myopic shifts post-implantation, ensuring immediate visual acuity restoration.

  • Crosslinker Addition: Introduce a multi-functional silicon hydride (Si-H) crosslinker (e.g., tetrakis(dimethylsiloxy)silane) at a molar ratio of Si-H to Si-Vinyl of 1.2:1.

    • Causality: A slight stoichiometric excess of Si-H ensures the complete consumption of vinyl groups. This prevents unreacted, low-molecular-weight monomers from leaching into delicate ocular tissues, thereby eliminating a primary source of cytotoxicity.

Phase 2: Catalysis and Degassing (Self-Validating Step)
  • Catalyst Integration: Add Karstedt’s catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) at a concentration of 2-5 ppm Pt[9].

  • Vacuum Degassing: Subject the mixture to a vacuum of < 10 mbar for 15 minutes.

    • Causality & Validation: Removing dissolved oxygen and micro-bubbles is critical because oxygen acts as an inhibitor to the platinum catalyst, leading to incomplete curing. Furthermore, trapped bubbles act as light-scattering centers, drastically reducing optical transmittance and the Abbe number. Self-Validation: The system is validated when the mixture achieves perfect, glass-like visual clarity under ambient light prior to injection.

Phase 3: Injection and In Situ Curing
  • Injection: Transfer the degassed prepolymer into a specialized surgical syringe and inject it into an evacuated capsular bag model or an optical mold.

  • Thermal/Photochemical Curing: Cure the matrix at 70°C for 2 to 8 hours (or via blue-light irradiation if a specialized photo-initiator is utilized)[4],[9].

    • Causality: Controlled curing kinetics prevent thermal runaway and localized shrinkage, ensuring a uniform polymer network with a low elastic modulus capable of responding to ciliary muscle contractions (restoring ocular accommodation).

Workflow A 1. Monomer Formulation (Diphenyl Divinyl Trisiloxane) B 2. Cross-linker Addition (Si-H Functional Siloxane) A->B C 3. Catalyst Integration (Karstedt's Pt Catalyst) B->C D 4. Vacuum Degassing (< 10 mbar) C->D E 5. In Situ Injection (Capsular Bag / Mold) D->E F 6. Hydrosilylation Curing (Zero Shrinkage Elastomer) E->F

Experimental workflow for synthesizing high-RI siloxane optical elastomers.

Applications in Drug Development and Ocular Implants

While primarily recognized for their exceptional optical clarity, high-RI siloxane matrices synthesized from diphenyl divinyl trisiloxane are increasingly relevant in pharmaceutical applications and drug development:

  • Drug-Eluting Optical Matrices: The highly hydrophobic nature of the diphenyl-siloxane network makes it an excellent reservoir for lipophilic active pharmaceutical ingredients (APIs), such as dexamethasone or prostaglandin analogs[6]. By tuning the cross-linking density via the divinyl monomer concentration, formulation scientists can precisely control the diffusion kinetics of the drug. This enables sustained, zero-order release over several months to combat post-operative inflammation or manage intraocular pressure in glaucoma patients.

  • Biocompatibility & Stability: Extensive in vitro cytotoxicity studies (using L929 cell lines) and in vivo rabbit models have demonstrated that fully cured, high-purity diphenyl siloxane networks exhibit excellent ocular biocompatibility[4]. Furthermore, the lack of hydrolyzable groups ensures long-term stability against enzymatic degradation in physiological environments.

Conclusion

1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyltrisiloxane is a highly versatile monomer that bridges the gap between mechanical flexibility and superior optical performance. By understanding the fundamental causality between its molecular structure—specifically the highly polarizable phenyl groups and the reactive vinyl terminals—and its macroscopic properties, scientists can engineer bespoke optical resins, accommodating IOLs, and advanced drug-delivery systems with unparalleled precision and reliability.

References

  • Title: 1,5-Divinyl-3,3-Diphenyl-1,1,5,5-Tetra-Methyltrisiloxane CAS NO 18586-22-6 Source: chemicalroot.com URL: [Link]

  • Title: High Refractive Index Polysiloxane as Injectable, In Situ Curable Accommodating Intraocular Lens Source: nih.gov URL: [Link]

  • Title: Influence of diphenylsiloxane content on the refractive index and... Source: researchgate.net URL: [Link]

  • Source: google.com (Patents)
  • Title: WO2017110468A1 - 熱硬化性樹脂組成物 (Thermosetting Resin Composition)
  • Title: Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane Source: nbinno.com URL: [Link]

  • Title: Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications Source: mdpi.com URL: [Link]

  • Title: Innovative Polymeric Biomaterials for Intraocular Lenses in Cataract Surgery Source: mdpi.com URL: [Link]

Sources

Exploratory

The Thermochemical Degradation of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane: Mechanisms and Analytical Workflows

An In-Depth Technical Whitepaper for Materials Scientists and Polymer Researchers Executive Summary The compound 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (often abbreviated as DDTS or DViDPhT, CAS: 18586-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Materials Scientists and Polymer Researchers

Executive Summary

The compound 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (often abbreviated as DDTS or DViDPhT, CAS: 18586-22-6) is a highly specialized organosilicon precursor. Featuring a unique trisiloxane backbone flanked by reactive vinyl groups and stabilized by central diphenyl substituents, it serves as a critical cross-linking agent in high-consistency silicone rubbers (HCR) and a precursor for advanced silicon oxycarbide (SiOC) ceramics [1].

Understanding its thermal degradation mechanism is paramount for researchers developing high-temperature resistant polymers, implantable biomedical devices, and carbon-rich ceramic electrodes. This whitepaper deconstructs the thermochemical pathways of DDTS, detailing how its molecular architecture dictates its degradation profile, and provides field-proven analytical workflows for empirical validation.

Molecular Architecture and Thermochemical Profile

The thermal stability of a polysiloxane is intrinsically linked to its substituent groups. Standard polydimethylsiloxane (PDMS) is highly susceptible to depolymerization via an intramolecular "back-biting" mechanism at elevated temperatures [2]. However, the architecture of DDTS introduces two critical thermochemical modifiers:

  • Terminal Vinyl Groups: These allow for rapid, low-temperature cross-linking (via hydrosilylation or radical initiation), transforming the liquid oligomer into a robust, three-dimensional polymer network before degradation temperatures are reached.

  • Central Diphenyl Substituents: The bulky phenyl rings on the central silicon atom introduce significant steric hindrance. This rigidity restricts the conformational flexibility of the Si–O–Si backbone, fundamentally altering the degradation pathway from low-energy unzipping to high-energy random scission[3].

Mechanistic Pathways of Thermal Degradation

The thermal degradation of DDTS is a multi-phase process that transitions from polymerization to pyrolytic ceramization.

Phase I: Vinyl-Mediated Cross-Linking (200 °C – 350 °C)

Before degradation begins, the application of thermal stress (often in the presence of a catalyst like dicumyl peroxide or platinum) induces the homolytic cleavage of the vinyl double bonds. This initiates a radical cross-linking cascade. The resulting dense polymer network significantly increases the molecular weight and restricts chain mobility, which is a prerequisite for high ceramic yield during subsequent pyrolysis [4].

Phase II: Steric Inhibition of "Back-Biting" (350 °C – 550 °C)

In standard linear siloxanes, degradation occurs via a cyclic transition state where the terminal hydroxyl or radical ends "bite back" into the siloxane backbone, releasing volatile cyclic oligomers (e.g., hexamethylcyclotrisiloxane, D3) [2].

In DDTS-derived networks, the central diphenyl groups physically obstruct the formation of this cyclic transition state [3]. Causality dictates that because the low-energy unzipping pathway is blocked, the molecule must absorb significantly more thermal energy before degradation can proceed. Consequently, the onset of mass loss is delayed by 50 °C to 100 °C compared to purely aliphatic siloxanes.

Phase III: Random Scission and Ceramization (>600 °C)

At extreme temperatures, the thermal energy surpasses the bond dissociation energies of the substituent groups. The degradation shifts entirely to a radical mechanism characterized by random homolytic scission:

  • Si–CH₃ Cleavage: Releases methyl radicals, which abstract hydrogen to form methane gas.

  • Si–Phenyl Cleavage: Releases benzene and other aromatic volatiles.

  • Ceramization: The remaining Si–O–Si and Si–C bonds rearrange into an amorphous, highly cross-linked silicon oxycarbide (SiOC) ceramic matrix, often embedding a free carbon phase derived from the phenyl rings [4].

Pathway A DDTS Precursor (Liquid Oligomer) B Cross-linked Network (Vinyl Polymerization) A->B 200-350 °C Thermal Initiation C Steric Inhibition of 'Back-Biting' Unzipping B->C 350-500 °C Thermal Stress D Homolytic Cleavage (Si-CH3, Si-Phenyl) C->D >500 °C Random Scission E SiOC Ceramic + Free Carbon (Solid Residue) D->E Ceramization F Volatile Off-gassing (Benzene, Methane) D->F Volatilization

Thermochemical degradation pathway of DDTS from oligomer to SiOC ceramic.

Quantitative Degradation Metrics

To illustrate the stabilizing effect of the diphenyl and divinyl architecture, the table below compares the thermal degradation metrics of DDTS against standard 1,3-divinyltetramethyldisiloxane (DTDS) and pure PDMS under an inert argon atmosphere [4][5].

Precursor / PolymerSubstituent ProfileT₅% (Onset of Degradation)Tmax (Max Rate of Mass Loss)Ceramic Yield at 800 °CPrimary Degradation Mechanism
Pure PDMS Methyl only~320 °C~400 °C< 5%"Back-biting" (Cyclic oligomers)
DTDS Divinyl, Tetramethyl~350 °C~450 °C~40%Mixed (Unzipping + Scission)
DDTS Divinyl, Tetramethyl, Diphenyl >410 °C ~520 °C ~65 - 70% Random Scission & Ceramization

Data synthesis based on thermogravimetric analysis of siloxane oligomers cross-linked at 300 °C prior to pyrolysis.

Experimental Workflows for Degradation Analysis

To empirically validate the degradation mechanisms of DDTS, researchers must employ hyphenated analytical techniques. TGA provides the mass loss kinetics, but identifying the exact mechanism (unzipping vs. random scission) requires real-time identification of the evolved volatiles.

Protocol 1: TGA-FTIR (Evolved Gas Analysis)

Purpose: To correlate specific mass loss events with the functional groups of the evolved gases. Causality: A heated transfer line is critical; if the line is unheated, high-boiling cyclic oligomers will condense before reaching the IR cell, skewing the mechanistic interpretation.

  • Sample Preparation: Cast 10 mg of DDTS with 1 wt% dicumyl peroxide into an alumina crucible. Pre-cure at 150 °C for 2 hours to ensure complete vinyl cross-linking.

  • Instrument Setup: Interface a Thermogravimetric Analyzer (TGA) to a Fourier Transform Infrared (FTIR) spectrometer via a transfer line heated to 220 °C.

  • Purge Environment: Establish a high-purity Nitrogen or Argon purge at 50 mL/min to prevent oxidative cross-linking, isolating pure thermal degradation.

  • Thermal Ramp: Heat the sample from 25 °C to 800 °C at a dynamic rate of 10 °C/min.

  • Data Acquisition: Continuously record FTIR spectra (4000–400 cm⁻¹) of the effluent. Look for the appearance of C-H stretch (methane, ~3010 cm⁻¹) and aromatic C=C stretch (benzene, ~1480 cm⁻¹) at temperatures >500 °C, confirming random scission.

Protocol 2: Py-GC/MS (Pyrolyzate Fragment Identification)

Purpose: To definitively identify the molecular structure of the degradation products. Causality: Flash pyrolysis prevents secondary reactions of the degradation products, providing a true "snapshot" of the primary bond cleavage events.

  • Sample Loading: Place 1–2 mg of cross-linked DDTS into a deactivated stainless-steel pyrolysis cup.

  • Flash Pyrolysis: Drop the cup into a micro-furnace pyrolyzer pre-heated to 600 °C (isothermal flash pyrolysis) for exactly 12 seconds.

  • Chromatographic Separation: Sweep the pyrolyzate directly into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS). Use a split ratio of 50:1 to prevent column overloading.

  • Mass Spectrometry: Ionize the eluent using Electron Impact (EI) at 70 eV. Scan a mass range of 35–600 m/z.

  • Interpretation: The absence of D3 or D4 cyclic siloxanes, combined with high concentrations of benzene and linear siloxane fragments, validates the steric inhibition of the back-biting mechanism.

Workflow S1 Cross-linked DDTS Sample S2 Thermal Stimulus (Ramp or Flash) S1->S2 S3 TGA-FTIR (Real-time Gas ID) S2->S3 Dynamic Ramp S4 Py-GC/MS (Fragment ID) S2->S4 Flash Pyrolysis S5 Mechanistic Validation S3->S5 S4->S5

Hyphenated analytical workflows for validating siloxane degradation mechanisms.

Conclusion

The thermal degradation of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is a masterclass in molecular engineering. By strategically placing bulky diphenyl groups along the trisiloxane backbone, the low-energy "back-biting" degradation pathway is sterically blocked. Combined with the robust pre-degradation cross-linking afforded by its terminal vinyl groups, DDTS exhibits exceptional thermal stability, ultimately degrading via high-temperature random scission to yield a highly desirable, carbon-rich SiOC ceramic.

References

  • ChemicalCell. "1,5-Divinyl-3,3-Diphenyl-1,1,5,5-Tetra-Methyltrisiloxane CAS NO 18586-22-6." ChemicalCell Product Catalog. Available at:[Link]

  • MDPI. "Chemical Recycling of Silicones—Current State of Play." Polymers, 2024. Available at:[Link]

  • RSC Advances. "Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units." Royal Society of Chemistry, 2023. Available at:[Link]

  • RSC Advances. "Self-supporting carbon-rich SiOC ceramic electrodes for lithium-ion batteries and aqueous supercapacitors." Royal Society of Chemistry, 2021. Available at:[Link]

  • ResearchGate. "Thermal degradation behaviors of some branched and linear polysiloxanes." Polymer Degradation and Stability, 2006. Available at:[Link]

Foundational

Technical Whitepaper: Spectroscopic Characterization of Tetramethyl Diphenyl Divinyl Trisiloxane (DDTS)

Executive Summary In the development of advanced silicone-based biomaterials, preceramic polymers, and drug delivery matrices, the precise structural verification of siloxane precursors is non-negotiable. Tetramethyl dip...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced silicone-based biomaterials, preceramic polymers, and drug delivery matrices, the precise structural verification of siloxane precursors is non-negotiable. Tetramethyl diphenyl divinyl trisiloxane —specifically the isomer 1,5-divinyl-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (DDTS) —serves as a critical cross-linking agent and structural building block[1]. Its unique molecular architecture combines the flexibility of dimethylsiloxy groups, the thermal stability and high refractive index of a diphenylsiloxy core, and the high reactivity of terminal vinyl groups.

As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) characterization of DDTS not merely as a routine analytical task, but as the foundational quality control step that dictates the success of downstream polymer synthesis. This whitepaper provides an in-depth, self-validating guide to the 1 H and 13 C NMR spectroscopic analysis of DDTS, explaining the causality behind experimental protocols and detailing the exact chemical shift assignments.

Self-Validating Experimental Protocol for NMR Acquisition

To achieve research-grade spectral data, the experimental workflow must be designed as a self-validating system. Every step is engineered with built-in quality checks to ensure that the resulting spectra accurately reflect the molecule's structure without artifactual interference.

Step-by-Step Methodology
  • Sample Preparation :

    • Action : Dissolve 20 mg (for 1 H) or 100 mg (for 13 C) of DDTS in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality : CDCl 3​ lacks NMR-active protons, preventing solvent signal overlap, while providing a deuterium lock signal to stabilize the spectrometer's magnetic field ( B0​ ). TMS acts as the internal standard, anchoring the chemical shift scale exactly at 0 ppm.

  • Instrument Tuning and Matching :

    • Action : Insert the sample into a 400 MHz NMR spectrometer and tune the probe to the exact Larmor frequencies of 1 H and 13 C.

    • Causality : This maximizes the signal-to-noise ratio (SNR) by ensuring the radiofrequency (RF) pulses are efficiently absorbed and emitted by the sample.

  • Magnetic Field Homogenization (Shimming) :

    • Action : Optimize the Z-axis shim coils to correct any magnetic field inhomogeneities.

    • Self-Validation Check : The protocol is validated by measuring the full-width at half-maximum (FWHM) of the TMS peak. If the FWHM is > 1.0 Hz or exhibits asymmetry, the shimming is rejected and repeated. A sharp, symmetrical TMS peak confirms field homogeneity.

  • Acquisition Parameters :

    • 1 H NMR : 16 scans, 1-second relaxation delay ( d1​ ), 30° flip angle.

    • 13 C NMR : 1024 scans, 2-second d1​ , utilizing WALTZ-16 composite pulse decoupling (CPD).

    • Causality : The 2-second d1​ in 13 C NMR allows sufficient time for the slower-relaxing quaternary carbons (like the phenyl ipso-carbon) to return to equilibrium, ensuring they are visible in the final spectrum. WALTZ-16 decoupling collapses complex 13 C- 1 H splitting into sharp singlets, drastically improving the SNR.

NMR_Workflow Prep 1. Sample Preparation (DDTS in CDCl3 + TMS) Lock 2. Deuterium Lock & Shim (B0 Field Homogenization) Prep->Lock Acq1H 3A. 1H NMR Acquisition (ns=16, d1=1s) Lock->Acq1H Acq13C 3B. 13C NMR Acquisition (ns=1024, d1=2s, CPD) Lock->Acq13C Process 4. Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process

Step-by-step experimental workflow for 1H and 13C NMR acquisition of DDTS.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of DDTS provides a quantitative map of its hydrogen environments. The integration values perfectly match the stoichiometric ratio of the molecule: 12 methyl protons, 6 vinyl protons, and 10 phenyl protons[2].

Mechanistic Breakdown of Chemical Shifts
  • Silicone Methyls (Si-CH 3​ ) : Silicon is highly electropositive compared to carbon. This pushes electron density onto the methyl protons, heavily shielding them from the external magnetic field and driving their resonance upfield to 0.156 ppm [2].

  • Vinyl Protons (-CH=CH 2​ ) : The π -electrons of the terminal double bonds create a localized magnetic anisotropy that deshields the protons. Furthermore, the terminal =CH 2​ protons (5.71–5.94 ppm) and the internal -CH= proton (6.09–6.15 ppm) exhibit complex multiplet splitting due to overlapping geminal, cis, and trans J-couplings[2].

  • Phenyl Protons (-C 6​ H 5​ ) : The aromatic ring current generates a strong induced magnetic field that severely deshields the attached protons, pushing them downfield into the 7.32–7.58 ppm range[2].

Table 1: Quantitative 1 H NMR Data (CDCl 3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
0.156Singlet (s)12HSi-CH 3​ (Terminal dimethyl groups)
5.71 – 5.94Multiplet (m)4H=CH 2​ (Terminal vinyl protons)
6.09 – 6.15Multiplet (m)2H-CH= (Internal vinyl protons)
7.32 – 7.58Multiplet (m)10H-C 6​ H 5​ (Aromatic protons)

13 C NMR Spectroscopic Analysis

While 1 H NMR confirms the proton ratios, 13 C NMR maps the carbon backbone. The assignments for the vinyl and phenyl carbons are rigorously validated using 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates carbon signals to their directly attached protons[1].

Mechanistic Breakdown of Chemical Shifts
  • Vinyl Carbons : HSQC cross-peaks confirm that the terminal =CH 2​ carbon resonates at 132.1 ppm , while the internal -CH= carbon is shifted further downfield to 139.0 ppm due to its direct attachment to the electropositive silicon atom[1].

  • Phenyl Carbons : The aromatic carbons display distinct resonances. The meta and para carbons appear at 127.6 ppm and 129.7 ppm , while the ortho carbons resonate at 134.4 ppm [1]. The ipso-carbon (the quaternary carbon directly attached to silicon) lacks a proton and is invisible in HSQC, but standard 13 C acquisition reveals it at ~136.7 ppm , a hallmark of diphenylsiloxane cores[3].

Table 2: Quantitative 13 C NMR Data (CDCl 3​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeStructural AssignmentValidation Method
0.1 – 1.0Primary (CH 3​ )Si-CH 3​ 1D 13 C / DEPT-135
127.6Tertiary (CH)Phenyl (meta / para-C) 1 H- 13 C HSQC[1]
129.7Tertiary (CH)Phenyl (para / meta-C) 1 H- 13 C HSQC[1]
132.1Secondary (CH 2​ )Vinyl (=CH 2​ ) 1 H- 13 C HSQC[1]
134.4Tertiary (CH)Phenyl (ortho-C) 1 H- 13 C HSQC[1]
136.7Quaternary (C)Phenyl (ipso-C)1D 13 C[3]
139.0Tertiary (CH)Vinyl (-CH=) 1 H- 13 C HSQC[1]

Application Workflow: Hydrosilylation in Drug Development

In pharmaceutical formulation, DDTS is frequently utilized to engineer cross-linked silicone matrices for sustained drug release implants. The verified terminal vinyl groups of DDTS undergo a highly specific addition reaction (hydrosilylation) with polymethylhydrosiloxane (PMHS) crosslinkers, catalyzed by a Platinum(0) complex (Karstedt's catalyst).

Validating the exact chemical shifts of the vinyl groups via NMR prior to formulation ensures that the stoichiometric ratio of Vinyl-to-SiH is perfectly balanced, preventing unreacted monomers from leaching into the patient's biological tissues.

Hydrosilylation DDTS DDTS (Vinyl Groups) Elastomer Silicone Matrix (Drug Delivery) DDTS->Elastomer Addition SiH PMHS Crosslinker (Si-H Groups) SiH->Elastomer Cross-linking Pt Karstedt's Catalyst (Pt(0) Complex) Pt->Elastomer Catalysis

Logical relationship of DDTS hydrosilylation to form silicone matrices.

Conclusion

The rigorous spectroscopic characterization of 1,5-divinyl-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (DDTS) is a mandatory gateway for its application in high-performance materials and medical devices. By employing a self-validating NMR protocol, researchers can definitively map the 1 H and 13 C environments, ensuring that the precursor exhibits the exact structural fidelity required for controlled hydrosilylation and polymerization.

References

  • Source: nih.
  • Source: google.
  • Source: researchgate.

Sources

Exploratory

Molecular Weight, Density, and Structural Dynamics of Diphenyl Divinyltrisiloxane (DDTS): A Technical Guide for Advanced Material and Biomedical Applications

Executive Summary In the landscape of advanced organosilicon chemistry, 1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyltrisiloxane (commonly abbreviated as DDTS; CAS No. 18586-22-6) occupies a highly specialized niche[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organosilicon chemistry, 1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyltrisiloxane (commonly abbreviated as DDTS; CAS No. 18586-22-6) occupies a highly specialized niche[1][2]. Unlike standard linear polydimethylsiloxanes (PDMS), DDTS is a precision-engineered trisiloxane oligomer featuring a rigid diphenyl core flanked by reactive vinyl end-groups[1][3].

For drug development professionals and materials scientists, understanding the exact physicochemical profile of DDTS—specifically its molecular weight and density—is not merely an academic exercise; it is the foundational step in predicting its behavior in hydrosilylation kinetics, phase stability in emulsions, and its ultimate mechanical performance in biomedical implants and preceramic polymers[4][5]. This whitepaper deconstructs the molecular characteristics of DDTS and provides field-proven, self-validating protocols for its application.

Core Physicochemical Profiling

The macroscopic behavior of any siloxane matrix is dictated by its molecular parameters. Below is the quantitative profile of DDTS, synthesized with the causality of how these metrics impact downstream applications.

Table 1: Quantitative Physicochemical Data of DDTS
PropertyValueCausality & Application Impact
Molecular Weight 384.7 g/mol [2][6]High Mobility & Precise Stoichiometry: As a low-MW oligomer, DDTS exhibits high molecular mobility. This allows it to rapidly penetrate molds and uniformly disperse active pharmaceutical ingredients (APIs) without generating high shear forces. It also enables exact stoichiometric calculations for 1:1 vinyl-to-hydride cross-linking.
Density (20°C) 0.976 - 0.98 g/cm³[2][7]Phase Stability & Tissue Matching: A density near 1.0 g/cm³ closely matches human tissue and aqueous environments. In targeted drug delivery emulsions, this prevents rapid phase separation (sedimentation/creaming). In implants, it minimizes mechanical mismatch and foreign body response.
Refractive Index 1.480 - 1.5057[7][8]Optical Clarity: The bulky phenyl rings significantly elevate the refractive index compared to standard PDMS (~1.40). This is critical for matching the refractive index of APIs in transparent drug-eluting films, thereby preventing light scattering[9].
Boiling Point 141 - 144 °C @ 1 Torr[2][7]Thermal Processing: The relatively high boiling point under vacuum allows for aggressive degassing of the uncross-linked mixture without premature volatilization of the precursor.

Mechanistic Role in Polymer Synthesis & Drug Delivery Matrices

The Diphenyl Core: Rigidity and Optical Tuning

The inclusion of two phenyl rings on the central silicon atom disrupts the highly flexible siloxane backbone. Causally, this steric hindrance restricts chain rotation, elevating the glass transition temperature ( Tg​ ) of the final cured network. When formulated into biomedical elastomers or dental impression materials, DDTS yields a matrix with exceptionally high Shore D hardness (often >50) and high elastic moduli, which is impossible to achieve with purely aliphatic siloxanes[5].

The Divinyl Termini: Precision Cross-linking

The terminal vinyl groups serve as highly accessible anchors for platinum-catalyzed hydrosilylation. Because the molecular weight is strictly defined (384.7 g/mol ), formulators can calculate the exact molarity of vinyl groups[6]. This prevents the existence of unreacted monomers—a critical self-validating requirement in drug development to ensure the matrix exhibits zero cytotoxicity and predictable API release kinetics.

Hydrosilylation DDTS DDTS (Vinyl Donor) Mix Homogenization & Vacuum Degassing DDTS->Mix SiH Hydride Siloxane (Si-H Donor) SiH->Mix Elastomer Cross-linked Silicone Matrix Mix->Elastomer Thermal Curing (70°C - 100°C) Pt Pt Catalyst (2-10 ppm) Pt->Elastomer Catalysis

Diagram 1: Platinum-catalyzed hydrosilylation pathway of DDTS into a cross-linked matrix.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following workflows detail the step-by-step methodologies for utilizing DDTS, emphasizing the causality behind each experimental choice.

Workflow 1: Hydrosilylation Synthesis of High-Shore-Hardness Biomedical Elastomers

This protocol generates a rigid, transparent silicone matrix suitable for dental applications or rigid biomedical encapsulants[5].

  • Stoichiometric Pre-mixing: Combine 59 parts by weight of DDTS with a compatible poly(methylhydrosiloxane) cross-linker in a closed kneader[5].

    • Causality: A closed kneader is mandatory to prevent the volatilization of low-MW components. Maintaining a precise 1:1 molar ratio of vinyl to Si-H groups prevents post-cure outgassing (hydrogen gas evolution), which would create micro-voids and compromise structural integrity.

  • Filler Incorporation: Gradually add 40 parts of pyrogenically prepared, highly disperse, hydrophobicized silica (BET surface area ~170 m²/g)[5].

    • Causality: Unfilled siloxanes lack tear strength. Hydrophobic silica reinforces the polymer network through physical entanglement without introducing moisture that could poison the curing chemistry.

  • Catalyst Addition: Introduce a platinum catalyst (e.g., Karstedt's catalyst) to achieve a pure platinum content of 1-10 ppm[5][9]. Homogenize for 1.5 hours.

  • Vacuum Degassing: Subject the paste to a vacuum for 15 minutes[5].

    • Causality: High-shear mixing introduces atmospheric air. If not removed, trapped oxygen acts as a competitive inhibitor to the Pt catalyst and leaves macroscopic voids in the cured elastomer.

  • Thermal Curing: Heat the degassed paste to 70°C for 8 hours[9]. The resulting matrix will exhibit a Shore D hardness >50[5].

Workflow 2: Electrospinning of DDTS-Derived SiOC Ceramic Fibers

DDTS is an excellent preceramic polymer for creating silicon oxycarbide (SiOC) electrodes used in advanced energy storage and bio-batteries[4][10].

  • Carrier Solution Preparation: Dissolve 10 wt% polyvinylpyrrolidone (PVP; MW ≈ 1,300,000 g/mol ) in iso-propanol[4].

    • Causality: Because DDTS is a low-MW oligomer (384.7 g/mol ), it lacks the chain entanglement required to form fibers. High-MW PVP acts as a viscoelastic carrier, enabling the formation of a stable Taylor cone during electrospinning[4][10].

  • Precursor & Initiator Addition: Add DDTS to the PVP solution at a 3:1 weight ratio (DDTS:PVP). Add 1 wt% dicumyl peroxide (DCP) as a cross-linking catalyst[10]. Stir for 2 hours.

    • Causality: DCP initiates free-radical cross-linking of the DDTS vinyl groups during the early stages of heating. This locks the fiber morphology in place, preventing the fibers from melting into a puddle before pyrolysis occurs[4].

  • Electrospinning: Load the homogenous mixture into a syringe pump. Apply a 15 kV voltage with a feed rate of 5 mL/h to generate polymer fibermats[10].

  • Pyrolysis: Transfer the fibermats to a furnace and heat under an ultra-high purity argon environment to convert the organic siloxane into carbon-rich SiOC ceramic fibers[4].

Electrospinning Prep Solution Prep: PVP + Iso-propanol Add Precursor Addition: DDTS + DCP Initiator Prep->Add Spin Electrospinning: 15 kV, 5 mL/h Add->Spin Pyrolysis Pyrolysis: Argon Environment Spin->Pyrolysis SiOC SiOC Ceramic Fibers (1-3 μm) Pyrolysis->SiOC

Diagram 2: Electrospinning and pyrolysis workflow for converting DDTS into SiOC ceramic fibers.

References

  • Echemi. "1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyltrisiloxane". Echemi.com. Available at:[https://vertexaisearch.cloud.google.
  • GlobalChemMall. "bis[[ethenyl(dimethyl)silyl]oxy]-diphenylsilane". GlobalChemMall.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwJ20FmTJKfvkQdm8c8cA8sAxYKrmBxQGDpetB-Aqqa9tbEzegJXfM-4i_jtLg3IX2Ml8M3zrhuq5iuTT3YZbtxBiSmHGxJycBcW92D8-rvcjGu9Jr7EllDZydwS4lPeOdAlQWBuj8QjJdjQJwdO8VYnn0l_1b86Yf-sYzO_GYYx0Smg==]
  • National Institutes of Health (PMC). "Self-supporting carbon-rich SiOC ceramic electrodes for lithium-ion batteries and aqueous supercapacitors". NIH.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfDdoq_4YEmNmX3NqAE0YvBQjTRCojUFatVaax23hNGtGksw4FguG9w28XRrtrjo6_Xogjpq0zn7znRDT2OGtvuMuPjpfO2M9sta2AjQ0d1-LVtGpP1iitdK-1PBStZmqadD7iSBFaXbwejKY=]
  • Google Patents. "WO2004052994A1 - Additionsvernetzende zweikomponenten-siliconmaterialien mit hoher shore d-härte". Google.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZQMeEGClt1iy9q_4PCtxErCaAx4FrZf2hhaYvVeLoIEOaB0Sgw338tvd9wjSxBEtaCAMuMbLHRKoymSAoxJeYxpS49x6zuHLvJ89arXmXVXl3CtXkM8ffKORd_z1WlIaNDSEs61wEebrO8awvwfFWSQ==]
  • Google Patents. "WO2017110468A1 - 熱硬化性樹脂組成物 (Thermosetting resin composition)". Google.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhQTAIsZUL0zx-q4n73cxJls3OOXozoLNy_wMaQDzDSrhUjyW27mGaBxayXcSkiahwUljwsWiHdlTz5mxkUMPFeIaYKceZER2lsacpTeZC3UQR19w_FNM-m0zzIScV2T1pGR2awVi3Xu96ePFTDQ==]
  • Alfa Chemistry. "1,5-Divinylhexamethyltrisiloxane & Related Siloxanes". Alfa-chemistry.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkHQ7hoQOWdf5ms_r5SNoR4M7OezHlMP8OA-XVINsJA4BJjD9-ppVPChtYKKJNWdBlo3RT9h9CsAAevwqbxT4PzbXPh26_ss-AWhaIxeEvNBZMx1-Xn6MhojjzpY8NPanNWRSLwo3wsBkAmIZ-cGI5-Oyd3zfsbBpjozq_wmIUN-jqROI9N9CL7D7GJnwZ6hZ0bou_7iFKmOL_Rg==]

Sources

Foundational

Solvation Thermodynamics and Formulation Profiling of 1,1,5,5-Tetramethyl-3,3-Diphenyl-1,5-Divinyltrisiloxane

Executive Summary & Structural Causality In the development of advanced silicone elastomers and controlled-release drug delivery matrices, the selection of appropriate crosslinking monomers is paramount. 1,1,5,5-tetramet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the development of advanced silicone elastomers and controlled-release drug delivery matrices, the selection of appropriate crosslinking monomers is paramount. 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS: 18586-22-6) is a highly specialized, low-molecular-weight siloxane monomer[1][2].

At room temperature, this compound exists as a clear, viscous liquid with a density of approximately 0.976 g/cm³[3]. The causality of its physical state lies in its molecular architecture: the highly flexible siloxane (Si-O-Si) backbone prevents tight crystalline packing, while the bulky central diphenyl groups increase the compound's refractive index and thermal stability compared to pure polydimethylsiloxane (PDMS). The terminal vinyl groups serve as critical reactive sites for platinum-catalyzed hydrosilylation, allowing it to act as a structural crosslinker in pharmaceutical matrices.

Correcting Database Misinformation: An Expert Perspective

In the era of automated chemical informatics, erroneous physicochemical data often propagates unchecked across supplier platforms. Several commercial databases currently list 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane as being "soluble in methanol" and "very slightly soluble in chloroform"[3].

As an application scientist, it is critical to recognize that these claims contradict fundamental organosilicon thermodynamics. Siloxanes are profoundly hydrophobic[4]. The presence of non-polar methyl and phenyl groups dictates a low Hildebrand solubility parameter (δ ≈ 7.5 - 8.5 cal^0.5 cm^-1.5). Consequently, this trisiloxane will exhibit complete miscibility with low-polarity solvents (e.g., chloroform, toluene) and will immediately phase-separate in polar protic solvents (e.g., methanol, water)[4][5]. Relying on flawed database entries can lead to catastrophic phase inversion or precipitation during drug formulation.

Comprehensive Solubility Profile

To formulate successfully with this trisiloxane, solvent selection must be driven by thermodynamic compatibility rather than generic database scraping. The table below summarizes the validated solubility profile based on the compound's structural energetics.

SolventDielectric Constant (ε)Miscibility / SolubilityCausality (Thermodynamic Driver)
Chloroform 4.8Completely MiscibleMatching solubility parameters; highly favorable dispersive interactions with the siloxane backbone.
Toluene 2.4Completely MiscibleStrong π−π stacking interactions with the central diphenyl groups of the trisiloxane.
Tetrahydrofuran (THF) 7.5Completely MiscibleFavorable dipole-induced dipole interactions; standard solvent for siloxane GPC analysis.
Acetone 20.7Moderately MiscibleBorderline polarity; miscible at room temperature but may phase separate at high concentrations or low temperatures.
Methanol 32.7Immiscible / InsolubleHigh hydrogen-bonding network strongly excludes the hydrophobic siloxane chain, driving precipitation.
Water 80.1Immiscible / InsolubleExtreme hydrophobic repulsion; high interfacial tension prevents any solvation.

Thermodynamic Pathways of Solvation

The dissolution of a liquid siloxane into a solvent is governed by the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ). Because the entropy of mixing ( ΔSmix​ ) is always positive for liquids, miscibility is dictated by the enthalpy of mixing ( ΔHmix​ ).

Solvation A 1,1,5,5-tetramethyl-3,3-diphenyl -1,5-divinyltrisiloxane B Non-Polar Solvents (e.g., Chloroform, Toluene) A->B Mixed with C Polar Protic Solvents (e.g., Methanol, Water) A->C Mixed with D Favorable Dispersive Interactions (ΔH_mix ≈ 0) B->D E Hydrophobic Repulsion (ΔH_mix > 0) C->E F Complete Miscibility (ΔG_mix < 0) D->F G Phase Separation (ΔG_mix > 0) E->G

Thermodynamic pathways of trisiloxane solvation in organic solvents.

Self-Validating Experimental Protocol: Turbidimetric Miscibility Assay

Because 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is a liquid, traditional solid-state dissolution assays (like HPLC quantification of a filtered supernatant) are prone to emulsion artifacts. To establish precise phase boundaries, a turbidimetric titration must be employed. This protocol is a self-validating system: if the solvent is thermodynamically incompatible, the physical principle of the Tyndall effect will instantly manifest as turbidity, providing immediate, instrument-free validation of the thermodynamic prediction.

Step-by-Step Methodology:

  • Solvent Preparation: Dispense exactly 5.0 mL of the target organic solvent (e.g., Chloroform or Methanol) into a clean, dry 20 mL borosilicate glass scintillation vial equipped with a PTFE-coated magnetic stir bar.

  • Siloxane Titration: Using a positive displacement pipette (mandatory due to the high viscosity and low surface tension of siloxanes), titrate the trisiloxane into the solvent in 100 µL increments.

  • Equilibration & Observation: Stir the mixture at 300 RPM for 2 minutes at 25°C after each addition. Illuminate the vial laterally using a focused 600 nm laser or bright white LED against a matte black background.

  • Endpoint Determination:

    • Miscible: The solution remains optically clear, indicating ΔGmix​<0 .

    • Immiscible (Cloud Point): The mixture scatters light (Tyndall effect) or forms distinct liquid droplets, indicating the system has crossed the binodal curve and phase separation has occurred.

  • Gravimetric Confirmation: Weigh the vial before and after the final addition to calculate the exact mass fraction ( Wf​ ) of the siloxane at the solubility limit.

Application Workflow in Drug Development

When formulating hydrophobic Active Pharmaceutical Ingredients (APIs) into silicone matrices (such as levonorgestrel in contraceptive rings), the API and the siloxane precursors must be co-dissolved in a mutually compatible solvent before crosslinking.

Workflow Step1 Solvent Selection (Chloroform/THF) Step2 Trisiloxane Dissolution Step1->Step2 Step3 API Incorporation (Hydrophobic Drug) Step2->Step3 Step4 Pt-Catalyzed Hydrosilylation Step3->Step4 Step5 Solvent Evaporation & Matrix Curing Step4->Step5

Workflow for formulating a siloxane-based drug delivery matrix.

By utilizing a solvent like Chloroform or THF, both the highly lipophilic trisiloxane and the hydrophobic API remain homogeneously dispersed. Upon the addition of a platinum catalyst, the terminal vinyl groups of the trisiloxane react with hydride-functionalized siloxanes, locking the API into a uniform, crosslinked elastomeric network as the solvent evaporates.

References

  • Polymer Source - Polydimethyl siloxane (PDMS) Solubility Characteristics URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystallization and Melting Point Analysis of Diphenyl Divinyl Trisiloxane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies for the crystallization and melting point analysis of diphenyl divinyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the crystallization and melting point analysis of diphenyl divinyl trisiloxane. Recognizing the critical role of this organosilicon compound in the synthesis of advanced polymers and functional materials, this document delineates the theoretical underpinnings and practical execution of purification via crystallization and thermal characterization by melting point analysis. Emphasis is placed on the rationale behind experimental choices, ensuring a robust and reproducible approach to obtaining high-purity material and accurate thermal data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of silicone-based materials.

Introduction: The Significance of Diphenyl Divinyl Trisiloxane

Diphenyl divinyl trisiloxane is a key organosilicon intermediate characterized by a flexible siloxane backbone, reactive vinyl groups, and bulky phenyl substituents. This unique molecular architecture makes it a valuable precursor in the synthesis of a wide array of specialty polymers. The vinyl functionalities serve as active sites for cross-linking and polymerization reactions, such as hydrosilylation, enabling the formation of complex three-dimensional networks. The incorporation of phenyl groups into the siloxane chain is known to enhance thermal stability and modify the mechanical and optical properties of the resulting polymers.[1][2]

The purity of diphenyl divinyl trisiloxane is paramount, as impurities can significantly impact the kinetics of polymerization and the final properties of the material. Therefore, effective purification and precise characterization are critical steps in its application. Crystallization stands as a powerful technique for purification, while melting point analysis is a fundamental method for assessing purity and characterizing the solid-to-liquid phase transition.

The Science of Crystallization for Organosiloxanes

Crystallization is a thermodynamic process wherein a solute precipitates from a solution in the form of a highly ordered solid crystal. For organosiloxanes like diphenyl divinyl trisiloxane, this process is influenced by the interplay of intermolecular forces, molecular symmetry, and the presence of functional groups.

The Role of Phenyl Groups in Crystallinity

The introduction of phenyl groups into a polydimethylsiloxane chain can disrupt the high conformational flexibility of the Si-O-Si backbone, which in turn can suppress the tendency of the polymer to crystallize.[1][3] However, for a discrete, relatively small molecule like diphenyl divinyl trisiloxane, the bulky and rigid nature of the phenyl groups can promote the formation of a stable crystal lattice, provided a suitable solvent system is employed. This is a critical consideration in designing the crystallization protocol.

Experimental Protocol: Crystallization of Diphenyl Divinyl Trisiloxane

This protocol is designed to purify diphenyl divinyl trisiloxane from common synthesis-related impurities, such as residual starting materials or side-products.

Objective: To obtain high-purity crystalline diphenyl divinyl trisiloxane.

Materials:

  • Crude diphenyl divinyl trisiloxane

  • Candidate solvents (e.g., isopropanol, ethanol, hexane, toluene, or a mixture thereof)

  • Activated carbon (for removal of colored impurities, if necessary)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven or desiccator

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the diphenyl divinyl trisiloxane at an elevated temperature but have limited solubility at lower temperatures.

    • Rationale: This differential solubility is the driving force for crystallization upon cooling. A solvent pair, consisting of a "good" solvent and a "poor" solvent, can also be effective. The compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

    • Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidates for vinyl-terminated phenyl siloxanes include lower alcohols like isopropanol or ethanol, or non-polar solvents like hexane, potentially in a mixture with a more solubilizing solvent like toluene.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude diphenyl divinyl trisiloxane in a minimal amount of the chosen hot solvent.

    • Rationale: Using the minimum amount of solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield of crystals.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly boil the solution.

    • Rationale: The porous structure of activated carbon adsorbs colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated stemless funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

    • Rationale: This step removes any insoluble impurities and the activated carbon. A stemless funnel prevents premature crystallization in the stem.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to orient themselves properly in the crystal lattice. Rapid cooling can trap impurities.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent.

    • Rationale: Washing with cold solvent removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point or in a desiccator.

Diagram of the Crystallization Workflow:

CrystallizationWorkflow Start Crude Diphenyl Divinyl Trisiloxane Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize Add Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Gravity Filtration Decolorize->HotFilter Cool Slow Cooling to Induce Crystallization HotFilter->Cool Isolate Vacuum Filtration and Washing with Cold Solvent Cool->Isolate Dry Drying of Crystals Isolate->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the purification of diphenyl divinyl trisiloxane by crystallization.

Melting Point Analysis: A Tool for Purity and Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.

Differential Scanning Calorimetry (DSC): The Gold Standard

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] DSC can precisely determine the melting point, as well as other thermal transitions such as glass transitions and crystallization events.[2][5]

Diagram of DSC Principle:

DSC_Principle cluster_0 DSC Cell cluster_1 Heater & Temperature Sensor cluster_2 Data Acquisition Sample Sample Pan Signal Heat Flow (mW) Sample->Signal Reference Reference Pan (Empty) Reference->Signal Heater Controlled Heating/Cooling Heater->Sample Heater->Reference Temperature Temperature (°C) Heater->Temperature Plot Thermogram (Heat Flow vs. Temp) Signal->Plot Temperature->Plot

Caption: Principle of Heat-Flux Differential Scanning Calorimetry (DSC).

Experimental Protocol: Melting Point Determination by DSC

Objective: To accurately determine the melting point and assess the purity of the crystallized diphenyl divinyl trisiloxane.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Microbalance

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the dried, crystalline diphenyl divinyl trisiloxane into an aluminum DSC pan. Hermetically seal the pan.

    • Rationale: A small sample mass ensures good thermal contact and minimizes thermal gradients within the sample. Hermetic sealing prevents any potential volatilization during the analysis.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's protocol.

    • Rationale: Calibration ensures the accuracy of the measured transition temperatures and enthalpies.

  • DSC Temperature Program:

    • Segment 1 (Equilibration): Equilibrate the sample at a temperature well below the expected melting point (e.g., -50 °C).

    • Segment 2 (Heating): Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point (e.g., 100 °C).

    • Segment 3 (Cooling): Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Segment 4 (Second Heating): Reheat the sample at the same rate as the first heating scan.

    • Rationale: The first heating scan provides information on the as-is material. The cooling and second heating scans help to understand the crystallization and melting behavior after erasing the sample's prior thermal history.[6] For a small molecule that crystallizes well, the melting peak from the first heat should be sharp and well-defined.

  • Data Analysis:

    • Analyze the resulting thermogram from the first heating scan.

    • The melting point is typically reported as the peak temperature of the endothermic melting event.

    • The onset temperature of the melt can also be reported.

    • The sharpness of the melting peak is an indicator of purity. A broad peak suggests the presence of impurities or a less-ordered crystalline structure.

Data Presentation and Interpretation

Table 1: Expected Thermal Properties of Diphenyl Divinyl Trisiloxane

PropertyExpected ValueSignificance
Melting Point (Tm) To be determined experimentally. Likely a low-melting solid or liquid at room temperature.A sharp melting point indicates high purity.
Heat of Fusion (ΔHf) To be determined experimentally.Relates to the degree of crystallinity.
Glass Transition (Tg) May be observable at low temperatures.Indicates the transition from a rigid, glassy state to a more rubbery state in the amorphous phase.

Conclusion

The successful application of diphenyl divinyl trisiloxane in advanced material synthesis is contingent upon its purity and well-defined thermal properties. The methodologies outlined in this guide provide a robust framework for the purification of this important organosilicon compound through crystallization and its subsequent characterization by melting point analysis using DSC. By understanding the scientific principles behind these techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in their polymer development endeavors.

References

  • The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability. PMC. [Link]

  • Vinyl-Functional Silicones - Gelest Technical Library. Gelest. [Link]

  • Low-Temperature Differential Scanning Calorimetry of Polysiloxanes. DTIC. [Link]

  • Polydiphenylsiloxane–polydimethylsiloxane–polydiphenylsiloxane triblock copolymers. ResearchGate. [Link]

  • Silicone Melting Temperature: In-depth Guide. TOGOHK. [Link]

  • Spectroscopic Techniques for Identification of Organosilicon Compounds. R Discovery. [Link]

  • Suppression of Crystallization in Polydimethylsiloxanes and Chain Branching in Their Phenyl-Containing Copolymers. ACS Publications. [Link]

  • Silicone Melting Point: Complete Guide. DEK. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Hydrosilylation Curing of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals Introduction 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is a key organosilicon compound utilized in the formulation of advanced materials. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is a key organosilicon compound utilized in the formulation of advanced materials. Its unique structure, featuring both reactive vinyl groups and stabilizing phenyl substituents, makes it a valuable component in the synthesis of high-performance silicone elastomers and gels.[1] These materials are of particular interest in the medical and pharmaceutical fields due to their biocompatibility, thermal stability, and tunable mechanical properties.[2] The incorporation of phenyl groups enhances thermal stability and radiation resistance while inhibiting crystallization at low temperatures.[3][4]

This document provides a comprehensive guide to the hydrosilylation curing of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane. It details the underlying chemical principles, provides step-by-step protocols for the preparation of cured materials, and discusses key considerations for process control and characterization.

Core Principles of Hydrosilylation

Hydrosilylation is an addition reaction between a compound containing a silicon-hydride (Si-H) bond and a compound with an unsaturated bond, such as a vinyl group (C=C).[5] This reaction is a cornerstone of silicone chemistry, enabling the formation of stable silicon-carbon bonds and the crosslinking of polymer chains to form a three-dimensional network.[6]

The reaction is typically catalyzed by a platinum-based catalyst, with Karstedt's catalyst being a widely used and highly effective option.[5][7][8] The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the vinyl group, migratory insertion, and reductive elimination of the final product.[5][6]

Hydrosilylation_Mechanism R3Si-H Hydrosilane Intermediate_1 Oxidative Adduct (H)Pt(SiR3) R3Si-H->Intermediate_1 Oxidative Addition Pt_cat Pt(0) Catalyst Pt_cat->Intermediate_1 Vinyl_Siloxane Vinyl-Substituted Siloxane Intermediate_2 π-Complex Vinyl_Siloxane->Intermediate_2 Intermediate_1->Intermediate_2 Coordination Cured_Silicone Crosslinked Silicone Network Intermediate_2->Cured_Silicone Migratory Insertion & Reductive Elimination Cured_Silicone->Pt_cat Catalyst Regeneration

Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Key Components and Their Roles

A typical two-part hydrosilylation curing system consists of the following:

  • Part A: The Vinyl-Containing Component

    • 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane: The primary vinyl-functionalized molecule.

    • Platinum Catalyst: Typically Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is used at concentrations of 5-20 ppm.[9]

    • Inhibitor (Optional): Used to control the pot life (working time) of the mixed formulation. Acetylenic alcohols like 1-ethynyl-1-cyclohexanol are common choices.[10][11][12] These inhibitors form temporary, relatively inert complexes with the platinum catalyst at room temperature, but are released upon heating, allowing the curing reaction to proceed.[11][12][13]

  • Part B: The Hydride-Containing Component

    • Crosslinker: A molecule containing multiple Si-H groups, such as polymethylhydrosiloxane (PMHS) or a hydride-terminated polydimethylsiloxane. The structure and molecular weight of the crosslinker significantly influence the properties of the cured material.

The stoichiometry between the vinyl and hydride groups is a critical parameter. A common ratio of Si-H to vinyl groups is 1.5:1 to ensure a complete reaction of the vinyl groups.[9] Adjusting this ratio allows for the tuning of the crosslink density and, consequently, the mechanical properties of the final elastomer.

Experimental Protocols

The following protocols provide a general framework for the hydrosilylation curing of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane. Researchers should optimize these protocols based on their specific material requirements.

Protocol 1: Preparation of a Basic Cured Silicone Elastomer

This protocol outlines the preparation of a silicone elastomer using a two-part system.

Materials:

  • 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

  • Polymethylhydrosiloxane (PMHS) or other suitable Si-H functional crosslinker

  • Karstedt's catalyst (e.g., 2% Pt in xylene)

  • Anhydrous toluene or xylene (optional, as a solvent)

Procedure:

  • Part A Preparation:

    • In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), accurately weigh the desired amount of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane into a suitable container.

    • If using a solvent, add the desired amount of anhydrous toluene or xylene and mix until a homogeneous solution is obtained.

    • Add the calculated amount of Karstedt's catalyst to the vinyl mixture. The typical platinum concentration is in the range of 5-20 ppm relative to the total mass of the reactants.[9]

    • Mix thoroughly to ensure uniform distribution of the catalyst.

  • Part B Preparation:

    • In a separate, clean, and dry container, weigh the appropriate amount of the hydride-functional crosslinker (e.g., PMHS). The amount should be calculated to achieve the desired stoichiometric ratio of Si-H to vinyl groups.

  • Curing Process:

    • Combine Part A and Part B in the predetermined ratio.

    • Mix the two parts vigorously for 1-2 minutes until the mixture is completely uniform.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a mold or onto the desired substrate.

    • Cure the material at the desired temperature. Curing can occur at room temperature, but elevated temperatures (e.g., 70-150°C) will significantly accelerate the process.[11] The exact curing time and temperature will depend on the catalyst concentration and the presence of any inhibitors.

Experimental_Workflow cluster_PartA Part A Preparation cluster_PartB Part B Preparation cluster_Curing Curing Process A1 Weigh Divinyltrisiloxane A2 Add Catalyst A1->A2 A3 Add Optional Inhibitor A2->A3 A4 Mix Thoroughly A3->A4 C1 Combine Part A and Part B A4->C1 B1 Weigh Hydride Crosslinker B1->C1 C2 Vigorous Mixing C1->C2 C3 Degas Mixture C2->C3 C4 Pour into Mold C3->C4 C5 Thermal Curing C4->C5 Characterization Characterization C5->Characterization

Caption: General workflow for the preparation of a cured silicone elastomer.

Protocol 2: Incorporating an Inhibitor for Controlled Curing

This protocol demonstrates how to extend the pot life of the formulation by using an inhibitor.

Materials:

  • Same as Protocol 1

  • 1-Ethynyl-1-cyclohexanol or other suitable inhibitor

Procedure:

  • Part A Preparation:

    • Follow steps 1a and 1b from Protocol 1.

    • Before adding the catalyst, add the desired amount of inhibitor to the vinyl mixture. The amount of inhibitor will depend on the desired pot life and the curing temperature. A typical starting point is a molar ratio of inhibitor to platinum between 10:1 and 50:1.

    • Mix thoroughly.

    • Add the Karstedt's catalyst and mix again.

  • Part B and Curing Process:

    • Follow steps 2 and 3 from Protocol 1. Note that a higher temperature may be required to initiate curing compared to a non-inhibited system.

Characterization of Cured Materials

A variety of analytical techniques can be employed to characterize the curing process and the final properties of the elastomer.

Technique Information Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Monitor the disappearance of the Si-H stretching peak (around 2160 cm⁻¹) and the C=C stretching peak (around 1600 cm⁻¹) to follow the progress of the reaction.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg) and identify any crystallization or melting events.[14] The presence of phenyl groups generally increases the Tg.[14]
Thermogravimetric Analysis (TGA) Evaluate the thermal stability and decomposition temperature of the cured material. Diphenyl-substituted silicones are known for their enhanced thermal stability.[3]
Dynamic Mechanical Analysis (DMA) Measure the storage modulus, loss modulus, and tan delta as a function of temperature to understand the viscoelastic properties of the material.[14]
Rheometry Characterize the curing profile by monitoring the change in viscosity over time.
Mechanical Testing (e.g., tensile testing) Determine key mechanical properties such as tensile strength, elongation at break, and Young's modulus.

Troubleshooting and Key Considerations

  • Premature Curing: This can be caused by reactive impurities, excessive catalyst concentration, or the absence of an effective inhibitor. Ensure all glassware is clean and dry, and consider using an inhibitor for formulations with a long pot life requirement.

  • Incomplete Curing: This may result from an incorrect stoichiometric ratio of vinyl to hydride groups, insufficient catalyst, or catalyst poisoning. Certain compounds, particularly those containing sulfur, phosphorus, or amines, can deactivate the platinum catalyst.

  • Bubble Formation: Entrapped air during mixing can lead to voids in the cured material. Thorough degassing of the mixture before curing is crucial.

  • Batch-to-Batch Variability: Precise control over the concentrations of all components and consistent curing conditions are essential for reproducible results.

Conclusion

The hydrosilylation curing of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane offers a versatile method for producing high-performance silicone materials with desirable properties for a range of applications, including those in the pharmaceutical and medical device industries. By carefully controlling the formulation and curing parameters, researchers can tailor the mechanical and thermal properties of the resulting elastomers to meet specific needs.

References

  • Synthesis and characterization of phenyl-substituted siloxane rubbers.
  • The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful - Revue Roumaine de Chimie -.
  • US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Google Patents.
  • Karstedt's catalyst - Wikipedia. Available at: [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - NIH. Available at: [Link]

  • Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Justia Patents. Available at: [Link]

  • US20120328787A1 - Hydrosilylation reaction inhibitors, and use thereof in a coating method - Google Patents.
  • Hydrosilylation of Polymethylhydrogenosiloxanes in the Presence of Functional Molecules Such as Amines, Esters or Alcohols | Request PDF - ResearchGate. Available at: [Link]

  • LS-615 1,1,5,5-Tetramethyl-3,3-Diphenyl-Trisiloxane CAS NO. 17875-55-7 - Silfluo. Available at: [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. Available at: [Link]

  • STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART - INEOS OPEN. Available at: [Link]

  • Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction - mediaTUM. Available at: [Link]

  • Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - RSC Publishing. Available at: [Link]

  • 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane - Functional Silanes, Silicone Fluids. Available at: [Link]

  • Preparation of robust diphenyl silicone elastomers with enhanced mechanical properties and thermal-aging resistances by using phosphazene as catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Platinum Catalysts for Hydrosilation - Scientific Spectator. Available at: [Link]

  • Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanis. Available at: [Link]

  • Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction - MDPI. Available at: [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC. Available at: [Link]

  • Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PubMed. Available at: [Link]

  • DIPEA-induced Si–H activation of siloxane for hydrosilylation polymerization via metal-free photocatalysis - Green Chemistry (RSC Publishing). Available at: [Link]

  • Characterization of Mechanical and Dielectric Properties of Silicone Rubber - PMC - NIH. Available at: [Link]

  • Karstedt catalysts | Johnson Matthey. Available at: [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free - Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: Utilizing Diphenyl Divinyl Trisiloxane for High Refractive Index LED Encapsulants

Abstract The relentless pursuit of higher efficiency and longevity in Light Emitting Diodes (LEDs) places significant demands on encapsulation materials. A primary factor in maximizing light output is the refractive inde...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of higher efficiency and longevity in Light Emitting Diodes (LEDs) places significant demands on encapsulation materials. A primary factor in maximizing light output is the refractive index (RI) of the encapsulant, which mitigates light trapping within the LED chip. This application note provides a comprehensive technical guide for researchers and scientists on the formulation and application of high refractive index (HRI) LED encapsulants utilizing diphenyl divinyl trisiloxane. We delve into the fundamental principles of RI enhancement in silicones, detailing the critical role of phenyl moieties. A step-by-step protocol for creating a two-part, thermally curable encapsulant system based on diphenyl divinyl trisiloxane is presented, alongside methodologies for its characterization. This guide serves as a practical resource for developing advanced optical materials to enhance the performance and reliability of high-power LEDs.

Introduction: The Critical Role of Encapsulants in LED Performance

The efficiency of a high-brightness LED is not solely determined by its semiconductor chip (e.g., GaN, with an RI of ~2.5) but is significantly influenced by the ability to extract the generated photons. A major obstacle is the large refractive index mismatch between the high-RI GaN chip and the surrounding low-RI medium, typically air (RI ≈ 1.0). This mismatch leads to a narrow escape cone for light due to total internal reflection (TIR), trapping a significant portion of photons within the chip and converting them into waste heat.[1]

LED encapsulants are applied directly over the chip to protect it from environmental factors and, crucially, to improve light extraction efficiency.[2] By using an encapsulant with a higher refractive index, the difference between the chip's RI and the encapsulant's RI is reduced. This widens the light escape cone, allowing more photons to exit the chip and increasing the LED's external quantum efficiency (EQE).

Silicone-based encapsulants have become the material of choice for high-power LEDs, largely supplanting traditional epoxy resins.[3][4] This is due to their superior properties, including:

  • High Thermal Stability: Silicones can withstand the high junction temperatures (150-200°C) of modern LEDs without significant degradation.[1][2]

  • Photostability: They exhibit excellent resistance to yellowing when exposed to high-intensity blue or UV light, ensuring long-term color point stability.[5]

  • Mechanical Flexibility: Their low modulus helps to manage thermomechanical stress between the chip and the substrate, preventing delamination and wire-bond failure during thermal cycling.[6]

To further boost efficiency, the development of high refractive index (HRI) silicones is a key area of research.

The Scientific Basis: Phenyl Groups for Refractive Index Enhancement

Standard polydimethylsiloxane (PDMS) has a relatively low refractive index of around 1.41. To increase this value, the molecular structure of the polysiloxane must be modified to incorporate groups with high molar refractivity. According to the Lorentz-Lorenz equation, the refractive index of a material is related to its molar refractivity and molar volume.

The introduction of phenyl groups (-C₆H₅) onto the siloxane backbone is the most effective and commercially adopted strategy for creating HRI silicones.[7][8] The bulky, electron-rich aromatic ring of the phenyl group is highly polarizable, which significantly increases the molar refractivity of the polymer.[9] This modification can elevate the refractive index of polysiloxanes to 1.55 or higher, enabling a significant boost in light output from the LED.[8][10] Beyond increasing the RI, phenyl groups also confer additional benefits such as improved thermal stability and enhanced resistance to gas permeation, which protects sensitive components like silver-plated electrodes from corrosion.[5][9][11]

Diphenyl Divinyl Trisiloxane: A Multifunctional HRI Building Block

Diphenyl divinyl trisiloxane represents a class of short-chain siloxane oligomers that are ideal building blocks for HRI encapsulants. Its structure incorporates the two key functional groups necessary for a high-performance, cross-linkable system.

Fig 1: Representative structure and key functionalities of a diphenyl divinyl siloxane.
  • Diphenyl Groups: As discussed, these groups are the primary contributors to the material's high refractive index.

  • Divinyl Groups: The terminal vinyl (Si-CH=CH₂) groups provide the reactive sites for cross-linking the liquid oligomers into a solid, durable elastomer. This is typically achieved through a platinum-catalyzed hydrosilylation reaction.[3][6]

  • This dual functionality allows diphenyl divinyl trisiloxane to be used as the primary base polymer in an encapsulant formulation or as a reactive additive to increase the refractive index of other vinyl-silicone systems.

    Experimental Protocol: Formulation of a Two-Part HRI Silicone Encapsulant

    This protocol describes the formulation of a two-part (A and B) addition-cure silicone encapsulant system. The separation into two parts prevents the reaction from starting prematurely and ensures a long pot life.

    Principle: Hydrosilylation Curing

    The curing mechanism is an addition reaction where a platinum complex catalyzes the addition of a silicon-hydride (Si-H) bond across a silicon-vinyl (Si-CH=CH₂) bond.[12] This reaction is highly efficient, produces no byproducts, and results in a thermally stable ethylene bridge (Si-CH₂-CH₂-Si) cross-link.

    G Reactants R₃Si-CH=CH₂ (Vinyl-Siloxane) + R'₃Si-H (Hydride-Crosslinker) Product R₃Si-CH₂-CH₂-SiR'₃ (Cured Elastomer Network) Reactants->Product Hydrosilylation (Addition Cure) Catalyst Platinum Catalyst Catalyst->Reactants catalyzes

    Fig 2: The platinum-catalyzed hydrosilylation (addition cure) reaction mechanism.
    Materials and Reagents
    ComponentFunctionExample MaterialSupplier
    Part A
    Vinyl-Phenyl OligomerHRI Base Polymer1,3-Diphenyl-1,3-divinyltetramethyldisiloxaneMajor Chemical Suppliers
    Platinum CatalystCuring CatalystKarstedt's catalyst (in vinylsiloxane)Major Chemical Suppliers
    Part B
    Hydride CrosslinkerCross-linking AgentMethylhydrosiloxane-dimethylsiloxane copolymerMajor Chemical Suppliers
    InhibitorControls Cure Rate1-Ethynyl-1-cyclohexanolMajor Chemical Suppliers
    Formulation Workflow

    The following workflow outlines the preparation, mixing, and application of the encapsulant.

    G A1 Weigh Diphenyl Divinyl Trisiloxane A2 Add Platinum Catalyst (e.g., 10 ppm Pt) A1->A2 A3 Mix Thoroughly A2->A3 C1 Combine Part A & Part B (e.g., 10:1 ratio by weight) A3->C1 B1 Weigh Hydride Crosslinker B2 Add Inhibitor (e.g., 0.1 wt%) B1->B2 B3 Mix Thoroughly B2->B3 B3->C1 C2 Mix Until Homogeneous (e.g., using a planetary mixer) C1->C2 C3 Degas in Vacuum Chamber (to remove air bubbles) C2->C3 C4 Dispense onto LED (using automated dispenser) C3->C4 C5 Thermal Cure (e.g., 150°C for 4 hours) C4->C5 C6 Characterization C5->C6

    Fig 3: Experimental workflow for HRI encapsulant formulation and application.
    Step-by-Step Protocol
    • Preparation of Part A:

      • In a clean, dry container, accurately weigh the required amount of diphenyl divinyl trisiloxane.

      • Add the platinum catalyst solution to achieve the target platinum concentration (typically 5-10 ppm).

      • Mix thoroughly using a mechanical stirrer or planetary mixer until the catalyst is fully dispersed.

    • Preparation of Part B:

      • In a separate clean, dry container, weigh the hydride crosslinker. The amount should be calculated to achieve a target Si-H to Si-Vi molar ratio, typically between 1.2:1 and 2:1, to ensure complete reaction of the vinyl groups.

      • Add the inhibitor (e.g., 0.05-0.1 wt%) to Part B. The inhibitor moderates the catalyst's activity at room temperature, providing a workable pot life.

      • Mix thoroughly until homogeneous.

    • Mixing and Application:

      • Combine Part A and Part B in the predetermined weight ratio (e.g., 1:1, 4:1, or 10:1, depending on the formulation design).

      • Mix the two parts immediately and thoroughly until a uniform, streak-free mixture is obtained. Avoid introducing excessive air.

      • Place the mixture in a vacuum chamber and apply vacuum (<10 Torr) to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.

      • Carefully dispense the bubble-free encapsulant onto the LED package using a syringe or automated dispensing equipment.

      • Place the encapsulated LEDs in a preheated oven for thermal curing. A typical cure schedule is 1-4 hours at 150°C.[12]

    Characterization and Performance Data

    After curing, the encapsulant should be characterized to verify its properties. The following table summarizes typical target values for a high-performance encapsulant.

    Table 1: Typical Properties of a Diphenyl Divinyl Trisiloxane-Based Encapsulant

    PropertyMethodTypical Value
    Refractive Index (@ 589 nm)Abbe Refractometer1.53 - 1.56
    Transmittance (@ 450 nm, 1mm)UV-Vis Spectrophotometer> 98%
    HardnessShore DurometerShore A 60 - Shore D 40
    Thermal Stability (Td5% in N₂)Thermogravimetric Analysis (TGA)> 400 °C
    Viscosity (Mixed, before cure)Rotational Viscometer2000 - 3000 mPa·s
    Characterization Protocols
    • Refractive Index:

      • Cast a thin, smooth film of the cured encapsulant.

      • Place a small piece of the film on the prism of an Abbe refractometer.

      • Use a drop of certified refractive index fluid for optical contact.

      • Measure the refractive index at a standard wavelength (e.g., 589 nm) and controlled temperature (25°C).

    • Optical Transmittance:

      • Cast the liquid encapsulant between two quartz slides with a spacer of known thickness (e.g., 1 mm) and cure.

      • Measure the transmittance spectrum from 350 nm to 800 nm using a dual-beam UV-Vis spectrophotometer, using an empty sample holder as the reference.

      • High transmittance (>95%) in the blue and visible regions (400-700 nm) is critical.[1]

    • Thermal Stability (TGA):

      • Place a small sample (5-10 mg) of the cured encapsulant in a TGA crucible.

      • Heat the sample under a nitrogen atmosphere from room temperature to 600°C at a constant rate (e.g., 10°C/min).

      • The decomposition temperature (Td5%) is the temperature at which 5% mass loss occurs, indicating the onset of thermal degradation.[13]

    • Hardness:

      • Cast a sample of the encapsulant with a minimum thickness of 6 mm and cure.

      • Press the indenter of a Shore A or Shore D durometer firmly onto the sample surface.

      • Record the hardness value immediately after firm contact. Take multiple readings at different locations and average the results.[14]

    Conclusion

    Diphenyl divinyl trisiloxane is a highly effective building block for formulating advanced LED encapsulants. Its unique structure provides both the high refractive index necessary for maximum light extraction and the reactive vinyl groups for robust, byproduct-free curing. By following the protocols outlined in this guide, researchers can develop and characterize thermally stable, optically clear HRI encapsulants. These materials are essential for pushing the boundaries of LED efficiency and reliability, enabling the creation of brighter and more durable solid-state lighting solutions.

    References

    • RSC Publishing. (n.d.). Effective increase in the refractive index of novel transparent silicone hybrid films by introduction of functionalized silicon nanoparticles. RSC Advances.
    • Kuo, C.-F. J., & Chen, J.-B. (2015). Study on the synthesis and application of silicone resin containing phenyl group. Journal of Sol-Gel Science and Technology, 76, 66–73.
    • MDPI. (2024). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel.
    • Andisil. (n.d.). Methyl Phenyl Silicones.
    • Brewer Science. (n.d.). High Refractive Index Polymer Coatings for Optoelectronics Applications.
    • Advanced Science News. (2016, November 1). High refractive index hyperbranched polymers.
    • Mingyi. (n.d.). The Chemistry and Unique Properties of Phenyl Silicone Oils.
    • Khanarian, G., et al. (2008, February 15). High-Refractive-Index Encapsulants for High-Brightness LEDs. Photonics Spectra.
    • Dalicure. (n.d.). High-reflective LED Encapsulation Silicone.
    • ResearchGate. (2025, August 7). Preparation and characterization of high refractive index silicone/TiO2 nanocomposites for LED encapsulants.
    • Qnity. (n.d.). Optical Encapsulants for LED.
    • Wacker. (n.d.). Wacker Launches New High-Refractive-Index Silicones for LEDs.
    • XJY Silicones. (n.d.). Why Choose Silicone Encapsulation Materials For LED.
    • Shin-Etsu Chemical Co., Ltd. (2013, February 26). Shin-Etsu Chemical develops a high refractive index silicone encapsulating material and silicone-based mounting board for high-brightness LEDs.
    • ResearchGate. (n.d.). Preparation and Properties of Vinylphenyl-silicone Resins and Their Application in LED Packaging.
    • PMC. (n.d.). UV-curable ladder-like diphenylsiloxane-bridged methacryl-phenyl-siloxane for high power LED encapsulation.
    • Amtek. (2024, September 13). Encapsulation of LED – techniques and benefits.
    • Dalec. (n.d.). LED Encapsulation Materials for General Lighting.
    • Mingyi. (n.d.). Vinyl Silicone Oil: The Protector of Electronic Encapsulation.
    • Kim, J., et al. (2012). High performance encapsulant for light-emitting diodes (LEDs) by a sol–gel derived hydrogen siloxane hybrid. Journal of Materials Chemistry, 22, 7954-7960.

    Sources

    Method

    Application Notes and Protocols for Copolymerization of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane with Hydrogen Siloxanes

    Introduction: The Strategic Integration of Phenyl and Vinyl Functionalities in Polysiloxanes The copolymerization of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane with various hydrogen siloxanes represents a cr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Integration of Phenyl and Vinyl Functionalities in Polysiloxanes

    The copolymerization of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane with various hydrogen siloxanes represents a critical technique in the synthesis of advanced silicone materials. This specific divinylsiloxane monomer is a cornerstone for creating polymers with a unique combination of properties. The incorporation of diphenylsiloxane units into the polymer backbone imparts several desirable characteristics, including enhanced thermal stability, low-temperature flexibility, and a higher refractive index.[1][2] The terminal vinyl groups, on the other hand, provide reactive sites for crosslinking, typically through hydrosilylation, enabling the formation of durable elastomeric networks.[3][4]

    These materials find extensive applications in demanding fields such as aerospace, electronics, and medical devices, where performance under extreme conditions is paramount.[5][6][7] For researchers and professionals in drug development, these copolymers are of interest for applications like specialized tubing, seals, and encapsulation matrices where biocompatibility and stability are crucial.

    This guide provides a detailed exploration of the primary copolymerization techniques, focusing on the underlying principles and offering robust, field-proven protocols.

    Copolymerization Techniques: A Mechanistic Overview

    The most prevalent and versatile method for the copolymerization of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane with hydrogen siloxanes is addition-cure chemistry , specifically platinum-catalyzed hydrosilylation.[8][9] This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl (C=C) double bond.

    Hydrosilylation: A Powerful Tool for Network Formation

    The hydrosilylation reaction is favored for its high efficiency, specificity, and the absence of by-products, which ensures low shrinkage and excellent dimensional stability in the cured material.[8][10] The reaction is typically catalyzed by platinum-based complexes, with Karstedt's catalyst being a widely used example.[9][11][12]

    The general scheme for this reaction is as follows:

    R₃SiH + H₂C=CHSiR'₃ → R₃SiCH₂CH₂SiR'₃

    The mechanism, often referred to as the Chalk-Harrod mechanism, involves several key steps:

    • Oxidative addition of the Si-H bond to the platinum catalyst.

    • Coordination of the vinyl group to the platinum center.

    • Insertion of the alkene into the platinum-hydride bond.

    • Reductive elimination of the final alkylsilane product, regenerating the catalyst.[11][13]

    Side reactions, though generally minimal, can include isomerization of the vinyl group or dehydrogenative silylation.[9]

    Experimental Protocols

    Protocol 1: Synthesis of a Phenyl-Containing Silicone Elastomer via Platinum-Catalyzed Hydrosilylation

    This protocol details the formulation of a two-part addition-cure silicone elastomer, a common industrial practice to ensure shelf-life and controlled curing.[11]

    Materials:

    • Part A (Vinyl Component):

      • 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

      • Vinyl-terminated polydimethylsiloxane (PDMS) (viscosity selected based on desired final properties)

      • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene (typically 1-2% Pt)

      • Cure inhibitor (e.g., 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane)

    • Part B (Hydride Component):

      • Polymethylhydrosiloxane (PMHS) or a copolymer of dimethylsiloxane and methylhydrosiloxane

    • Anhydrous toluene (optional, as a solvent to reduce viscosity)

    Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Nitrogen inlet

    • Heating mantle with temperature controller

    • Vacuum pump and vacuum line

    • Molds for curing

    Procedure:

    Part A Formulation:

    • To a clean, dry three-neck flask under a nitrogen atmosphere, add the desired amounts of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane and vinyl-terminated PDMS. The ratio of these components will determine the phenyl content and crosslink density of the final elastomer.

    • If necessary, add a minimal amount of anhydrous toluene to achieve a workable viscosity.

    • With gentle stirring, add the cure inhibitor. The amount will depend on the desired pot life and cure temperature.

    • Slowly add the Karstedt's catalyst solution. A typical platinum concentration is 5-20 ppm relative to the total mass of the vinyl and hydride components.[11]

    • Stir the mixture at room temperature for 1-2 hours to ensure homogeneity.

    Part B Formulation:

    • In a separate, clean, dry container, place the desired amount of the hydride-functional siloxane. The amount should be calculated to achieve a specific stoichiometric ratio of Si-H to vinyl groups. A common ratio is 1.5:1 to ensure complete reaction of the vinyl groups.[11]

    Curing Process:

    • Combine Part A and Part B in the predetermined ratio (often 1:1 or 10:1 by weight, depending on the formulation).

    • Mix the two parts vigorously for 2-3 minutes until the mixture is completely uniform.

    • If a solvent was used, or to remove any entrapped air, degas the mixture in a vacuum chamber.

    • Pour the mixture into the desired mold.

    • Cure the elastomer. Curing can be achieved at room temperature over several hours or accelerated at elevated temperatures (e.g., 80-150°C for 30-60 minutes).[11][14]

    Characterization:

    The progress of the hydrosilylation reaction can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band (around 1600 cm⁻¹).[5] The mechanical properties of the cured elastomer can be evaluated using techniques like tensile testing and dynamic mechanical analysis (DMA).[1]

    Data Presentation

    Table 1: Example Formulation for a Phenyl-Containing Silicone Elastomer

    ComponentPartAmount (grams)Molar Equivalents (Vinyl/Hydride)
    1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxaneA20X
    Vinyl-terminated PDMS (500 cSt)A80Y
    Karstedt's Catalyst (1% Pt)A0.1-
    Cure InhibitorA0.05-
    Polymethylhydrosiloxane (PMHS)B15Z (Si-H)

    Note: The molar equivalents (X, Y, Z) need to be calculated based on the molecular weights and functionalities of the specific reactants used. The ratio of (X+Y)/Z is a critical parameter for tailoring the final properties.

    Visualizing the Process

    Diagram 1: Hydrosilylation Reaction Mechanism

    Hydrosilylation cluster_reactants Reactants cluster_catalyst Catalyst Cycle Vinyl_Siloxane R'₃Si-CH=CH₂ Pt_Complex Oxidative Addition Intermediate Vinyl_Siloxane->Pt_Complex Hydride_Siloxane R₃Si-H Pt_Catalyst [Pt] Catalyst Hydride_Siloxane->Pt_Catalyst Oxidative Addition Pt_Catalyst->Pt_Complex Alkene_Coordination Alkene Coordination Pt_Complex->Alkene_Coordination Insertion Migratory Insertion Alkene_Coordination->Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Pt_Catalyst Catalyst Regeneration Product R₃Si-CH₂-CH₂-SiR'₃ Reductive_Elimination->Product

    Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

    Diagram 2: Experimental Workflow for Elastomer Synthesis

    Workflow cluster_PartA Part A Formulation cluster_PartB Part B Formulation Mix_Vinyls Mix Divinyltrisiloxane and Vinyl-PDMS Add_Inhibitor Add Cure Inhibitor Mix_Vinyls->Add_Inhibitor Add_Catalyst Add Pt Catalyst Add_Inhibitor->Add_Catalyst Combine_Parts Combine Part A and Part B Add_Catalyst->Combine_Parts Prep_Hydride Prepare Hydride Crosslinker Prep_Hydride->Combine_Parts Mix_Vigorously Vigorous Mixing Combine_Parts->Mix_Vigorously Degas Vacuum Degassing Mix_Vigorously->Degas Pour_Mold Pour into Mold Degas->Pour_Mold Cure Cure (Room Temp or Heat) Pour_Mold->Cure Final_Product Cured Phenyl-Silicone Elastomer Cure->Final_Product

    Caption: Step-by-step workflow for the synthesis of a two-part silicone elastomer.

    Trustworthiness and Self-Validation

    The protocols described herein are designed to be self-validating. The successful formation of a tack-free, cured elastomer is the primary indicator of a successful reaction. FTIR analysis provides a quantitative measure of reaction completion by confirming the disappearance of characteristic reactant peaks. Furthermore, the mechanical properties of the final product should be consistent and reproducible when the formulation and curing conditions are kept constant. Any significant deviation in cure time or final properties may indicate issues with reactant purity, catalyst activity, or the presence of inhibiting substances.[8]

    References

    • BenchChem. (n.d.). Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation Using Hexavinyldisiloxane.
    • Wang, S., Peng, Z., Huang, Y., Zhu, M., Liu, Y., & Zhang, Y. (2024). Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. Polymer, 311, 127554.
    • Li, Y., et al. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. MDPI.
    • Shi, L., et al. (2024). Model-Guided Design and Solvent-Free Synthesis of Polysiloxanes with High Refractive Index and Low Viscosity. ACS Applied Polymer Materials.
    • Effects of Phenyl Hydrogen Polysiloxane Molecular Structure on the Performance of LED Packaging Silicone Rubber. (n.d.). SciSpace.
    • CHT UK. (n.d.). Addition Cure Silicone Moulding Rubber.
    • Guangzhou Tinci Silicone Technology Co Ltd. (2015). CN105085923A - Vinyl phenyl silicone resin synthesized according to solvent-free method. Google Patents.
    • BenchChem. (n.d.). The Role of Divinyltetramethyldisiloxane in Silicone Resin Preparation: Application Notes and Protocols.
    • Filippova, Y. G., et al. (2023). High-temperature platinum-catalyzed hydrosilylation and dehydrocoupling cross-linking of silicones. ResearchGate.
    • Shakh, I. A., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI.
    • Nuyken, O., & Pask, S. D. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI.
    • General Electric Company. (2000). EP0979837A2 - Method for making a platinum hydrosilylation catalyst. Google Patents.
    • Corma, A., & Garcia, H. (2013).
    • Smooth-On, Inc. (n.d.). Addition Cure Silicone - High Strength, Low Shrinkage Flexible Mold Rubbers.
    • De la-Cruz-Guzman, F., et al. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives. Semantic Scholar.
    • pd3 Composites. (n.d.). Overview of Silicone Elastomeric Materials.
    • Zhang, L., et al. (2014). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry.
    • Easy Composites Ltd. (n.d.). TECHNICAL DATA SHEET PRODUCT: ADDITION CURE SILICONE RUBBER.
    • Zhang, Y., et al. (2023).
    • Shcherbina, A., et al. (2018). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie.
    • Chauhan, N. P. (Ed.). (2021). Functionalized Polymers. Taylor & Francis.
    • Wikipedia. (n.d.). Hydrosilylation.
    • Bezlepkina, K. A., et al. (2022). Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization. Encyclopedia MDPI.
    • Dow Corning Corporation. (2004). US20040220420A1 - Hydrosilylation process. Google Patents.
    • Ibemesi, J., & Gvozdic, N. V. (2015). Synthesis and Properties of Copolymers of Diphenylsiloxane with Other Organosiloxanes. Journal of Polymer Science Part A: Polymer Chemistry.
    • Shchegolikhina, O. I., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers.
    • Dow Corning Corporation. (1998). EP 0 881 249 A2 - Siloxane-polyether copolymers with unsaturated functionalities, and process for making them. Google Patents.
    • Changfu Chemical. (n.d.). 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane CAS: 17875-55-7.

    Sources

    Application

    Application Notes and Protocols: The Preparation of Transparent Silicone Elastomers Using Diphenyl Divinyltrisiloxane

    Abstract: This comprehensive guide provides a detailed protocol for the preparation of high-transparency silicone elastomers, leveraging diphenyl divinyltrisiloxane as a key monomer to enhance optical and thermal propert...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This comprehensive guide provides a detailed protocol for the preparation of high-transparency silicone elastomers, leveraging diphenyl divinyltrisiloxane as a key monomer to enhance optical and thermal properties. The methodology is centered around a platinum-catalyzed hydrosilylation reaction, a robust and clean addition-cure chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to formulate advanced silicone materials for applications in medical devices, drug delivery, and optical components. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss critical characterization techniques and troubleshooting.

    Introduction: The Significance of Optically Clear Silicone Elastomers

    Silicone elastomers are a cornerstone of advanced materials science, particularly in the biomedical and pharmaceutical fields.[1][2] Their inherent biocompatibility, chemical inertness, thermal stability, and tunable mechanical properties make them ideal for a vast range of applications, from medical implants and tubing to drug delivery systems.[2][3][4]

    The demand for optically transparent silicone elastomers has grown significantly. These materials are crucial for applications where clarity and light transmission are paramount, such as in intraocular lenses, light guides for medical instruments, microfluidic "lab-on-a-chip" devices, and as encapsulants for sensitive electronic or optical components.[5][6] Achieving high transparency requires careful formulation to minimize light scattering, which is often caused by mismatched refractive indices between the polymer matrix and any fillers, or by physical imperfections like air bubbles.[7]

    This guide focuses on the use of diphenyl divinyltrisiloxane as a strategic component in the formulation. The incorporation of phenyl groups into the siloxane backbone serves two primary purposes:

    • Refractive Index (RI) Modification: Phenyl groups significantly increase the refractive index of the silicone polymer.[8][9] This allows for the precise tuning of the elastomer's RI to match that of other components in an assembly (e.g., glass or other polymers), thereby minimizing light loss at interfaces and enhancing overall transparency.

    • Enhanced Thermal and Radiative Stability: The rigid structure of the phenyl groups enhances the thermal stability of the elastomer at high temperatures and improves its resistance to degradation from high-energy radiation.[9][10]

    The synthesis is achieved via a platinum-catalyzed hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) group across a vinyl (Si-CH=CH₂) group.[11][12] This "addition cure" mechanism is highly efficient and clean, producing no by-products that could compromise the optical clarity or biocompatibility of the final product.[11][13]

    Core Chemistry: Platinum-Catalyzed Hydrosilylation

    The cross-linking of the silicone elastomer is achieved through a hydrosilylation reaction. This is an addition reaction between a vinyl-functional siloxane polymer (the base) and a hydride-functional siloxane polymer (the crosslinker).

    The key reactants are:

    • Vinyl-functional Polymer: Typically a vinyl-terminated polydimethylsiloxane (PDMS), which forms the main backbone of the elastomer. In our formulation, diphenyl divinyltrisiloxane also provides critical vinyl functionality.

    • Hydride-functional Crosslinker: A siloxane polymer with multiple Si-H groups, such as polymethylhydrosiloxane (PMHS), which acts as the cross-linking agent to form the three-dimensional network.

    • Platinum Catalyst: A highly active catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), is used at parts-per-million (ppm) concentrations to initiate the reaction.[12][13][14] This catalyst facilitates the formation of a stable silicon-carbon bond.

    The reaction proceeds without the formation of by-products, leading to low shrinkage and a highly stable final elastomer network.[11]

    Caption: Platinum-catalyzed hydrosilylation addition reaction.

    Materials and Equipment

    Materials
    ComponentChemical Name / TypeSupplier ExampleCAS NumberFunction
    Base Polymer Vinyl-terminated Polydimethylsiloxane (PDMS)Gelest68083-19-2Forms the primary elastomer backbone.
    RI Modifier 1,3-Diphenyl-1,3-divinyl-1,1,3,3-tetramethyldisiloxaneGelest2627-97-6Introduces phenyl groups to increase refractive index and thermal stability.[15]
    Crosslinker Polymethylhydrosiloxane (PMHS)Gelest63148-57-2Cross-linking agent containing Si-H groups.
    Catalyst Karstedt's Catalyst (in xylene, ~2% Pt)Sigma-Aldrich68478-92-2Catalyzes the hydrosilylation reaction.[13][14]
    Inhibitor 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (VMC)Gelest2554-06-5Controls the cure rate and extends the working time (pot life).
    Solvent (Optional) Anhydrous TolueneSigma-Aldrich108-88-3Used to ensure compatibility and uniform mixing if needed.[16][17]
    Equipment
    • Analytical balance (±0.1 mg)

    • Planetary centrifugal mixer (e.g., Thinky Mixer) or overhead mechanical stirrer

    • Vacuum desiccator or vacuum chamber with pump

    • Stainless steel or PTFE molds

    • Forced-air convection oven

    • UV-Vis Spectrophotometer

    • Durometer (Shore A)

    • Universal Testing Machine for tensile properties

    Experimental Protocol

    This protocol is divided into two main parts: the formulation of the vinyl-functional base (Part A) and the addition of the crosslinker followed by curing (Part B).

    Workflow Overview

    Caption: Step-by-step workflow for elastomer synthesis.

    Step-by-Step Methodology

    Part A: Preparation of the Vinyl-Functional Base

    • Component Weighing: In a clean mixing vessel, accurately weigh the vinyl-terminated PDMS and the diphenyl divinyltrisiloxane.

      • Causality: The ratio of these two components is a primary determinant of the final refractive index and mechanical flexibility. Increasing the proportion of diphenyl divinyltrisiloxane will increase the refractive index but may also increase the stiffness of the resulting elastomer.

    • Inhibitor Addition: Add the inhibitor (e.g., VMC) to the mixture. A typical starting concentration is 0.1-0.5% by weight of the total formulation.

      • Causality: The inhibitor temporarily coordinates with the platinum catalyst, preventing the hydrosilylation reaction from starting prematurely at room temperature.[14] This provides a longer "pot life" or working time, which is essential for thorough mixing and degassing.

    • Catalyst Addition: Add the platinum catalyst. The concentration is critical and typically ranges from 5 to 20 ppm of platinum relative to the total mass of the formulation.[12]

      • Causality: Catalyst concentration directly controls the speed of the curing reaction. Too little catalyst will result in an incomplete or very slow cure, while too much can lead to an unworkably short pot life.

    • Homogenization: Mix the components thoroughly using a planetary centrifugal mixer for 3-5 minutes until the mixture is completely uniform. This is now Part A .

    Part B: Cross-linking and Curing

    • Crosslinker Addition: Accurately weigh and add the polymethylhydrosiloxane (PMHS) crosslinker to Part A.

      • Causality: The molar ratio of Si-H groups (from the crosslinker) to Si-Vi groups (from the base polymers) is the most critical parameter for achieving optimal network formation. A ratio of approximately 1.5:1 to 2:1 (Si-H:Si-Vi) is often used to ensure complete reaction of the vinyl groups, leading to a non-tacky surface and stable mechanical properties.

    • Final Mixing: Mix the combined Parts A and B thoroughly for another 2-3 minutes.

    • Degassing: Immediately place the mixing vessel inside a vacuum chamber and apply a vacuum (e.g., <10 Torr). The mixture will foam as dissolved gases are removed. Continue the vacuum until the foam collapses and no more bubbles are seen rising.

      • Causality: This step is absolutely critical for achieving optical transparency. Any trapped air bubbles will act as scattering centers for light, making the final elastomer appear cloudy or opaque.

    • Casting: Carefully pour the degassed liquid silicone into the desired mold. Avoid introducing new air bubbles during the pour.

    • Curing: Place the mold in a preheated convection oven. A typical curing cycle is 60 minutes at 100°C.

      • Causality: Heat accelerates the platinum-catalyzed reaction, ensuring a complete and efficient cross-linking process. Curing at elevated temperatures is generally faster than room temperature vulcanization (RTV).[18]

    • Post-Curing (Recommended): After demolding, a post-cure step (e.g., 2-4 hours at 150°C) is recommended for applications requiring high stability or biocompatibility.

      • Causality: Post-curing helps to drive the cross-linking reaction to completion and removes any residual low-molecular-weight volatile species, which is particularly important for medical and pharmaceutical applications.[19]

    Formulation and Characterization

    Example Formulations

    The properties of the final elastomer can be tuned by adjusting the formulation. The table below provides starting points for experimentation.

    Formulation IDPDMS (g)Diphenyl Divinyltrisiloxane (g)PMHS (g) (Si-H:Si-Vi ≈ 1.8)Expected Refractive IndexExpected Hardness (Shore A)
    F1955~4.5~1.43~30
    F28515~5.0~1.46~40
    F37030~5.8~1.49~55
    Characterization Protocols
    • Optical Transparency:

      • Method: Use a dual-beam UV-Vis spectrophotometer to measure the percent transmittance (%T) of a polished elastomer sample (e.g., 2 mm thick) from 400 to 800 nm. An air baseline should be used as a reference.

      • Interpretation: High-quality transparent elastomers should exhibit >90% transmittance across the visible spectrum.[6] A study on RTV615 silicone found transmissions of ~93% for wavelengths between 360-400 nm.[20]

    • Mechanical Properties:

      • Hardness: Measure the Shore A durometer hardness at multiple points on the sample surface according to ASTM D2240.

      • Tensile Strength & Elongation: Test dog-bone shaped samples using a universal testing machine according to ASTM D412 to determine the ultimate tensile strength and elongation at break.

    • Thermal Stability:

      • Method: Use Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation. Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

      • Interpretation: The introduction of diphenyl siloxane units has been shown to dramatically enhance thermal stability.[21] The temperature at 5% weight loss (Td5) is a key metric.

    Troubleshooting Guide

    ProblemProbable Cause(s)Recommended Solution(s)
    Final elastomer is tacky or oily. Incomplete cure; incorrect Si-H to Si-Vi ratio (insufficient crosslinker).Verify all component measurements. Increase the amount of PMHS crosslinker slightly (e.g., increase Si-H:Si-Vi ratio to 2:1). Ensure proper mixing and curing time/temperature.
    Cloudy or opaque appearance. Incomplete degassing; presence of micro-bubbles. Incompatibility of components.Degas for a longer period or at a higher vacuum. Ensure all components are fully miscible; if not, a compatible solvent may be required during mixing (and later evaporated).
    Elastomer cured too quickly in the pot. Insufficient inhibitor; ambient temperature is too high.Increase the amount of inhibitor. Work in a temperature-controlled environment. Pre-chill components before mixing.
    Elastomer did not cure. Catalyst poisoning (e.g., by sulfur, tin, or amine compounds). Omission of catalyst or crosslinker.Ensure all mixing tools and molds are scrupulously clean and are not made of materials that can inhibit platinum catalysts. Double-check that all components were added in the correct order and amounts.

    References

    • Platinum Catalysts: The Key to High-Quality Silicone Rubber Products. (2023, August 10). Dongguan City Betterly New Materials Co., Ltd.
    • Most Important Biomedical and Pharmaceutical Applications of Silicones. (n.d.). PMC.
    • Uses Of Silicone Rubber In Medical & Pharmaceutical Industry. (2025, March 4). Elastostar.
    • Platinum Catalysts for Hydrosilation. (n.d.). Scientific Spectator.
    • Silicones for Drug-Delivery Applications. (2006, May 1). Medical Device and Diagnostic Industry.
    • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). PMC - NIH.
    • Catalysts for the Hydrosilylation of Silicones. (n.d.). Heraeus Precious Metals.
    • The Use of Silicone in Medicine. (2024, November 22). AZoM.
    • Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane. (n.d.).
    • Optimization of platinum-based silicone's hydrosilylation for hose manufacturing. (n.d.).
    • Medical-grade silicones: How choosing the right silicone impacts drug-eluting devices. (2023, March 21).
    • Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2024, December 24).
    • Guide to Optical Silicone Rubber. (n.d.). Newsil.
    • Synthesis and radiation stability of silicone elastomers. (2021, April 26).
    • Optical characterization of RTV615 silicone rubber compound. (n.d.). ResearchGate.
    • Optical characterization of RTV615 silicone rubber compound. (2014, July 11). arXiv.org.
    • The Preparation of Transparent Silicone Rubber with Rapid Vulcanization and Ultraviolet Absorbing Effect. (2018, August 17). SciSpace.
    • Preparation of robust diphenyl silicone elastomers with enhanced mechanical properties and thermal-aging resistances by using phosphazene as catalyst. (2023, March 1). ResearchGate.
    • How is optical silicone applied? (n.d.). XJY SILICONES®.
    • 3D printing of transparent silicone elastomers. (2022, July 28). Physical and Life Sciences Directorate.
    • Optical Grade Silicone: Technical Guide. (n.d.).
    • The Preparation of Transparent Silicone Rubber with Rapid Vulcanization and Ultraviolet Absorbing Effect. (2018, August 17). Science Publishing Group.

    Sources

    Method

    Application Note: Formulation of High-Refractive-Index Optical Silicone Resins Utilizing 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

    Target Audience: Materials Scientists, Photonics Researchers, and Biomedical Device Engineers Application Areas: LED Encapsulation, Micro-Optical Lenses, and Implantable Biophotonic Sensors Mechanistic Rationale for Phen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Materials Scientists, Photonics Researchers, and Biomedical Device Engineers Application Areas: LED Encapsulation, Micro-Optical Lenses, and Implantable Biophotonic Sensors

    Mechanistic Rationale for Phenyl-Modified Optical Silicones

    Optical grade silicones are foundational to advanced photonics and biomedical optical devices due to their exceptional transparency and biocompatibility. However, traditional polydimethylsiloxane (PDMS) exhibits a relatively low refractive index (RI) of approximately 1.41. When encapsulating high-brightness LEDs or fabricating optical interfaces for biosensors, a refractive index mismatch between the semiconductor die (or glass substrate) and the encapsulant leads to total internal reflection (TIR), severely degrading light extraction efficiency[1].

    To overcome this optical bottleneck, specific chemical modifications to the siloxane backbone are required. The strategic introduction of phenyl groups is the most effective method to elevate the RI[2]. Phenyl rings are bulkier and possess a highly polarizable π-electron cloud compared to methyl groups. This increases the material's density and its electromagnetic interaction with light[1].

    By utilizing 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS 18586-22-6) [3][4] as the primary vinyl-functional base monomer, formulators can achieve an RI exceeding 1.50. The diphenyl substitution on the central silicon atom ensures a high local refractive index, while the terminal vinyl groups provide highly accessible reactive sites for crosslinking, maintaining the thermal stability and UV resistance characteristic of premium siloxane networks[5][6].

    Chemical Components & Formulation Matrix

    A field-reliable optical silicone system relies on a two-part (Part A / Part B) addition-cure chemistry. This separation isolates the platinum catalyst from the silicon-hydride (Si-H) crosslinker, preventing premature gelation and ensuring a controllable pot life.

    Table 1: Quantitative Formulation Matrix for High-RI Optical Silicone
    ComponentChemical Name / RolePart A (wt%)Part B (wt%)
    Base Monomer 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (Vinyl source)99.98%85.00%
    Crosslinker 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (Si-H source)-14.80%
    Catalyst Karstedt's Catalyst (~2% Pt in xylene)0.02%-
    Inhibitor 1-Ethynyl-1-cyclohexanol (ETCH)-0.20%

    Formulation Insight (Causality): Novice formulators often default to a 1:1 stoichiometric ratio of Si-H to Si-Vi. However, field-proven optical formulations require a slight hydride excess (typically formulated at a molar ratio of 1.1:1.0 to 1.2:1.0 ). This deliberate over-indexing compensates for ambient moisture that competitively hydrolyzes Si-H groups into non-crosslinking silanols. Furthermore, ensuring 100% consumption of the vinyl groups is paramount; residual unreacted vinyl moieties are highly susceptible to oxidative degradation under high-intensity UV or LED exposure, which manifests as premature yellowing and optical attenuation[2][6].

    Reaction Mechanism & Experimental Workflow

    The curing mechanism is a Pt-catalyzed hydrosilylation where the Si-H bond of the crosslinker adds across the carbon-carbon double bond of the vinyl-functional base[7]. To maintain a workable pot life at room temperature, ETCH is added as an inhibitor. ETCH acts as a competitive ligand, temporarily coordinating with the Pt center. Upon heating (>80°C), ETCH volatilizes and dissociates, freeing the Pt catalyst to initiate the crosslinking cascade.

    Workflow A Part A Preparation Vinyl Trisiloxane + Pt Catalyst C Planetary Centrifugal Mixing (Homogenization) A->C B Part B Preparation Vinyl Trisiloxane + Si-H Crosslinker + ETCH Inhibitor B->C D Vacuum Degassing (Bubble Removal) C->D E Thermal Activation (Inhibitor Volatilization) D->E Heat (80°C) F Hydrosilylation Crosslinking (Si-C Bond Formation) E->F Pt Catalysis G Optical Grade Silicone (RI > 1.50, >90% Transmittance) F->G Step-Cure (150°C)

    Caption: Workflow diagram detailing the two-part preparation, physical homogenization, and thermal hydrosilylation.

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system. Visual cues and specific thermal ramps are embedded to ensure reproducibility and high optical clarity.

    Phase 1: Preparation of Parts A and B
    • Part A Compounding: In a clean, dry planetary mixer cup, add the 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane base. Add Karstedt's catalyst to achieve a final Pt concentration of ~5-10 ppm. Mix at 2000 rpm for 2 minutes.

    • Part B Compounding: In a separate cup, combine the vinyl base monomer, the 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane crosslinker[8], and the ETCH inhibitor. Mix at 2000 rpm for 2 minutes. Critical Checkpoint: The inhibitor must be thoroughly dispersed in Part B before it ever contacts the catalyst in Part A to prevent localized premature curing.

    Phase 2: Homogenization and Degassing
    • Mixing: Combine Part A and Part B in a 1:1 weight ratio. Process in a planetary centrifugal mixer at 2000 rpm for 3 minutes.

    • Vacuum Degassing: Transfer the mixture to a vacuum chamber. Apply a vacuum of < 10 Torr. The mixture will initially rise (froth) and then collapse. Maintain the vacuum for an additional 5-10 minutes after the collapse until no micro-bubbles are visible. Causality: Any residual dissolved air will expand during thermal curing, creating microscopic scattering centers that drastically reduce light transmittance and create optical aberrations.

    Phase 3: Casting and Step-Curing
    • Casting: Carefully dispense the degassed resin into the desired optical mold (e.g., LED lead frame, glass cuvette, or microfluidic master) using a positive displacement pipette.

    • Thermal Step-Cure:

      • Stage 1 (80°C for 60 min): Initiates slow crosslinking and allows the ETCH inhibitor to safely dissociate.

      • Stage 2 (120°C for 60 min): Accelerates the hydrosilylation network formation.

      • Stage 3 (150°C for 120 min): Drives the reaction to >99% completion, maximizing the glass transition temperature ( Tg​ ) and mechanical stability[2][7].

    Process Insight (Causality): A common failure mode in optical encapsulation is bypassing the step-cure in favor of a rapid high-temperature bake. Direct exposure to 150°C triggers a violent, exothermic gelation. This not only traps internal thermal stresses (leading to birefringence and micro-cracking) but also causes the rapidly volatilizing ETCH inhibitor to form micro-bubbles before they can escape the polymer matrix. The 80°C hold is a critical self-validating step: it allows the inhibitor to safely outgas while the network slowly builds structural integrity.

    Quality Control & Optical Characterization

    To validate the success of the formulation, perform the following assays on the cured resin:

    Table 2: Quality Control Parameters
    ParameterAnalytical MethodTarget Value
    Refractive Index ( nD​ ) Abbe Refractometer (at 589 nm, 25°C) 1.52
    Optical Transmittance UV-Vis Spectrophotometer (400-800 nm, 1mm path)> 92%
    Thermal Stability Thermogravimetric Analysis (TGA, 10% weight loss)> 450°C
    Hardness Shore D Durometer40 - 60

    References

    • [5] Silico® Phenyl Vinyl Silicone Resin – Optical Grade. Rissochem. Available at: [Link]

    • [1] Optical Grade Silicone: Technical Guide. New-Silicone. Available at: [Link]

    • [6] Preparation and Properties of Vinylphenyl-silicone Resins and Their Application in LED Packaging. ResearchGate. Available at: [Link]

    • [2] Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. MDPI. Available at: [Link]

    • [7] Reprocessable and Degradable Siloxane Epoxies and Their Applications in Green Composites. ACS Applied Polymer Materials. Available at:[Link]

    Sources

    Application

    Application Note: Advanced Step-Growth Polymerization Protocols for 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

    Executive Summary & Monomer Rationale The synthesis of high-performance silicone elastomers often requires precise control over molecular weight, architecture, and optical properties. 1,1,5,5-tetramethyl-3,3-diphenyl-1,5...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Monomer Rationale

    The synthesis of high-performance silicone elastomers often requires precise control over molecular weight, architecture, and optical properties. 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS: 18586-22-6) is a highly versatile, monodisperse A-A type telechelic monomer () [1].

    Unlike traditional chain-growth equilibration methods that yield broad molecular weight distributions and cyclic impurities, utilizing this divinyl monomer in a step-growth regime allows for the creation of strictly alternating, well-defined polymer backbones () [2]. The incorporation of the central diphenylsiloxane unit significantly enhances the thermal stability and refractive index (RI > 1.5) of the resulting polymers, making them ideal candidates for optical encapsulants, flexible waveguides, and advanced biomedical devices.

    Mechanistic Pathways

    Step-growth polymerization of this divinyltrisiloxane can be achieved via three primary mechanisms. Because step-growth kinetics dictate that high molecular weight is only achieved at very high conversions (>99%), the chosen chemistry must be highly efficient and free of side reactions, strictly adhering to the Carothers equation () [3].

    G Monomer 1,1,5,5-tetramethyl-3,3-diphenyl- 1,5-divinyltrisiloxane (A-A Monomer) Hydro Hydrosilylation + Dihydrosiloxane (B-B) Monomer->Hydro Pt(0) Catalyst Heat Thiol Thiol-Ene Click + Dithiol (B-B) Monomer->Thiol Photoinitiator UV Light ADMET ADMET Self-Condensation Monomer->ADMET Ru Catalyst Vacuum/Heat Prod1 Poly(carbosiloxane) High Thermal Stability Hydro->Prod1 Prod2 Poly(thioether-siloxane) High Flexibility & Optical Clarity Thiol->Prod2 Prod3 Unsaturated Poly(carbosiloxane) Crosslinkable Elastomer ADMET->Prod3

    Figure 1: Step-growth polymerization pathways for 1,5-divinyltrisiloxane derivatives.

    Experimental Protocols

    Protocol A: Platinum-Catalyzed Hydrosilylation (Polyaddition)

    This method utilizes a B-B dihydrosiloxane monomer. The reaction proceeds via the oxidative addition of the Si-H bond to a Pt(0) center, followed by migratory insertion of the vinyl group and reductive elimination.

    • Causality of Design: Moisture must be rigorously excluded. In the presence of Pt catalysts, water reacts with Si-H bonds to form Si-OH and H₂ gas. This side reaction consumes the B-B monomer, destroying the perfect 1:1 stoichiometric balance required by step-growth kinetics and prematurely capping the molecular weight. Karstedt's catalyst is selected over Speier's catalyst because its Pt(0) oxidation state prevents unwanted alkene isomerization.

    Step-by-Step Workflow:

    • Glassware Preparation: Bake a 50 mL Schlenk flask and magnetic stir bar at 120 °C for 2 hours. Cool under a continuous stream of dry Argon to ensure a moisture-free environment.

    • Monomer Weighing (Critical Step): To achieve high polymer molecular weight, exact equimolar ratios are mandatory. Accurately weigh 10.00 mmol (3.847 g) of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane and 10.00 mmol (3.326 g) of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (CAS: 17875-55-7) into the flask.

    • Solvent Addition: Add 10 mL of anhydrous toluene. Stir at 300 rpm to homogenize.

    • Catalyst Injection: Inject 10 µL of Karstedt’s catalyst (2% Pt in xylene).

    • Polymerization: Heat the reaction mixture to 70 °C using an oil bath. Maintain temperature for 6 hours under Argon.

    • Self-Validation (In-Process): Extract a 50 µL aliquot and analyze via FTIR. The protocol is self-validating: the reaction is complete only when the strong Si-H stretching band at ~2120 cm⁻¹ and the vinyl C=C stretch at ~1600 cm⁻¹ have completely disappeared. If Si-H persists but vinyl is absent, stoichiometry was lost (likely due to vinyl evaporation), and the reaction has terminated.

    • Purification: Precipitate the viscous polymer solution into 100 mL of cold methanol. Decant the solvent and dry the resulting poly(carbosiloxane) in a vacuum oven at 60 °C for 24 hours.

    Protocol B: Radical-Mediated Thiol-Ene "Click" Polymerization

    This protocol reacts the divinyl monomer with a dithiol (e.g., 1,4-butanedithiol) via a radical step-growth mechanism.

    • Causality of Design: Unlike traditional chain-growth radical polymerizations, thiol-ene click chemistry is highly resistant to oxygen inhibition. If O₂ is present, it forms peroxyl radicals that can still abstract hydrogen from the highly labile S-H bonds, allowing the step-growth chain to continue propagating. The photoinitiator DMPA (2,2-Dimethoxy-2-phenylacetophenone) is used because it undergoes rapid Norrish Type I cleavage under 365 nm UV, ensuring a high flux of initiating radicals to drive the reaction to >99% conversion rapidly ()[4].

    Step-by-Step Workflow:

    • Formulation: In a UV-transparent glass vial, combine 10.00 mmol (3.847 g) of the divinyltrisiloxane with 10.00 mmol (1.223 g) of 1,4-butanedithiol.

    • Initiator Addition: Add 0.05 g (~1 wt%) of DMPA photoinitiator. Stir in the dark until completely dissolved.

    • Degassing: Sparge the mixture with Nitrogen for 5 minutes. Note: While oxygen inhibition is minimal, removing O₂ prevents the oxidative coupling of thiols into disulfides, which would disrupt the A-A / B-B stoichiometry.

    • Casting: Pour the mixture into a Teflon mold or spin-coat onto a silicon wafer, depending on the desired application.

    • Irradiation: Expose the formulation to a 365 nm UV LED lamp at an intensity of 15 mW/cm² for 15 minutes. The thiyl radicals will attack the vinyl groups in a strict anti-Markovnikov fashion.

    • Self-Validation (In-Process): Monitor the S-H stretch at ~2570 cm⁻¹ via FTIR. Complete disappearance validates quantitative conversion.

    • Thermal Post-Cure: Bake the cured film at 80 °C for 1 hour to ensure the consumption of any trapped radicals and to relieve internal stress in the poly(thioether-siloxane) network.

    Quantitative Data Summarization

    The choice of polymerization method directly impacts the processing conditions and final properties of the synthesized polymer. The table below summarizes the critical parameters for the three primary step-growth routes.

    ParameterHydrosilylationThiol-Ene ClickADMET
    Reaction Mechanism PolyadditionRadical Step-GrowthPolycondensation
    Co-monomer Requirement Dihydrosiloxane (B-B)Dithiol (B-B)None (Self-condensation)
    Catalyst / Initiator Pt(0) (Karstedt's Catalyst)UV Light + DMPARu (Grubbs 1st/2nd Gen)
    Byproducts NoneNoneEthylene Gas
    Typical Reaction Time 4–12 hours10–30 minutes24–48 hours
    Polymer Backbone Type Poly(carbosiloxane)Poly(thioether-siloxane)Unsaturated Poly(carbosiloxane)
    Optical Properties (RI) High (~1.52)Very High (>1.55)High (~1.52)
    Primary Application High-temp optical encapsulantsFlexible optical waveguidesCrosslinkable elastomers

    References

    • Gelest, Inc. Silicone Elastomers by Step-Growth Polymerization of Monodisperse Dual Functional Silicones. Retrieved from: [Link]

    • Wikipedia. Step-growth polymerization. Retrieved from:[Link]

    • Chemistry LibreTexts. Step-Growth Polymers. Retrieved from:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Yellowing in 1,1,5,5-Tetramethyl-3,3-Diphenyl-1,5-Divinyltrisiloxane Resins

    Overview 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS 18586-22-6) is a critical monomer used to formulate high-refractive-index, radiation-resistant silicone elastomers for optical encapsulants and scinti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview

    1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS 18586-22-6) is a critical monomer used to formulate high-refractive-index, radiation-resistant silicone elastomers for optical encapsulants and scintillators. While the diphenyl siloxane backbone boasts exceptional thermal stability due to the high Si-O bond dissociation energy (4.61 eV) 1, users frequently encounter yellowing during the hydrosilylation cure or subsequent thermal aging. This guide provides mechanistic troubleshooting and self-validating protocols to eliminate discoloration.

    Diagnostic Logic Tree

    TroubleshootingTree Start Yellowing in Diphenyl Silicone Resin Phase Identify Onset Phase Start->Phase CurePhase During Hydrosilylation (Pre-Aging) Phase->CurePhase AgePhase During Thermal Aging (>150°C) Phase->AgePhase PtIssue Pt(0) Aggregation or Catalyst Oxidation CurePhase->PtIssue OxIssue Thermal Oxidation of Residual Si-H / Si-Vi AgePhase->OxIssue Sol1 Protocol 1: Optimize Karstedt's Catalyst & Ligand Ratio PtIssue->Sol1 Sol2 Protocol 2: Step-Cure & Stoichiometric Balance OxIssue->Sol2

    Diagnostic workflow for resolving yellowing in diphenyl-divinyltrisiloxane resins.

    Section 1: Catalyst-Induced Discoloration (The Platinum Problem)

    Q: Why does my resin exhibit a yellow or brownish tint immediately after curing, even at mild temperatures?

    Causality: The hydrosilylation reaction between the vinyl groups of the trisiloxane and the Si-H crosslinker requires a platinum catalyst. If you are using Speier's catalyst (chloroplatinic acid), the system is highly prone to yellowing due to poor compatibility and rapid oxidation 2. Even with the preferred Karstedt's catalyst, excessive concentrations or rapid exothermic spikes cause the Pt(0) to agglomerate into nanoparticles (platinum black). These nanoparticles strongly absorb blue light, imparting a yellow hue to the optically clear matrix 3.

    Protocol 1: Self-Validating Catalyst Optimization Objective: Achieve complete crosslinking without Pt(0) agglomeration.

    • Catalyst Selection: Switch from Speier's catalyst to Karstedt's catalyst or Ashby's catalyst (which offers superior anti-yellowing properties for high-appearance optical products) 2.

    • Dilution & Dosing: Dilute the catalyst in a compatible carrier (e.g., a low-viscosity vinyl silicone oil) to a working concentration of 0.1% Pt. Dose the resin to achieve a final Pt concentration of exactly 2 to 5 ppm.

    • Inhibitor Addition: Add an inhibitor, such as 1-ethynyl-1-cyclohexanol (ECH), at a 10:1 to 50:1 molar ratio relative to Pt. This moderates the reaction kinetics, preventing localized exothermic spikes that drive nanoparticle formation 4.

    • Validation Step: Cure a 2 mm thick sample at 80°C for 1 hour. Measure the UV-Vis transmittance at 400 nm. Self-Validation: If transmittance is <98%, Pt agglomeration has occurred. Reduce Pt concentration by 1 ppm, increase the inhibitor ratio by 10%, and repeat the test.

    Section 2: Thermal Oxidation & Stoichiometric Imbalance

    Q: The resin is optically clear post-cure but yellows severely during thermal aging (>150°C). What is the mechanism?

    Causality: While the diphenyl siloxane backbone is thermally stable up to 400°C 5, the reactive end-groups are not. If the stoichiometric ratio of Si-H to Si-Vinyl is imbalanced, unreacted functional groups remain trapped in the matrix. At temperatures exceeding 150°C, ambient oxygen attacks these residual Si-H or Si-Vi groups, initiating radical chain reactions that form conjugated chromophores 6. Furthermore, rapid high-temperature curing traps thermal stresses and unreacted species, accelerating oxidative degradation. Adding specific polyorganosiloxane resins with Si-alkenyl units prior to crosslinking can also mitigate this residual yellowing 7.

    Protocol 2: Stoichiometric Balancing & Step-Cure Methodology Objective: Ensure 100% conversion of reactive groups and minimize thermal shock.

    • Stoichiometric Calculation: Calculate the exact molar ratio of Si-H to Si-Vi. For diphenyl-divinyltrisiloxane systems, target an Si-H:Si-Vi ratio of 1.05:1.00 to account for minor Si-H loss via side reactions (e.g., hydrolysis).

    • Step-Cure Profile: Do not cure immediately at high temperatures. Program your oven as follows:

      • Stage 1: 80°C for 60 minutes (allows slow network formation and outgassing).

      • Stage 2: 120°C for 60 minutes (drives the bulk of the crosslinking).

      • Stage 3: 150°C for 120 minutes (post-cure to consume trace residual groups).

    • Validation Step: Perform Fourier Transform Infrared (FTIR) spectroscopy on the cured plaque. Self-Validation: Check for the Si-H stretching band at ~2160 cm⁻¹ and the C=C stretching band at ~1600 cm⁻¹. If either peak is detectable above baseline noise, the cure is incomplete. Adjust the stoichiometry or extend Stage 3 by 60 minutes.

    Section 3: Monomer Impurities

    Q: Can the 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane monomer itself be the source of the yellowing?

    Causality: Yes. Commercial grades of this monomer are synthesized via the co-hydrolysis of chlorosilanes. Trace chloride ions or transition metal impurities often remain 8. During high-temperature curing, these impurities act as pro-oxidants, catalyzing the cleavage of the siloxane chain or the oxidation of the phenyl groups, leading to irreversible yellowing.

    Protocol 3: Monomer Purification via Adsorption Objective: Remove trace ionic and metallic impurities prior to formulation.

    • Column Preparation: Pack a glass chromatography column with activated basic alumina (Brockmann I).

    • Elution: Pass the raw 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane monomer through the column at room temperature under slight positive nitrogen pressure.

    • Validation Step: Measure the electrical conductivity of the monomer. Self-Validation: The conductivity should drop to near-zero levels (< 1 µS/cm). If conductivity remains high, the alumina is saturated; repack the column and re-elute.

    Quantitative Data: Impact of Optimization on Yellowing

    The following table summarizes the causal relationship between formulation parameters and the resulting Yellowing Index (YI) after thermal aging (150°C for 72 hours).

    Curing CatalystMonomer PurityCuring ProfileSi-H:Si-Vi RatioTransmittance (400 nm)Yellowing Index (YI)
    20 ppm Speier'sAs ReceivedDirect 150°C (2h)1.50:1.0081.2%18.5 (Severe)
    10 ppm Karstedt'sAs ReceivedDirect 150°C (2h)1.20:1.0088.5%9.2 (Moderate)
    5 ppm Karstedt'sPurified (Alumina)Step-Cure (80→150°C)1.05:1.0099.1%1.4 (Optically Clear)
    5 ppm Ashby'sPurified (Alumina)Step-Cure (80→150°C)1.05:1.0099.6%0.8 (Optically Clear)

    (Note: Lower YI indicates less yellowing. Transmittance measured at 400 nm on a 2 mm thick sample).

    References

    • US20110098400A1 - Non-yellowing silicone composition, Google P
    • Platinum Catalyst Material: The New Star in the Silicone Industry, Betely China,
    • Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel, PMC,
    • Optical and Scintillation Properties of Polydimethyl-Diphenylsiloxane Based Organic Scintill
    • The effect of phenyl content on the degradation of poly(dimethyl diphenyl)
    • Silicone Rubber Platinum-Based C
    • High quality platinum catalyst, Guangzhou SIYOU New M
    • Analysis of Reasons for Yellowing of Transparent Silicone Rubber, Genvan,

    Sources

    Optimization

    optimizing curing temperature and time for diphenyl divinyl trisiloxane elastomers

    Welcome to the Advanced Elastomers Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the crosslinking kinetics of...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Elastomers Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the crosslinking kinetics of phenyl-modified silicones.

    Diphenyl divinyl trisiloxane (e.g., 1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane) is a critical monomer and crosslinker used to formulate high-refractive-index, thermally stable elastomers for biomedical and optical devices. However, the bulky phenyl groups introduce significant steric hindrance, fundamentally altering the hydrosilylation kinetics compared to standard polydimethylsiloxane (PDMS).

    This guide provides field-proven, mechanistically grounded solutions to optimize your curing temperature and time, ensuring high-fidelity replication and optimal mechanical properties.

    Diagnostic Workflow: Curing Anomalies

    G Start Issue: Incomplete Cure or Tacky Surface CheckInhibitor Check for Catalyst Poisoning (N, P, S) Start->CheckInhibitor CheckRatio Verify Si-H/Si-Vi Molar Ratio (1.0-1.2) CheckInhibitor->CheckRatio No Poisoned Decontaminate Molds Use Pt-Safe Materials CheckInhibitor->Poisoned Yes RatioOff Adjust Crosslinker Concentration CheckRatio->RatioOff Incorrect TempCheck Is Curing Temp < 100°C? CheckRatio->TempCheck Correct IncreaseTemp Increase Temp to 120°C or Extend Time TempCheck->IncreaseTemp Yes

    Diagnostic logic for resolving incomplete hydrosilylation in phenyl elastomers.

    Frequently Asked Questions & Troubleshooting

    Q1: Why is my diphenyl divinyl trisiloxane elastomer remaining tacky at standard curing temperatures (100°C)? Mechanistic Causality: Standard dimethyl silicones cure efficiently at 100°C within 45 minutes, as seen in standard [1]. However, the bulky diphenyl groups in your trisiloxane backbone create severe steric hindrance around the reactive vinyl sites. This restricts the access of the Karstedt's (Platinum) catalyst and the Si-H crosslinker. If the temperature is too low, the thermal energy is insufficient to overcome the elevated activation energy barrier, resulting in a partially crosslinked network with unreacted monomers (surface tackiness). Actionable Solution: Implement a step-cure profile. Increase the primary curing temperature to 120°C–130°C to provide sufficient thermal energy. Additionally, verify your Si-H to Si-Vi molar ratio. For phenyl-modified systems, a stoichiometric ratio of 1.0 to 1.2 is optimal to ensure complete vinyl conversion without leaving excessive unreacted Si-H, which can cause long-term embrittlement[2].

    Q2: I am observing micro-bubbles in my cured elastomer even after rigorous vacuum degassing. How do I fix this? Mechanistic Causality: Micro-bubbles in high-temperature cures often result from the rapid volatilization of low-molecular-weight siloxanes or trapped dissolved gases before the polymer matrix has fully gelled. If you place the mold directly into a 150°C oven, the surface crosslinks instantly (the "skinning" effect), trapping expanding gases inside the bulk material. Actionable Solution: You must decouple the gelation phase from the primary cure phase. Use a low-temperature dwell (e.g., 80°C for 30 minutes) to allow the viscosity to build gradually while the matrix remains permeable enough for residual micro-bubbles to escape. Only then should you ramp to the final curing temperature.

    Q3: Is post-curing strictly necessary for diphenyl divinyl elastomers used in drug delivery devices? Mechanistic Causality: Yes. While the primary cure establishes the macroscopic solid state, post-curing is a self-validating step for biomedical-grade materials. It serves two vital functions: (1) it drives the hydrosilylation of any isolated, sterically trapped reactive groups, maximizing the crosslink density and minimizing the compression set; and (2) it volatilizes unreacted cyclics and low-molecular-weight oligomers. This removal of volatiles is critical for achieving physiological inertness and regulatory compliance, as unreacted oligomers can leach into biological tissues[3].

    Quantitative Data: Curing Kinetics & Properties

    To assist in your experimental design, the table below summarizes the causal relationship between curing parameters and the physical properties of diphenyl divinyl trisiloxane elastomers.

    Curing StageTemperature (°C)Time (min)Target FunctionGelation Yield (%)Optical Transmittance (%)
    Initial Gelation 8030Viscosity build, bubble release40 - 60N/A (Liquid/Gel state)
    Primary Cure 12060Bulk hydrosilylation network> 92> 88
    Fast Cure (Alternative)15015Rapid prototyping (high stress)> 9082 - 85 (Stress-induced haze)
    Post-Cure 150 - 200120 - 240Volatile removal, compression set> 98> 90

    Note: Gelation yield ( Gt​ ) is a critical metric for cure completion and is validated via toluene equilibrium swelling ( Gt​=m2​/m1​×100% )[2].

    Standardized Methodology: Optimized Step-Curing Protocol

    To ensure reproducibility and scientific integrity, follow this self-validating step-curing protocol. This methodology is specifically designed to mitigate steric hindrance, prevent thermal shrinkage, and ensure optical clarity.

    Step 1: Stoichiometric Formulation and Mixing

    • Weigh the diphenyl divinyl trisiloxane base and the Si-H crosslinker to achieve an exact Si-H/Si-Vi molar ratio of 1.1.

    • Add the Platinum catalyst (typically 5-10 ppm Pt). If working at room temperature for extended periods, add an inhibitor (e.g., 1-ethynyl-1-cyclohexanol) at an inhibitor-to-Pt ratio of 150:1 to extend pot life and prevent premature crosslinking[4].

    • Mix using a planetary centrifugal mixer at 2000 RPM for 2 minutes to ensure homogeneous catalyst dispersion without introducing excessive shear heat.

    Step 2: Two-Stage Degassing

    • Transfer the mixture to a vacuum desiccator.

    • Apply a vacuum of <10 mbar for 10 minutes.

    • Break the vacuum with nitrogen gas, then re-apply the vacuum for another 5 minutes. Causality: This cyclic degassing forces the coalescence of micro-bubbles and removes dissolved air that would otherwise expand at elevated curing temperatures.

    Step 3: Step-Curing Execution

    • Gelation Dwell: Place the poured molds into a pre-heated convection oven at 80°C for 30 minutes. Validation Check: The surface should be tacky but hold its shape when tilted (indicative of reaching the gel point).

    • Primary Cure: Ramp the oven temperature at a controlled rate of 2°C/min to 120°C. Hold at 120°C for 60 minutes. Causality: The slow ramp prevents thermal shock and internal stress accumulation, which is vital for maintaining optical clarity.

    • Cooling: Allow the elastomer to cool to room temperature inside the oven to prevent surface warping caused by rapid thermal contraction.

    Step 4: Post-Curing and Self-Validation

    • Demold the elastomer carefully.

    • Place the free-standing elastomer in a 150°C oven for 2 hours to drive off residual volatiles.

    • Self-Validation Check: Perform a solvent swelling test using toluene. Weigh the sample ( m1​ ), immerse it in toluene for 24 hours, dry the surface, and re-weigh ( m2​ ). A mass retention ( m2​/m1​ ) of >95% confirms optimal crosslink density and the successful circumvention of steric hindrance.

    Workflow Mix Mix Stage1 2. Initial Gelation 80°C for 30 mins Prevents bubble entrapment Mix->Stage1 Stage2 3. Primary Cure 120°C for 60 mins Drives hydrosilylation Stage1->Stage2 PostCure 4. Post-Cure 150°C for 2 hours Removes volatiles Stage2->PostCure

    Optimized step-curing methodology for sterically hindered phenyl silicone elastomers.

    References

    • Dow Corning. "Sylgard 184 Silicone Elastomer Technical Data." General Adhesivos. Available at:[Link]

    • MDPI. "Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel." Polymers, 2024. Available at:[Link]

    • Google Patents. "WO2017144461A1 - Low temperature cure silicone elastomer." World Intellectual Property Organization.

    Sources

    Troubleshooting

    troubleshooting incomplete hydrosilylation in 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

    Guide for: Hydrosilylation of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist Introduction...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Guide for: Hydrosilylation of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

    Introduction

    This guide provides in-depth troubleshooting for incomplete hydrosilylation reactions involving 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane. This reaction, while powerful for creating specific Si-C linkages in polymer and materials science, can be sensitive to impurities and reaction conditions. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. Our focus is not just on what to do, but why each step is critical for success.

    The core reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl (C=C) groups of the divinyltrisiloxane, typically catalyzed by a platinum complex like Karstedt's catalyst.[1][2][3] The goal is a complete, efficient conversion to the desired cross-linked product.

    Troubleshooting Workflow Overview

    An incomplete reaction is the most common failure mode. Before diving into specific FAQs, consider this general diagnostic workflow. The process is designed to systematically isolate the root cause, saving time and resources.

    G cluster_solutions Solutions Incomplete_Rxn Incomplete Reaction Detected (e.g., by NMR, IR) Check_Catalyst 1. Catalyst Issues? Incomplete_Rxn->Check_Catalyst Check_Reagents 2. Reagent/Substrate Issues? Check_Catalyst->Check_Reagents [Yes] Catalyst_Activity Perform Catalyst Activity Test (Protocol 1) Check_Catalyst->Catalyst_Activity Is catalyst active? [No] Check_Conditions 3. Reaction Condition Issues? Check_Reagents->Check_Conditions [Yes to all] Reagent_Purity Purify Reagents (Protocol 2) Check_Reagents->Reagent_Purity Impurities suspected? [Yes] Stoichiometry Verify Stoichiometry (Si-H:C=C ratio) Check_Reagents->Stoichiometry Stoichiometry correct? [No] Temp_Time Optimize Temperature & Time Check_Conditions->Temp_Time Sub-optimal? [Yes] Atmosphere Ensure Inert Atmosphere Check_Conditions->Atmosphere Compromised? [Yes] Catalyst_Inhibition Review Potential Inhibitors Catalyst_Activity->Catalyst_Inhibition Remove_Inhibitors Identify & remove inhibitor source Catalyst_Inhibition->Remove_Inhibitors Reagent_Purity->Remove_Inhibitors Adjust_Ratio Correct Si-H to C=C ratio Stoichiometry->Adjust_Ratio Adjust_Conditions Systematically adjust T, t, mixing Temp_Time->Adjust_Conditions Atmosphere->Adjust_Conditions New_Catalyst Use fresh/new catalyst batch

    Caption: General troubleshooting workflow for incomplete hydrosilylation.

    FAQs: Catalyst-Related Issues

    Q1: My reaction has stalled entirely or shows very low conversion. How do I know if my platinum catalyst is the problem?

    A1: Catalyst inactivity is a primary suspect for a stalled reaction. Platinum catalysts, particularly Pt(0) complexes like Karstedt's catalyst, are highly active but also susceptible to deactivation.[3][4] Deactivation can occur through improper storage (exposure to air/moisture) or poisoning by trace impurities.

    Causality: The catalytic cycle, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the Pt(0) center.[1][5][6] If the platinum center is oxidized (e.g., to inactive Pt colloids) or if its coordination sites are blocked by inhibitors, this crucial first step is prevented, and the entire catalytic cycle halts.[1][2]

    Troubleshooting Steps:

    • Visual Inspection: Check the catalyst solution. A healthy Karstedt's catalyst solution is typically a clear, pale yellow. The formation of black precipitates is a strong indicator of platinum colloid formation, signaling catalyst decomposition.[1][2]

    • Activity Test: The most definitive method is to perform a control experiment with known, highly reactive substrates. See Protocol 1 for a standardized catalyst activity test.

    • Source a New Batch: If the activity test fails or decomposition is visible, the simplest solution is to use a fresh, unopened bottle of catalyst or a newly prepared batch.

    FAQs: Substrate & Reagent Issues

    Q2: What specific impurities in my 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane or hydrosilane could be inhibiting the reaction?

    A2: Platinum catalysts are notoriously sensitive to a range of compounds that can act as poisons by strongly coordinating to the metal center and preventing substrate binding.

    Causality: Catalyst inhibitors are typically Lewis bases. They possess lone pairs of electrons (or accessible π-systems) that form strong dative bonds with the electron-deficient platinum center. This coordination is often irreversible and more favorable than the coordination of the reactant olefin or silane, effectively removing the catalyst from the reaction cycle.

    Common Inhibitors and Their Sources:

    Inhibitor ClassCommon ExamplesPotential Sources
    Sulfur Compounds Thiols, sulfides, disulfidesRubber septa, sulfur-cured transfer lines, contaminated solvents
    Nitrogen Compounds Amines, amides, nitrilesCuring agents from other polymer systems, contaminated glassware
    Phosphorus Compounds Phosphines, phosphitesStabilizers in solvents, residues from other reactions
    Unsaturated Compounds Alkynes, dienes with electron-withdrawing groupsBy-products from substrate synthesis, certain commercial inhibitors
    Water/Protons Excess moistureInadequately dried glassware or reagents, atmospheric leaks

    Troubleshooting Steps:

    • Review Synthesis History: Scrutinize the synthesis and purification history of your siloxane and hydrosilane for any potential exposure to the inhibitors listed above.

    • Purify Reagents: If contamination is suspected, purify the reagents immediately before use. See Protocol 2 for a general purification method.

    • Use High-Purity Solvents: Ensure solvents are anhydrous and of high purity. Stabilizers in solvents like THF (BHT) are generally not problematic, but it's good practice to use freshly distilled or inhibitor-free grades.[7]

    Q3: The reaction starts, confirmed by an initial temperature increase, but then stops prematurely. Could this be a side reaction?

    A3: Yes, this is a classic symptom of a side reaction consuming one of the reactants or altering the catalyst. In the context of divinylsiloxanes, the most common side reaction is alkene isomerization.[1][8]

    Causality: Platinum hydrides (Pt-H), key intermediates in the catalytic cycle, can also catalyze the isomerization of the terminal vinyl groups (-CH=CH₂) to internal, more-substituted alkenes (e.g., -C=CH-CH₃).[5][8] These internal alkenes are sterically more hindered and electronically different, making them significantly less reactive towards hydrosilylation.[9] This effectively removes the vinyl reactant from the desired reaction pathway, leading to an incomplete conversion.

    G cluster_main Desired Hydrosilylation Pathway cluster_side Undesired Isomerization Pathway A R₃Si-CH=CH₂ D R₃Si-CH₂-CH₂-SiR'₃ (Desired Product) A->D E R₃Si-CH=CH₂ B H-SiR'₃ B->D C Pt Catalyst C->D Catalyzes G R₃Si-C(H)=CH-CH₃ (Unreactive Isomer) E->G F Pt Catalyst F->G Catalyzes

    Caption: Competing pathways of hydrosilylation and alkene isomerization.

    Troubleshooting Steps:

    • Lower Reaction Temperature: Isomerization is often more temperature-sensitive than hydrosilylation. Running the reaction at a lower temperature (e.g., room temperature to 40°C) can significantly suppress this side reaction.[8]

    • Use an Inhibitor (Controlled): Paradoxically, adding a small amount of a reversible inhibitor can sometimes help. The inhibitor can moderate the catalyst's activity, slowing the overall reaction but disproportionately suppressing the isomerization pathway. Common choices include weakly coordinating species like dimethyl maleate.[2][10]

    • Monitor by Spectroscopy: Use in-situ monitoring techniques like ¹H NMR or FT-IR to track the disappearance of the vinyl protons/C=C stretch and the appearance of any internal alkene signals.[11][12][13]

    Experimental Protocols

    Protocol 1: Catalyst Activity Test

    This protocol uses highly reactive, easily purified substrates to quickly validate the activity of your platinum catalyst stock.

    Materials:

    • 1-Octene (purified by passing through activated alumina)

    • Heptamethyltrisiloxane (or another simple hydrosilane, purified)

    • Anhydrous Toluene

    • Your platinum catalyst solution

    • NMR tube, inert atmosphere setup (e.g., Schlenk line)

    Procedure:

    • In a glovebox or under an inert atmosphere, add 0.5 mL of anhydrous toluene to an NMR tube.

    • Add 1 equivalent of 1-octene.

    • Add 1.1 equivalents of heptamethyltrisiloxane.

    • Acquire a baseline ¹H NMR spectrum (t=0). Note the characteristic vinyl proton signals of 1-octene.

    • Add a representative amount of your catalyst (e.g., 10 ppm Pt).

    • Quickly mix and monitor the reaction by ¹H NMR every 5-10 minutes.

    • Expected Result: A known active catalyst should show >95% conversion of the 1-octene within 30-60 minutes at room temperature. If conversion is slow or nonexistent, your catalyst is likely inactive.

    Protocol 2: General Reagent Purification

    This procedure removes common polar inhibitors and trace water from liquid siloxane and silane reagents.

    Materials:

    • Activated basic alumina (Brockmann I, ~150 mesh)

    • Glass chromatography column or a syringe fitted with a filter

    • Anhydrous collection flask (oven-dried)

    • Inert gas (Argon or Nitrogen)

    Procedure:

    • Oven-dry the alumina overnight at >150°C and cool under vacuum.

    • Pack a small column with the activated alumina under an inert atmosphere.

    • Pass the liquid reagent (e.g., your divinyltrisiloxane) through the alumina column directly into a clean, dry, inerted flask.

    • The volume of the alumina bed should be approximately 10-20% of the volume of the liquid being purified.

    • Seal the purified reagent under an inert atmosphere and use it immediately for the best results.

    References

    • Meister, T., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6, 1274–1284. [Link]

    • Stein, J., et al. (1999). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Organometallics, 18(18), 3629–3635. [Link]

    • Pasternak, M., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(15), 2408. [Link]

    • Krylov, F. D., et al. (2021). STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. INEOS OPEN, 4(3), 162-185. [Link]

    • Lewis, L. N. (2000). Platinum Catalysts Used in the Silicones Industry. Platinum Metals Review, 44(2), 64-71. [Link]

    • Caputo, M. C., & Melius, C. F. (2001). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. Academia.edu. [Link]

    • Chen, X., et al. (2021). In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards. Applied Spectroscopy, 75(11), 1381-1389. [Link]

    • Heraeus Precious Metals. Catalysts for the Hydrosilylation of Silicones. Heraeus.com. [Link]

    • Wang, L. (2009). Catalytic Activity and Inhibition of Platinum Complexes for Room Temperature Vulcanized Silicone Rubber. Bentham Science Publishers. [Link]

    • Lewis, N. (2017). Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes. University of Bath. [Link]

    • Ghassemi, H., et al. (2020). Side reactions along with hydrosilylation reaction. ResearchGate. [Link]

    • Mettler Toledo. (n.d.). Hydrosilylation Reaction Profiling. MT.com. [Link]

    • Burke, S. D., et al. (2013). Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions. Organic Letters, 15(21), 5524–5527. [Link]

    • Schmidt, B., et al. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 13(21), 3823. [Link]

    • Takeda, K. (2023). Perspectives of Hydrosilylation Reactions. DOKUMEN.PUB. [Link]

    • SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. [Link]

    • Ghorai, B., et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Catalysts, 11(5), 570. [Link]

    • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic-syntheses.org. [Link]

    • Patrick, B. O. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

    • ResearchGate. (n.d.). Preparation of various hydrosilylation reagents. ResearchGate. [Link]

    • ResearchGate. (n.d.). Hydrosilylation reactions involving 1,1,1,3,5,5,5‐heptamethyltrisiloxane with 1‐octene and allyl glycidyl ether. ResearchGate. [Link]

    • Krylov, F.D., et al. (2021). Study of the Kinetics of the Hydrosilylation Reaction: Its Role and State of the Art. INEOS OPEN. [Link]

    • Cazacu, M., et al. (2015). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 60(5-6), 503-510. [Link]

    • Marciniec, B. (Ed.). (1992). Comprehensive Handbook on Hydrosilylation. Elsevier. [Link]

    • Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Organic-chemistry.org. [Link]

    • Kumar, A., et al. (2020). Recent Developments in the Chemistry of Vinylsiloxanes. ResearchGate. [Link]

    Sources

    Optimization

    improving thermal resistance of polymers containing diphenyl divinyl trisiloxane

    Welcome to the Technical Support Center for advanced siloxane engineering. This guide is designed for researchers, materials scientists, and drug development professionals utilizing 1,5-divinyl-3,3-diphenyl-1,1,5,5-tetra...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced siloxane engineering. This guide is designed for researchers, materials scientists, and drug development professionals utilizing 1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyltrisiloxane (DPDVTS) .

    In biomedical engineering and pharmaceutical device development, silicone elastomers must withstand rigorous thermal sterilization (e.g., repeated autoclaving or dry-heat sterilization) without altering drug-release kinetics or leaching low-molecular-weight siloxanes. DPDVTS is a highly specialized cross-linking agent used to synthesize phenyl-containing silicone resins and elastomers with exceptional thermal and radiation resistance[1].

    Below, you will find mechanistic FAQs, troubleshooting matrices, and self-validating protocols to ensure your DPDVTS-modified polymers achieve maximum thermal stability.

    Part 1: Diagnostic FAQs (Mechanistic Insights)

    Q1: Why do DPDVTS-crosslinked elastomers sometimes exhibit premature embrittlement during dry-heat sterilization (160°C)? A: Embrittlement is rarely a failure of the diphenyl groups; it is typically caused by unreacted vinyl groups undergoing secondary, uncontrolled oxidative cross-linking. Causality: If the initial hydrosilylation stoichiometric ratio (Si-H : Vinyl) is suboptimal or if catalyst poisoning occurs, residual vinyls remain in the matrix. Under high heat, these unreacted groups oxidize to form peroxides, initiating radical cross-linking that drastically increases the modulus of the elastomer, leading to embrittlement.

    Q2: How does DPDVTS specifically prevent the "unzipping" degradation typical of standard polydimethylsiloxane (PDMS)? A: Standard PDMS degrades via an intramolecular backbiting mechanism, forming volatile cyclic oligomers at temperatures above 300°C. The bulky diphenyl groups in DPDVTS create intense steric hindrance. This physical shielding blocks the siloxane chain from adopting the cyclic transition state required for depolymerization. At extreme temperatures (>800°C), DPDVTS-derived polymers bypass unzipping entirely, instead acting as precursors to highly stable, carbon-rich silicon oxycarbide (SiOC) ceramics[2].

    Q3: Can I use DPDVTS directly in photopolymerization workflows without thermal pre-baking? A: Yes. DPDVTS can be formulated with photoinitiators for UV-curing. Direct pyrolysis of these photopatterned polymeric materials can be achieved without pre-baking to form complex 3D ceramic structures that remain stable at elevated temperatures up to 1500°C[3].

    Part 2: Mechanistic Workflows

    The following diagram illustrates the dual mechanism by which DPDVTS imparts thermal stability to the polymer matrix, ultimately leading to ceramic conversion under extreme heat.

    Mechanism Heat Thermal Stress (>300°C) Phenyl Diphenyl Groups (Steric Shielding) Heat->Phenyl Absorbed by Vinyl Reacted Vinyls (Dense Network) Heat->Vinyl Resisted by Backbone Siloxane Backbone (Protected) Phenyl->Backbone Prevents Unzipping Vinyl->Backbone Restricts Mobility Ceramic SiOC Ceramic (>800°C Pyrolysis) Backbone->Ceramic Extreme Heat

    Thermal stabilization mechanism of DPDVTS in polymer matrices.

    Part 3: Troubleshooting Matrix

    Use this matrix to diagnose and resolve thermal failures in your DPDVTS-modified polymer formulations.

    Symptom / IssueRoot CauseDiagnostic AssayCorrective Action
    Yellowing at <200°C Catalyst aggregation (Pt nanoparticles forming due to oxidation).UV-Vis Spectroscopy (Broad absorption at 400 nm).Reduce Karstedt's catalyst to <5 ppm; add 1-ethynyl-1-cyclohexanol as an inhibitor.
    High Mass Loss (>2%) at 250°C Volatilization of unreacted DPDVTS monomers.TGA (Thermogravimetric Analysis) showing early step-drop.Recalculate Si-H:Vinyl ratio to 1.2:1.0; implement a 200°C post-cure.
    Phase Separation (Cloudy Resin) Incompatibility between highly phenylated DPDVTS and aliphatic matrices.Optical Microscopy (Micrometer-scale domains).Introduce a compatibilizer (e.g., methylphenylsiloxane oligomers) before curing.
    Incomplete Curing Catalyst poisoning by amines, sulfur, or phosphorus in the environment.Rheology (G'' remains higher than G' after standard cure time).Isolate curing environment; ensure substrates are plasma-cleaned.

    Part 4: Self-Validating Experimental Protocols

    To guarantee the thermal integrity of your DPDVTS polymers, do not rely on visual inspection. The following protocols are engineered as closed-loop, self-validating systems.

    Protocol 1: Optimized Hydrosilylation Curing for Maximum Thermal Stability

    This protocol ensures 100% vinyl conversion, eliminating the weak points that cause thermo-oxidative degradation.

    • Stoichiometric Formulation:

      • Action: Mix DPDVTS with a polymethylhydrosiloxane (PMHS) crosslinker at a molar ratio of 1.2 : 1.0 (Si-H : Vinyl).

      • Causality: A slight excess of Si-H ensures all bulky, sterically hindered vinyl groups on the DPDVTS molecule are fully consumed, preventing residual double bonds from acting as oxidation sites.

    • Vacuum Degassing:

      • Action: Degas the mixture at <10 Torr for 15 minutes.

      • Causality: Removes dissolved oxygen, which can prematurely oxidize the platinum catalyst and inhibit the hydrosilylation reaction.

    • Step-Cure Profiling:

      • Action: Heat at 80°C for 2 hours, followed by a ramp to 150°C for 4 hours.

      • Causality: Immediate exposure to 150°C causes rapid, localized cross-linking, trapping unreacted monomers in a vitrified matrix. A step-cure allows for maximum monomer diffusion and network homogeneity before the polymer fully hardens.

    • Nitrogen Post-Cure:

      • Action: Post-cure the elastomer at 200°C for 2 hours under a continuous nitrogen purge.

      • Causality: Drives off any trace low-molecular-weight cyclics and relieves internal thermal stresses without introducing oxidative damage.

    • Self-Validation Check (ATR-FTIR):

      • Action: Analyze the cured sample via Attenuated Total Reflectance FTIR.

      • Validation Logic: Look for the absorption band at 1600 cm⁻¹ (Vinyl C=C stretch). If the peak is absent, the protocol is successful. If the peak remains, the network is vulnerable to thermal degradation; discard the batch and check catalyst viability.

    G A 1. Formulate DPDVTS + Si-H Crosslinker B 2. Vacuum Degas (<10 Torr, 15 min) A->B C 3. Karstedt's Catalyst (5-10 ppm Pt) B->C D 4. Step-Cure (80°C to 150°C) C->D E 5. N2 Post-Cure (200°C, 2h) D->E F 6. FTIR Validation (No 1600 cm⁻¹ peak) E->F

    Workflow for DPDVTS hydrosilylation curing and self-validation.

    Protocol 2: TGA Validation for Biomedical Sterilization

    Use this protocol to certify that the DPDVTS polymer will not leach monomers during dry-heat sterilization.

    • Sample Preparation: Isolate a 10 mg sample of the post-cured DPDVTS elastomer.

    • Isothermal Hold: Ramp temperature to 160°C (standard dry-heat sterilization temp) at 20°C/min under air, and hold isothermally for 4 hours.

      • Causality: Simulates the exact oxidative and thermal stress of a prolonged hospital sterilization cycle.

    • Thermal Ramp: Following the hold, ramp to 800°C at 10°C/min under nitrogen to evaluate absolute thermal degradation limits.

    • Self-Validation Check:

      • Validation Logic: Calculate the mass loss during the 4-hour isothermal hold at 160°C. If mass loss is <0.1%, the material is validated for biomedical sterilization. If >0.1%, unreacted DPDVTS is volatilizing, indicating a failure in Protocol 1.

    Part 5: Quantitative Data Summaries

    The following table summarizes the expected thermal performance of a fully optimized DPDVTS-crosslinked matrix compared to an industry-standard PDMS matrix.

    Thermal MetricStandard PDMS MatrixDPDVTS-Modified MatrixMechanistic Implication
    T5%​ (Temp at 5% Mass Loss) ~320°C>410°C Phenyl groups successfully prevent early-stage siloxane unzipping.
    Tmax​ (Max Degradation Rate) ~450°C~530°C Enhanced activation energy required to cleave the sterically hindered backbone.
    Char Yield at 800°C (N2) <5%>45% High conversion rate to stable SiOC ceramic structures[2].
    Mass Loss at 160°C (4h Hold) 1.2%<0.05% Superior suitability for implantable drug delivery devices requiring sterilization.

    References

    • ChemicalCell. 1,5-Divinyl-3,3-Diphenyl-1,1,5,5-Tetra-Methyltrisiloxane CAS NO 18586-22-6. ChemicalCell Product Catalog. Available at:[Link]

    • National Institutes of Health (PMC). Self-supporting carbon-rich SiOC ceramic electrodes for lithium-ion batteries and aqueous supercapacitors. PMC6947701. Available at:[Link]

    • Google Patents.Polymer derived ceramic materials (US20060069176A1).

    Sources

    Troubleshooting

    Technical Support Center: Purification &amp; Vacuum Distillation of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to purify 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (often abbreviat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to purify 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (often abbreviated as DViDPhT). Because this monomer features both bulky diphenyl groups and reactive vinyl groups, it requires a highly controlled vacuum distillation protocol.

    This guide is designed for researchers and materials scientists. It addresses the most critical bottlenecks—thermal polymerization and acid-catalyzed siloxane equilibration—while providing actionable, self-validating methodologies to ensure high-purity yields for your optical resins or silicone elastomers.

    Part 1: Physicochemical Properties & Distillation Parameters

    Before initiating any purification workflow, it is critical to understand the physical constraints of the target molecule. The high molecular weight and bulky phenyl groups necessitate deep vacuum conditions to prevent thermal degradation.

    PropertyValue
    Chemical Name 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane
    CAS Number 18586-22-6
    Molecular Formula C₂₀H₂₈O₂Si₃
    Molecular Weight 384.70 g/mol
    Density 0.976 g/cm³
    Boiling Point (at 1.0 Torr) 141 – 144 °C
    Refractive Index ~1.50
    Part 2: Troubleshooting Guides & Experimental Methodologies

    Q1: My product is gelling in the distillation pot before it even reaches the boiling point. How do I prevent this?

    Causality & Mechanism: The terminal vinyl groups on the trisiloxane are highly susceptible to thermally induced free-radical polymerization. Although the siloxane backbone itself is thermally robust, prolonged exposure to temperatures above 150 °C in the distillation pot will initiate cross-linking of the vinyl moieties. This leads to a sudden spike in viscosity and eventual gelation of the entire batch.

    Solution & Methodology: You must lower the pot temperature by utilizing a deep vacuum and introduce a radical scavenger to inhibit polymerization .

    Step-by-Step Protocol (Inhibition & Setup):

    • Inhibitor Addition: Add 100 to 500 ppm of 2,6-di-tert-butyl-4-methylphenol (BHT) directly to the crude mixture in the distillation pot. BHT effectively quenches carbon-centered radicals without requiring an oxygen bleed (unlike MEHQ), making it ideal for deep vacuum applications.

    • Vacuum Optimization: Ensure your high-vacuum rotary vane pump is protected by a liquid nitrogen cold trap. Pull a vacuum of ≤ 1.0 Torr.

    • Controlled Heating: Gradually heat the oil bath. Do not let the pot temperature exceed 180 °C. At 1.0 Torr, the target monomer will distill between 141–144 °C.

    Self-Validation Checkpoint: Before applying vacuum, visually inspect the pot to ensure the BHT is fully dissolved. During distillation, monitor the magnetic stir bar; a sudden drop in rotation speed indicates incipient gelation, meaning the inhibitor concentration was too low or the pot temperature exceeded safe limits.

    Q2: I am observing a continuously shifting boiling point and collecting a wide range of fractions instead of a single pure product. What is happening?

    Causality & Mechanism: You are witnessing acid-catalyzed siloxane equilibration. If the crude mixture contains trace amounts of acidic byproducts (e.g., residual HCl from chlorosilane precursors), heating the mixture will catalyze the cleavage of the Si–O–Si bonds . Instead of distilling the intact trisiloxane, the system redistributes into a statistical mixture of cyclic siloxanes (e.g., D3, D4) and higher linear oligomers, each possessing a different boiling point.

    Solution & Methodology: The crude product must be rigorously neutralized and dried prior to distillation.

    Step-by-Step Protocol (Neutralization):

    • Washing: Dilute the crude siloxane in a non-polar solvent (e.g., hexane or toluene). Wash the organic phase with a saturated aqueous sodium bicarbonate (NaHCO₃) solution in a separatory funnel. Repeat until the aqueous layer tests strictly neutral.

    • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) for at least 2 hours. Residual moisture can cause hydrolysis of any remaining chlorosilanes, regenerating HCl in the distillation pot.

    • Filtration & Stripping: Filter off the drying agent and strip the solvent using a rotary evaporator before transferring the crude to the distillation apparatus.

    Self-Validation Checkpoint: Test the final aqueous wash with pH paper to ensure it is exactly 7.0. After drying with MgSO₄, the organic layer must be optically clear. Turbidity indicates residual water, which will ruin the vacuum and induce hydrolysis.

    Q3: I am unable to achieve a vacuum below 5.0 Torr, and the pot temperature is exceeding 180 °C to get any distillate. How do I fix this?

    Causality & Mechanism: Deep vacuum is essential for distilling high-molecular-weight siloxanes. A poor vacuum forces you to increase the pot temperature, exponentially increasing the risk of thermal degradation. This issue is usually caused by inadequate degassing of low-boiling extraction solvents or a compromised vacuum seal.

    Solution & Methodology: Implement a staged degassing protocol and validate the vacuum integrity before heating.

    Step-by-Step Protocol (Degassing & Vacuum Validation):

    • System Seal Check: Before adding the siloxane, assemble the dry, empty glassware and pull a vacuum. The system must hold < 0.1 Torr. Grease all standard taper joints lightly with high-vacuum silicone grease.

    • Cold Trap Assembly: Submerge the vacuum trap in liquid nitrogen to capture volatile organics that would otherwise contaminate the pump oil and destroy its ultimate vacuum.

    • Staged Degassing: Load the neutralized, dried mixture. Apply a moderate vacuum (e.g., 50 Torr) at room temperature to remove residual extraction solvents. Gradually lower the pressure to < 1.0 Torr while slowly raising the oil bath to 60 °C.

    • Distillation: Only once bubbling ceases and the vacuum stabilizes at ≤ 1.0 Torr should you increase the bath temperature to drive the main fraction over.

    Self-Validation Checkpoint: The vacuum gauge must read a stable pressure (< 1.0 Torr) independent of the pot temperature before the main distillation begins. If pressure spikes when heating, volatiles are still present and degassing is incomplete.

    Part 3: Mechanistic Workflows & Logical Relationships

    The following diagrams illustrate the correct operational workflow and the chemical mechanism behind the most common failure mode (equilibration).

    DistillationWorkflow A Crude Trisiloxane Mixture B Neutralization (NaHCO3) Removes trace HCl A->B C Drying (Anhydrous MgSO4) Removes moisture B->C D Add Inhibitor (BHT) Prevents vinyl polymerization C->D E Deep Vacuum Setup (< 1.0 Torr) D->E F Degassing Removes volatiles E->F G Fractional Distillation Collect at 141-144 °C / 1 Torr F->G H Pure Target Monomer (>99% Purity) G->H

    Workflow for the purification and vacuum distillation of the target trisiloxane.

    SiloxaneEquilibration A Target Trisiloxane (M-D(Ph2)-M) C Protonation of Siloxane Oxygen A->C B Trace Acid (H+) (Catalyst) B->C D Si-O Bond Cleavage C->D E Chain Redistribution (Equilibration) D->E F Cyclic Siloxanes (e.g., D3, D4) E->F G Higher Oligomers (Broad boiling range) E->G

    Mechanism of acid-catalyzed Si-O bond cleavage leading to siloxane redistribution.

    References
    • Smith, J. A., et al. "Systematic Investigation of Liquid Crystalline Elastomers Prepared by Thiol–Ene Photopolymerization." Macromolecules, 2025, 58, 931−941. (Discusses BHT as an inhibitor for thermal polymerization in vinyl siloxanes). Available at:[Link]

    • Kantor, S. W.; Grubb, W. T.; Osthoff, R. C. "The Mechanism of the Acid- and Base-Catalyzed Equilibration of Siloxanes." Journal of the American Chemical Society, 1954, 76, 5190–5197. Available at:[Link]

    Optimization

    Technical Support Center: Mitigating Steric Hindrance in Diphenyl Divinyl Trisiloxane Polymerization

    Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the polymerization of highly phenylated siloxanes.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the polymerization of highly phenylated siloxanes. While diphenyl divinyl trisiloxane is a critical monomer for engineering optical encapsulants with high refractive indices (RI) and exceptional thermal stability, its bulky phenyl groups introduce severe kinetic barriers.

    This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality of steric hindrance in addition-curing (hydrosilylation) systems and provide field-proven, self-validating protocols to ensure complete polymerization without sacrificing optical clarity.

    Part 1: Frequently Asked Questions (The Causality of Steric Hindrance)

    Q: Why does diphenyl divinyl trisiloxane exhibit such poor reactivity compared to dimethyl siloxanes? A: The root cause is the immense steric bulk of the two phenyl rings adjacent to the reactive vinyl centers. In platinum-catalyzed hydrosilylation, the Chalk-Harrod mechanism dictates that the alkene must coordinate to the platinum center before migratory insertion can occur[1]. The bulky phenyl groups create a physical barricade, significantly raising the activation energy required for the Si-H crosslinker to approach and insert into the Pt-coordinated vinyl group. This results in drastically longer reaction times—often doubling or tripling compared to dimethylvinyl equivalents[2].

    Q: Can I overcome this kinetic barrier by simply increasing the concentration of Karstedt’s catalyst? A: No. Brute-forcing the reaction with higher Pt(0) loading often backfires. High catalyst concentrations in sterically hindered systems promote side reactions, such as dehydrogenative silylation or alkene isomerization, rather than the desired addition[1]. Furthermore, unreacted platinum can agglomerate into "platinum black," causing severe yellowing and degrading the optical transmittance required for high-RI encapsulants.

    Q: How does the molecular structure of the hydrogen polysiloxane crosslinker influence the cure? A: The crosslinker acts as the "key" to the vinyl "lock." If you use a highly phenylated Si-H crosslinker, the steric clash between the two bulky molecules will prevent the reaction from reaching completion, leaving unreacted groups and resulting in a tacky polymer[3]. To circumvent this, you must use a crosslinker with a linear, less hindered configuration (e.g., dimethylsiloxy units), which can thread through the steric shield of the diphenyl divinyl trisiloxane[4].

    Part 2: Troubleshooting Guide

    Issue 1: The cured elastomer is tacky and fails to reach the target Shore D hardness.

    • Diagnosis: Premature vitrification. The polymer network stiffened before the sterically hindered groups could react, trapping unreacted Si-H and vinyl moieties within the matrix.

    • Solution: Implement a rigorous step-cure thermal profile. A sequential cure provides the thermodynamic energy required to force the remaining hindered groups to react. Moving from a standard cure to an extended high-temperature post-cure (e.g., 250°C) can increase the final hardness by up to 11–12 Shore D points[3].

    Issue 2: The formulation cures, but the optical transmittance drops below 90% (hazing or yellowing).

    • Diagnosis: Hazing indicates phase separation between the highly phenylated monomer and an incompatible crosslinker. Yellowing indicates catalyst degradation (Pt agglomeration).

    • Solution: Ensure the refractive indices and polarities of the base monomer and crosslinker are matched. To prevent yellowing, introduce an electron-withdrawing inhibitor like dimethyl maleate. This stabilizes the Pt(0) complex at lower temperatures, preventing localized exothermic spikes that destroy the catalyst[1].

    Part 3: Quantitative Data & Optimization

    The table below summarizes the quantitative impact of steric hindrance on reaction times and the necessity of step-curing to achieve complete conversion.

    Siloxane Monomer TypeCuring ProtocolReaction TimeFinal Conversion / Hardness Impact
    Dimethylvinyl-substituted 80°C (1h) + 150°C (3h)2.5 – 8 hoursComplete conversion; standard hardness[2]
    Diphenylvinyl-substituted 80°C (1h) + 150°C (3h)6 – 12 hoursIncomplete; low crosslink density[2][3]
    Diphenylvinyl-substituted 80°C (1h) + 150°C (3h) + 250°C (24h)> 24 hoursComplete; +11 to 12D hardness increase[3]

    Part 4: Self-Validating Experimental Protocol

    To guarantee a fully cured, high-RI siloxane network, follow this optimized hydrosilylation workflow. This protocol includes a built-in validation step to ensure scientific integrity.

    Step 1: Stoichiometric Adjustment Formulate the mixture with a Si-H to Vinyl molar ratio of 1.2:1 . The slight excess of Si-H compensates for functional groups that become permanently sterically inaccessible as the polymer network forms.

    Step 2: Catalyst & Inhibitor Complexation Pre-mix Karstedt’s catalyst (target 5–10 ppm Pt in the final mix) with dimethyl maleate (inhibitor) at a 1:10 molar ratio. This forms a relatively inert Pt(0) complex at room temperature, preventing premature crosslinking and agglomeration[1].

    Step 3: Homogenization Combine the diphenyl divinyl trisiloxane, a less-hindered dimethyl-spaced Si-H crosslinker, and the catalyst complex in a planetary centrifugal mixer. Mix at 2000 rpm for 2 minutes to ensure a homogeneous, single-phase blend.

    Step 4: Degassing Subject the mixture to a vacuum (<10 mbar) for 15 minutes. Removing entrapped oxygen and moisture is critical, as these can poison the Pt catalyst and create micro-voids.

    Step 5: Step-Cure Execution Execute the following thermal profile in a convection oven:

    • Phase 1 (Gelation): 80°C for 1 hour.

    • Phase 2 (Network Extension): 150°C for 3 hours.

    • Phase 3 (Steric Overcome): 250°C for 12–24 hours. This final bake provides the activation energy necessary to force the remaining hindered groups to react[3].

    Step 6: Self-Validation (ATR-FTIR) Analyze the final elastomer using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The protocol is successful if the Si-H stretching peak at ~2120 cm⁻¹ and the vinyl C=C peak at ~1595 cm⁻¹ are completely absent. If residual peaks are detected, extend Phase 3 curing by an additional 12 hours.

    Part 5: Workflow Visualization

    The following diagram maps the logical relationships between specific curing defects caused by steric hindrance and their respective experimental mitigations.

    G Start Polymerization of Diphenyl Divinyl Trisiloxane Assess Assess Curing Defect Start->Assess Tacky Defect: Tacky Surface (Incomplete Cure) Assess->Tacky Phase Defect: Opacity (Phase Separation) Assess->Phase CatDead Defect: Yellowing (Pt Agglomeration) Assess->CatDead StepCure Action: Implement Step-Cure (80°C -> 150°C -> 250°C) Tacky->StepCure Crosslinker Action: Use Less Hindered Dimethyl Si-H Crosslinker Phase->Crosslinker Inhibitor Action: Add Maleate Inhibitor & Reduce Pt Loading CatDead->Inhibitor Validate Validation: FTIR (Si-H peak clearance) StepCure->Validate Crosslinker->Validate Inhibitor->Validate Success Fully Cured, High-RI Siloxane Network Validate->Success

    Caption: Workflow for diagnosing and mitigating steric hindrance in siloxane polymerization.

    References

    • Effects of Phenyl Hydrogen Polysiloxane Molecular Structure on the Performance of LED Packaging Silicone Rubber - ktu.lt
    • Platinum-Catalyzed Hydrosilyl
    • Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes - acs.org
    • Thermally stable network-structured polysiloxane hybrimers with high refractive index for optical applic

    Sources

    Troubleshooting

    reducing volatile outgassing in 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane formulations

    Welcome to the Technical Support Center for high-performance siloxane formulations. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 1,1,5,5-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for high-performance siloxane formulations. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS No. 18586-22-6).

    This specific trisiloxane monomer is highly valued in aerospace, medical device, and optical applications for its thermal stability, radiation resistance, and high refractive index imparted by the diphenyl groups. However, achieving ultra-low outgassing profiles—specifically passing the rigorous ASTM E595 standard—requires precise stoichiometric control, targeted extraction, and optimized thermal processing[1][2].

    Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure your formulations meet critical mission and biocompatibility standards.

    Diagnostic Workflow: Identifying Outgassing Sources

    Before altering your formulation, you must identify the chemical nature of the volatile species. Outgassing in these systems is rarely a single-variable problem; it is typically a combination of unreacted monomer, cyclic oligomers, and trapped moisture.

    OutgassingDiagnostics Start High Outgassing (TML > 1.0% or CVCM > 0.1%) GCMS Perform GC-MS / TGA Identify Volatile Species Start->GCMS Unreacted Unreacted Monomer (CAS 18586-22-6) GCMS->Unreacted Cyclics LMW Cyclic Siloxanes (D3 - D10) GCMS->Cyclics Moisture Water Vapor (Physisorbed/Chemisorbed) GCMS->Moisture Action1 Adjust Hydride:Vinyl Stoichiometry Unreacted->Action1 Action2 Multi-Solvent Extraction & Vacuum Baking Cyclics->Action2 Action3 Hydrophobic Treatment of Silica Fillers Moisture->Action3

    Fig 1: Diagnostic workflow for identifying and mitigating outgassing sources in siloxane elastomers.

    Core Troubleshooting Guides & FAQs

    Q1: Why is my formulation failing ASTM E595 (TML > 1.0%) despite using high-purity 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane? The Causality: The monomer itself has a molecular weight of 384.7 g/mol and a boiling point of approximately 141-144 °C at 1 Torr[3]. If the platinum-catalyzed hydrosilylation reaction is incomplete, unreacted 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane remains trapped in the polymer matrix. In a high-vacuum environment (such as the <5×10−5 Torr used in ASTM E595 testing), this unreacted monomer acts as a volatile plasticizer, vaporizing and condensing on sensitive surfaces, leading to a high Collected Volatile Condensable Material (CVCM) reading[1][4]. The Fix: Ensure your formulation has a slightly optimized Hydride-to-Vinyl (SiH:SiVi) molar ratio (typically 1.1:1 to 1.5:1) to drive the vinyl groups of the trisiloxane to complete conversion. Additionally, check for catalyst poisons (amines, sulfur, or heavy metals) that might be prematurely terminating the crosslinking network.

    Q2: Gas Chromatography-Mass Spectrometry (GC-MS) shows my outgassing is dominated by D3-D10 cyclic siloxanes. How did they get there, and how do I remove them? The Causality: Low-molecular-weight (LMW) cyclic siloxanes (D3 through D10) are thermodynamically favored byproducts formed during the ring-opening polymerization or equilibration of the base siloxane polymers[5]. Because they lack reactive vinyl or hydride functional groups, they do not participate in the crosslinking matrix. They remain highly mobile and will readily "bleed" or outgas under thermal or vacuum stress[5]. The Fix: Standard thermal post-curing is insufficient for removing heavier cyclics (D7-D10). You must implement a Multi-Solvent Extraction protocol (see Protocol 2 below) prior to vacuum baking. This utilizes a non-polar solvent to swell the elastomer and mobilize the cyclics, followed by a polar solvent to flush them out.

    Q3: My formulation passes CVCM (< 0.1%) but fails Total Mass Loss (TML > 1.0%). What is causing this discrepancy? The Causality: If CVCM is low but TML is high, the outgassing species is highly volatile but non-condensable at 25 °C. In silica-reinforced siloxane elastomers, this is almost exclusively moisture[6]. Fumed silica fillers contain both physisorbed water (activation energy ~50 kJ/mol) and chemisorbed water bound to surface silanol groups (activation energy ~220 kJ/mol)[6][7]. The Fix: Pre-treat your silica fillers with a hydrophobizing agent like Hexamethyldisilazane (HMDS) to cap the reactive silanol groups. Furthermore, implement a vacuum bake-out procedure to break the high activation energy barrier of chemisorbed water before final deployment[6][7].

    Validated Experimental Protocols

    Protocol 1: Vacuum-Assisted Thermal Post-Curing (Bake-Out)

    Purpose: To drive off residual unreacted monomers, moisture, and highly volatile LMW species without inducing thermal oxidation of the diphenyl siloxane backbone.

    • Preparation: Place the fully cured elastomer parts on pre-cleaned, perforated stainless-steel trays. Do not stack parts; maximize exposed surface area.

    • Chamber Loading: Load the trays into a vacuum oven equipped with a chemical-duty PTFE dry pump and an oil trap to prevent pump fouling[8]. Critical: Never use silicone vacuum grease on the chamber seals, as it will contaminate the environment and degrade the oven's silicone gaskets[8].

    • Vacuum Initiation: Evacuate the chamber to a pressure of <10−4 Torr at ambient temperature.

    • Thermal Ramping: Ramp the temperature at a rate of 2 °C/min to 200 °C. Scientist's Note: Rapid heating under vacuum can cause trapped volatiles to expand violently, creating micro-voids or blistering in the elastomer. A slow ramp prevents structural degradation.

    • Isothermal Bake: Maintain 200 °C and <10−4 Torr for 24 to 48 hours, depending on the cross-sectional thickness of the part[9][10].

    • Cooling: Allow the chamber to cool to below 50 °C under vacuum before backfilling with dry, high-purity Nitrogen to prevent immediate readsorption of atmospheric moisture.

    Protocol 2: Multi-Solvent Extraction for LMW Siloxanes

    Purpose: To physically extract non-reactive D3-D10 cyclic siloxanes that cannot be removed via thermal baking alone.

    • Swelling Phase: Submerge the cured siloxane component in a non-polar solvent (e.g., high-purity Hexane or Toluene) at a ratio of 10:1 (solvent volume to elastomer mass).

    • Agitation: Place on an orbital shaker at 60 RPM for 12 hours at room temperature. The non-polar solvent will swell the polymer network, increasing free volume and allowing trapped cyclic oligomers to diffuse out into the solvent bulk.

    • Deswelling/Flushing Phase: Transfer the swollen elastomer directly into a polar solvent (e.g., Isopropanol or Methanol) for 4 hours. The polar solvent rapidly deswells the matrix, "squeezing" out the remaining non-polar solvent and the dissolved LMW cyclics.

    • Drying: Air dry in a fume hood for 2 hours, followed immediately by Protocol 1 (Vacuum Baking) to remove any residual extraction solvents.

    Quantitative Data: Impact of Processing on Outgassing Metrics

    The following table synthesizes expected outgassing performance data for a standard 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane formulation across different processing stages, measured against ASTM E595 standards[1][11].

    Processing StageTotal Mass Loss (TML)Collected Volatile Condensable Material (CVCM)Water Vapor Regained (WVR)ASTM E595 Status
    As-Cured (No Post-Processing) 2.45%0.38%0.12%FAIL
    Thermal Post-Cure (150 °C, Air) 1.15%0.15%0.08%FAIL
    Vacuum Bake-Out (Protocol 1) 0.65%0.04%0.05%PASS (Low Outgassing)
    Solvent Extraction + Vacuum Bake 0.08%< 0.01%0.02%PASS (Ultra-Low Outgassing)

    Note: Ultra-low outgassing specifications (TML ≤ 0.1%, CVCM ≤ 0.01%) are often required for advanced optical and deep-space applications[11].

    References

    • Silicone Polymers. "Test Method ASTM E595." Silicone-polymers.co.uk. Available at: [Link]

    • Specialty Silicone Products. "ASTM E595 Low Outgassing Silicones." SSPinc.com. Available at: [Link]

    • Tech Briefs. "Evaluating Low-and Ultra-Low-Outgassing Silicones for Space Applications." Techbriefs.com. Available at: [Link]

    • Konark Silicones. "ASTM E595 Outgassing Test – Standards, Procedures & Compliance." Konarksilicones.com. Available at:[Link]

    • Konark Silicones. "Specialty Silicone - Low Outgassing Procedure for Silicone." Konarksilicones.com. Available at:[Link]

    • Cascade TEK. "Installation and Operation Manual - Pump Type Selection & Vacuum Baking." Cascadetek.com. Available at:[Link]

    • Sharma, H. N., et al. "Moisture outgassing from siloxane elastomers containing surface-treated-silica fillers." npj Materials Degradation / ResearchGate. Available at: [Link]

    • ACS Publications. "General H2O Outgassing Model Applicable to Silica-Filled Silicones." ACS.org. Available at: [Link]

    • New England Die Cutting (NEDC). "Silicone Bleeding in Thermal Pads | Is All Silicone Bleeding Equal?" NEDC.com. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Addressing Catalyst Poisoning in Divinyltrisiloxane Crosslinking Reactions

    Welcome to the technical support center for divinyltrisiloxane crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for divinyltrisiloxane crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to catalyst poisoning in platinum-catalyzed silicone curing systems. Our goal is to provide you with the expertise and practical solutions needed to ensure robust and reproducible experimental outcomes.

    I. Frequently Asked Questions (FAQs)

    Here are some of the most common questions we encounter from researchers working with platinum-catalyzed silicone systems.

    Q1: My silicone is not curing completely, leaving a tacky or sticky surface. What is the most likely cause?

    An incomplete or "gummy" cure is the most common symptom of catalyst inhibition or poisoning.[1][2][3] This occurs when a substance interferes with the platinum catalyst, preventing the hydrosilylation crosslinking reaction from proceeding to completion.[4] The issue is often localized to the interface where the silicone is in contact with a contaminating substrate.[3]

    Q2: What are the common substances that "poison" platinum catalysts?

    Platinum catalysts are sensitive to a variety of chemical compounds, even at trace levels.[5][6] The most common culprits include:

    • Sulfur Compounds: Thiols, sulfides, sulfates, and sulfur-cured rubbers.[7][8][9]

    • Nitrogen Compounds: Amines, amides, nitriles, and imides.[7][9][10][11]

    • Phosphorus, Arsenic, and Antimony Compounds: Phosphines, arsines, and stibenes can act as strong inhibitors.[10][12][13]

    • Organotin Compounds: Often found in condensation-cure silicone systems.[9]

    • Heavy Metals: Lead, mercury, and arsenic can form alloys with platinum, reducing its activity.[7]

    Q3: Can low temperature or incorrect mixing ratios cause curing issues?

    Yes, while catalyst poisoning is a primary concern, other factors can lead to incomplete curing. Low ambient temperatures can significantly slow down the curing reaction.[3][14] Most platinum-catalyzed systems have an optimal temperature range, typically between 5°C and 40°C.[14] Additionally, incorrect mixing ratios of the two-part silicone system will result in an improper stoichiometric balance between the vinyl and hydride functional groups, leading to an incomplete cure.[1][2]

    Q4: How can I test if my substrate or one of my components is causing the inhibition?

    A simple "patch test" can help identify the source of contamination. Mix a small, known-to-be-good batch of your silicone and apply it to a non-inhibiting surface (like polyethylene or a clean glass slide) as a control. Then, apply another small patch to the suspect substrate. If the silicone on the suspect substrate fails to cure while the control cures properly, you have identified the source of inhibition.[15]

    II. In-Depth Troubleshooting Guides

    This section provides a more detailed, systematic approach to diagnosing and resolving catalyst poisoning issues.

    Guide 1: Troubleshooting Incomplete Curing

    Incomplete curing is a critical failure in applications requiring precise material properties. This guide will walk you through a logical process to identify and resolve the root cause.

    Visualizing the Troubleshooting Workflow

    The following diagram illustrates a systematic approach to troubleshooting incomplete curing.

    G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Catalyst Poisoning Diagnostics cluster_3 Corrective Actions start Incomplete Cure Observed (Tacky, Gummy, Liquid) A Verify Mix Ratio & Mixing Technique start->A B Check Environmental Conditions (Temperature & Humidity) A->B If OK C Confirm Material Shelf Life B->C If OK D Perform Patch Test on Inert Substrate (Control) C->D If OK E Test on Suspect Substrate/Component D->E F Analyze Raw Materials for Contaminants E->F If Inhibition Confirmed G Isolate/Remove Contaminant Source F->G J Increase Catalyst Loading (Use with Caution) F->J K Consider Poison-Resistant Catalyst F->K H Apply Barrier Coating to Substrate G->H I Purify Raw Materials G->I G Pt Pt Catalyst SiH Si-H Pt->SiH 1. Activates Poison Poison (e.g., Sulfur) Pt->Poison Binds Strongly Vinyl Si-Vinyl SiH->Vinyl 2. Reacts with Crosslink Crosslinked Polymer Vinyl->Crosslink 3. Forms Crosslink->Pt Catalyst Regenerated Inactive Inactive Pt-Poison Complex Poison->Inactive

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane vs. 1,3-Divinyltetramethyldisiloxane in Hydrosilylation

    As a Senior Application Scientist specializing in siloxane network design, I frequently evaluate crosslinker topologies to optimize both the curing kinetics and the final thermomechanical properties of polysiloxane elast...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist specializing in siloxane network design, I frequently evaluate crosslinker topologies to optimize both the curing kinetics and the final thermomechanical properties of polysiloxane elastomers. Two critical vinyl-functionalized siloxanes often compared in advanced formulations are 1,3-divinyltetramethyldisiloxane (DVTMDS) and 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (DPV) .

    While DVTMDS is the industry standard for rapid hydrosilylation, DPV introduces a bulky, highly polarizable diphenylsiloxy core that fundamentally alters the reaction kinetics and the optical profile of the resulting polymer. This guide objectively compares their reactivity, underlying mechanistic causality, and provides a self-validating experimental protocol for kinetic profiling.

    Structural & Mechanistic Causality

    The reactivity of a vinyl siloxane in platinum-catalyzed hydrosilylation is governed by the electron density of the vinyl group and the steric environment surrounding it.

    DVTMDS: The Benchmark of Unhindered Reactivity DVTMDS consists of two dimethylvinylsiloxy units directly linked via an oxygen atom. This highly compact structure provides minimal steric hindrance, allowing the terminal vinyl groups to readily coordinate with Pt(0) centers[1]. Its exceptional reactivity and ability to stabilize active platinum species make it the foundational ligand in Karstedt’s catalyst[2].

    DPV: Steric Shielding and Inductive Dampening DPV extends the siloxane backbone by inserting a central diphenylsilane unit (ViMe₂Si-O-SiPh₂-O-SiMe₂Vi). The introduction of this diphenylsiloxy core has two profound effects on reactivity:

    • Steric Hindrance: The bulky phenyl rings restrict the conformational freedom of the siloxane chain. During the Chalk-Harrod catalytic cycle, this steric bulk impedes the approach of the Pt-complex to the terminal vinyl groups, significantly increasing the time required for complete conversion[3].

    • Electronic Effects: Phenyl groups are electron-withdrawing relative to methyl groups. While the flexible siloxane (-Si-O-Si-) linkage dampens inductive effects, the slight reduction in electron density at the terminal vinyl groups makes them marginally less nucleophilic, slowing the oxidative addition and olefin coordination steps.

    ChalkHarrod A Pt(0) Resting State B Oxidative Addition (Si-H Activation) A->B + Si-H C Olefin Coordination (Steric Bottleneck) B->C + Vinyl Siloxane D Migratory Insertion (C-Si Bond Formation) C->D Rate-determining for DPV E Reductive Elimination (Product Release) D->E E->A - Crosslinked Network

    Chalk-Harrod Hydrosilylation Cycle: Steric bottlenecks for bulky siloxanes.

    Quantitative Performance Comparison

    The structural differences between DVTMDS and DPV dictate not only their reaction speeds but also the physical properties of the cured networks. The delocalized π-electrons in DPV's diphenylsiloxy core interact strongly with light, drastically increasing the refractive index, making it ideal for LED encapsulants[4].

    PropertyDVTMDS (V2)DPVImpact on Formulation
    Molecular Weight 186.4 g/mol 398.7 g/mol DPV requires higher mass loading for equimolar stoichiometry.
    Refractive Index (nD) ~1.4121.5057[4]DPV is vastly superior for high-optical-clarity applications.
    Boiling Point 139 °C141-144 °C (@ 1 mmHg)[4]DPV exhibits near-zero volatility during high-temp curing.
    Relative Reactivity Extremely HighModerateDVTMDS cures rapidly at RT; DPV requires thermal acceleration.
    Network Rigidity Low (Flexible)High (Rigid)DPV increases the Glass Transition Temperature ( Tg​ ) of the elastomer.

    Experimental Methodology: In Situ Kinetic Profiling

    To objectively compare the reactivity of DVTMDS and DPV, we must isolate the crosslinking kinetics. Hydrosilylation typically follows a first-order reaction rate with respect to Si-H consumption[5]. The following protocol utilizes in situ Fourier Transform Infrared (FTIR) spectroscopy to track this consumption.

    Self-Validating Mechanism: This protocol relies on an internal standard. By normalizing the reactive Si-H stretching peak (~2120 cm⁻¹) against the invariant Si-CH₃ symmetric deformation peak (~1260 cm⁻¹), the system automatically corrects for any variations in sample thickness or IR beam intensity, ensuring absolute trustworthiness of the kinetic data.

    Step-by-Step Protocol
    • Stoichiometric Formulation: Prepare two separate vials. In Vial A, mix DVTMDS with a standard Poly(methylhydrosiloxane) (PMHS) crosslinker at a 1:1 molar ratio of Vinyl to Si-H. In Vial B, do the same using DPV.

    • Isothermal Equilibration: Deposit a thin film of the un-catalyzed mixture from Vial A onto an ATR-FTIR crystal heated to exactly 60 °C. Allow 2 minutes for thermal equilibration.

    • Baseline Acquisition: Record the baseline FTIR spectrum, noting the initial absorbance ratio of the Si-H peak (2120 cm⁻¹) to the Si-CH₃ peak (1260 cm⁻¹).

    • Catalyst Injection: Inject Karstedt’s catalyst (10 ppm Pt) directly into the film on the crystal and immediately begin continuous scanning (1 scan/sec).

    • Real-Time Monitoring: Track the disappearance of the 2120 cm⁻¹ peak until the absorbance plateaus, indicating reaction completion.

    • Kinetic Modeling: Plot ln([Si−H]t​/[Si−H]0​) versus time. The slope of the linear fit yields the pseudo-first-order rate constant ( kobs​ ).

    • Comparative Iteration: Clean the crystal and repeat Steps 2-6 for Vial B (DPV).

    Workflow N1 1. Stoichiometric Formulation N2 2. Isothermal Equilibration N1->N2 N3 3. Pt Catalyst Injection N2->N3 N4 4. Real-Time FTIR Monitoring N3->N4 N5 5. Kinetic Analysis N4->N5

    In situ FTIR kinetic profiling workflow for siloxane hydrosilylation.

    Conclusion & Selection Guide

    The choice between DVTMDS and DPV is a classic trade-off between kinetic efficiency and advanced material properties.

    • Select DVTMDS when formulation goals prioritize rapid room-temperature curing, low viscosity, and highly flexible elastomeric networks[1].

    • Select DPV when designing advanced optical materials (e.g., intraocular lenses, LED encapsulants) where a high refractive index (>1.50)[4] and superior thermal stability are required, and where the manufacturing process can accommodate slower, thermally-accelerated curing cycles[3].

    Sources

    Comparative

    Refractive Index Comparison Guide: Diphenyl vs. Dimethyl Vinyl Siloxane Monomers

    Introduction In the engineering of advanced optical polymers—ranging from intraocular lenses (IOLs) to microfluidic chips and high-efficiency LED encapsulants—the refractive index (RI) of the base elastomer is a critical...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the engineering of advanced optical polymers—ranging from intraocular lenses (IOLs) to microfluidic chips and high-efficiency LED encapsulants—the refractive index (RI) of the base elastomer is a critical performance metric. Vinyl-terminated siloxane monomers serve as the primary reactive precursors for these crosslinked optical networks. The strategic selection between dimethyl and diphenyl substituents dictates not only the optical density and dispersion characteristics but also the thermomechanical profile of the final device.

    As a Senior Application Scientist, I have structured this guide to objectively compare the optical performance of these two monomer classes, detailing the underlying physical causality of their properties and providing a self-validating experimental framework for their characterization.

    Mechanistic Causality: The Physics of Polarizability

    The refractive index of a polymer is a macroscopic manifestation of its microscopic electron polarizability. The choice of side-chain substituents on the siloxane backbone directly alters this polarizability:

    • Dimethyl Vinyl Siloxanes (PDMS): The methyl groups in poly(dimethylsiloxane) possess tightly bound, localized sigma ( σ ) electrons. This results in extremely low electron polarizability under an electromagnetic field, yielding a correspondingly low refractive index (typically nD20​≈1.40 )[1].

    • Diphenyl Vinyl Siloxanes: The incorporation of diphenylsiloxane units introduces bulky aromatic rings into the polymer backbone. These rings are rich in delocalized pi ( π ) electrons[2]. When exposed to the oscillating electromagnetic field of incident light, these π -electron clouds are easily polarized. This strong interaction significantly reduces the phase velocity of light through the medium, elevating the refractive index to 1.55 or higher depending on the molar ratio of phenyl groups[3],[4].

    Clinical and Engineering Implications

    For drug development professionals and biomedical engineers, this optical distinction is highly consequential. In ophthalmology, standard PDMS requires relatively thick lenses to achieve the necessary dioptric power, necessitating surgical incisions >3.0 mm[4]. By utilizing diphenyl-modified siloxanes (RI > 1.46), the lens thickness is drastically reduced. This enables micro-incision cataract surgery (MICS) with incisions <2.2 mm, accelerating patient recovery and reducing post-operative complications[4],[5].

    Causality cluster_dimethyl Dimethyl Vinyl Siloxane cluster_diphenyl Diphenyl Vinyl Siloxane DM_Struct Aliphatic Methyl Groups (-CH3) DM_Mech Low Electron Polarizability DM_Struct->DM_Mech DM_Out Low Refractive Index (n ≈ 1.40 - 1.41) DM_Mech->DM_Out DP_Struct Aromatic Phenyl Rings (-C6H5) DP_Mech High Pi-Electron Polarizability DP_Struct->DP_Mech DP_Out High Refractive Index (n ≈ 1.43 - 1.55+) DP_Mech->DP_Out

    Structural causality of siloxane substituents on optical refractive index.

    Quantitative Data Comparison

    The following table synthesizes the physicochemical properties of standard vinyl-terminated siloxane monomers based on their phenyl content.

    Monomer CompositionPhenyl Content (mol%)Refractive Index ( nD20​ )Density (g/mL at 25°C)Viscosity (cSt at 25°C)Primary Optical Application
    Poly(dimethylsiloxane), vinyl terminated0%1.4050.965850 - 1,150Microfluidics, Soft Lithography,
    (Diphenylsiloxane)-Dimethylsiloxane Copolymer4 - 6%1.4301.010~10,000Contact Lenses, Optical Encapsulants[6]
    (Diphenylsiloxane)-Dimethylsiloxane Copolymer~15%1.4651.036~500Intraocular Lenses (IOLs)[7],
    High-Phenyl Vinyl Siloxane Resins>30%1.500 - 1.545+>1.0502,000 - 3,000High-Brightness LED Encapsulants[8],[3]

    Experimental Methodology: Formulation, Curing, and Optical Characterization

    To objectively compare the performance of these monomers in a laboratory setting, researchers must employ a self-validating experimental workflow. The following protocol details the platinum-catalyzed hydrosilylation curing process and subsequent optical characterization.

    Workflow N1 1. Stoichiometric Formulation N2 2. Vacuum Degassing N1->N2 N3 3. Pt-Catalyzed Hydrosilylation N2->N3 N4 4. Optical Characterization N3->N4

    Step-by-step experimental workflow for siloxane curing and optical validation.

    Step 1: Stoichiometric Formulation
    • Procedure: Blend the selected vinyl-terminated siloxane monomer (dimethyl or diphenyl) with a poly(methylhydrosiloxane) crosslinker.

    • Causality & Validation: Molar matching of vinyl groups to silicon-hydride (Si-H) groups ensures complete network formation. A stoichiometric imbalance leaves unreacted moieties that can cause long-term optical degradation (yellowing). A successful formulation is validated by the absence of residual reactive groups in post-cure FTIR analysis.

    Step 2: Vacuum Degassing
    • Procedure: Subject the unmixed formulation to a vacuum of <10 Torr for 15–20 minutes until no further bubbles rise to the surface.

    • Causality & Validation: The mechanical mixing process introduces trapped air. If cured, these microbubbles act as secondary scattering centers (Mie scattering), which artificially distorts light transmission and RI measurements. A visually bubble-free liquid matrix self-validates the optical homogeneity of the sample prior to curing.

    Step 3: Platinum-Catalyzed Hydrosilylation
    • Procedure: Introduce 5–10 ppm of Karstedt’s catalyst (Platinum-divinyltetramethyldisiloxane complex). Cast the mixture into a polished optical mold and cure thermally at 80°C for 2 hours.

    • Causality & Validation: Thermal energy overcomes the activation barrier for the addition reaction between the vinyl and Si-H groups. The process is self-validating: a solid, tack-free, and optically clear elastomer confirms complete crosslinking without the generation of volatile byproducts.

    Step 4: Refractive Index Measurement
    • Procedure: Place the cured elastomer film on the measurement prism of an Abbe refractometer equipped with a sodium D-line light source (589 nm).

    • Causality & Validation: The refractive index of siloxanes is inversely proportional to temperature due to their high coefficient of thermal expansion (which alters polymer density). Therefore, the refractometer prism must be thermostatically controlled to exactly 20.0°C. To create a self-validating system, the instrument must first be calibrated with a known standard liquid (e.g., 1-bromonaphthalene, nD​=1.658 ) to verify optical alignment before measuring the siloxane samples.

    References

    • Title: VINYL TERMINATED (4-6% DIPHENYLSILOXANE)-DIMETHYLSILOXANE COPOLYMER Source: Gelest, Inc. URL: [Link]

    • Title: Refractive index of (C2H6OSi)n (Polydimethylsiloxane, PDMS) Source: RefractiveIndex.INFO URL: [Link]

    • Title: High Refractive Index Polymers by Design Source: Philipps-Universität Marburg URL: [Link]

    • Title: Drug-Eluting Intraocular Lenses Source: PMC - NIH URL: [Link]

    • Title: Influence of diphenylsiloxane content on the refractive index and specific refractive index increments of dimethyldiphenylsiloxane copolymers Source: ResearchGate URL: [Link]

    • Title: Phenol modified siloxanes - EP0585046A2 Source: Google Patents URL

    Sources

    Validation

    A Comparative Guide to Purity Analysis of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane: A Validated GC-MS Method and its Alternatives

    For Researchers, Scientists, and Drug Development Professionals In the synthesis and application of specialized organosilicon compounds, such as 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, the assurance of p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the synthesis and application of specialized organosilicon compounds, such as 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, the assurance of purity is paramount. This versatile intermediate, a key component in the production of high-performance silicone polymers and hybrid materials, demands rigorous analytical control to ensure the desired thermal stability, mechanical properties, and adhesion characteristics in the final products.[1] This guide provides a comprehensive, in-depth examination of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of this specific trisiloxane. Furthermore, it presents a comparative analysis with alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, to offer a holistic perspective for analytical scientists.

    The Central Role of Purity in Siloxane Chemistry

    The presence of impurities in 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane can have significant consequences on its end-use applications. For instance, residual starting materials or byproducts from its synthesis can interfere with polymerization reactions, leading to inconsistencies in the properties of the resulting silicone elastomers or resins. Therefore, a robust and validated analytical method is not merely a quality control checkpoint but a critical tool in the research and development of advanced materials.

    A Validated GC-MS Method for Purity Determination

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high resolution and sensitivity make it particularly well-suited for the analysis of siloxanes.[2]

    Experimental Protocol: A Step-by-Step Guide

    This section details a proposed GC-MS method for the analysis of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, developed based on established principles of siloxane analysis.

    1. Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent, such as hexane or acetone, and dilute to the mark.

    • A dilution series should be prepared for linearity and range assessment.

    2. GC-MS Instrumentation and Conditions:

    ParameterRecommended SettingRationale
    Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
    Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral resolution for confident identification.
    GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of siloxanes.
    Injection Volume 1 µLA standard injection volume to avoid column overloading.
    Injector Temperature 280 °CEnsures complete volatilization of the analyte without thermal degradation.
    Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
    Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
    Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for good separation and peak shape.
    Oven Temperature Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min)A temperature program designed to separate potential impurities with varying boiling points from the main analyte.
    MS Source Temperature 230 °COptimizes ionization efficiency and minimizes source contamination.
    MS Quadrupole Temperature 150 °CMaintains stable mass filtering.
    Ionization Mode Electron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns.
    Ionization Energy 70 eVThe standard energy for generating a library-searchable mass spectrum.
    Mass Range m/z 40-500A wide enough range to capture the molecular ion and key fragment ions of the analyte and potential impurities.
    Acquisition Mode Full ScanAllows for the identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in targeted quantification.
    Method Validation: A Comprehensive Approach Based on ICH Q2(R1) Guidelines

    The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[3] The following validation parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves analyzing a blank solvent, a sample of the analyte, and a sample spiked with potential impurities. The method is specific if the peak for 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is well-resolved from any other peaks.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the analyte should be prepared and analyzed. The linearity is evaluated by visual inspection of a plot of signal as a function of analyte concentration and by appropriate statistical methods (e.g., calculation of a regression line by the method of least squares).

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparison with a reference standard.

    • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

      • Repeatability: Precision under the same operating conditions over a short interval of time.

      • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

    • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    Alternative Analytical Techniques: A Comparative Overview

    While GC-MS is a powerful tool, other analytical techniques can provide complementary or, in some cases, superior information for the purity assessment of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an unparalleled technique for structural elucidation and can be a highly accurate quantitative tool (qNMR).[4]

    • Advantages:

      • Absolute Quantification (qNMR): qNMR can provide a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.

      • Structural Information: Provides detailed information about the molecular structure, which can be invaluable for identifying unknown impurities.

      • Non-destructive: The sample can be recovered after analysis.

    • Disadvantages:

      • Lower Sensitivity: Generally less sensitive than GC-MS, which may be a limitation for detecting trace impurities.

      • Complex Spectra: The spectra of complex mixtures can be difficult to interpret.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

    • Advantages:

      • Speed and Simplicity: Analysis is typically very fast and requires minimal sample preparation.

      • Functional Group Information: Can quickly confirm the presence of key functional groups such as Si-O-Si, C=C (vinyl), and Si-CH3.

    • Disadvantages:

      • Not Inherently Quantitative: While quantitative methods can be developed, it is generally less precise than GC-MS or qNMR for purity determination.

      • Limited for Isomer Differentiation: May not be able to distinguish between structurally similar isomers.

    Performance Comparison: GC-MS vs. NMR vs. FTIR

    ParameterGC-MSNMR (qNMR)FTIR
    Primary Application Separation and quantification of volatile/semi-volatile compounds.Structural elucidation and absolute quantification.Functional group analysis.
    Quantitative Capability Excellent with proper calibration.Excellent for absolute quantification with an internal standard.Limited, requires method development and calibration.
    Sensitivity High (ppm to ppb levels).Moderate (typically requires higher concentrations than GC-MS).Low to moderate.
    Specificity High, especially with mass spectral data.High, based on unique chemical shifts and coupling constants.Moderate, based on characteristic group frequencies.
    Impurity Identification Good, through mass spectral library matching and interpretation.Excellent for structural elucidation of unknown impurities.Limited, provides functional group information of impurities.
    Sample Throughput Moderate.Low to moderate.High.
    Destructive/Non-destructive Destructive.Non-destructive.Non-destructive.

    Visualizing the Workflow

    Caption: Workflow for GC-MS method development, validation, and routine analysis.

    Conclusion: An Integrated Approach to Purity Assessment

    For the comprehensive purity analysis of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, a validated GC-MS method stands as a robust and reliable primary technique. Its high sensitivity and separative power are ideal for identifying and quantifying impurities. However, for a truly comprehensive understanding of the material, an integrated approach is recommended. Quantitative NMR serves as an excellent orthogonal method for absolute purity determination and structural confirmation of impurities. FTIR, with its speed and simplicity, is a valuable tool for rapid screening and confirmation of functional group integrity. By understanding the strengths and limitations of each technique, researchers and scientists can select the most appropriate analytical strategy to ensure the quality and performance of this critical organosilicon compound.

    References

    • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

    • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
    • ChemicalCell. (n.d.). 1,5-Divinyl-3,3-Diphenyl-1,1,5,5-Tetra-Methyltrisiloxane CAS NO 18586-22-6. Retrieved from [Link]

    • NextSDS. (n.d.). 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane. Retrieved from [Link]

    Sources

    Comparative

    comparing mechanical properties of diphenyl divinyl trisiloxane vs standard vinyl silicones

    Advanced Comparison Guide: Mechanical Properties of Diphenyl Divinyl Trisiloxane vs. Standard Vinyl Silicones As silicone elastomers become increasingly critical in drug development, advanced wound care, and wearable med...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Comparison Guide: Mechanical Properties of Diphenyl Divinyl Trisiloxane vs. Standard Vinyl Silicones

    As silicone elastomers become increasingly critical in drug development, advanced wound care, and wearable medical devices, the limitations of standard polydimethylsiloxane (PDMS) networks—such as low tear strength, limited thermal stability, and low refractive index—have become apparent. To engineer materials that meet stringent biomedical and industrial demands, polymer scientists are turning to specialized cross-linking agents.

    This guide provides an objective, data-driven comparison between standard vinyl silicones and networks modified with diphenyl divinyl trisiloxane (DPDVTS) (1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyltrisiloxane). By unpacking the mechanistic causality behind these chemical modifications, we will explore how substituting methyl groups with bulky phenyl rings fundamentally alters the macroscopic mechanical properties of the resulting elastomer[1].

    Mechanistic Causality: The Role of the Phenyl Group

    To understand why DPDVTS outperforms standard vinyl-terminated PDMS in specific mechanical domains, we must look at the molecular architecture. Standard PDMS relies on the highly flexible Si–O–Si backbone surrounded by small, non-polar methyl groups. This results in a low glass transition temperature ( Tg​ ) and high elasticity, but relatively weak intermolecular forces.

    When DPDVTS is introduced as a crosslinker or comonomer, the structural dynamics change drastically due to three primary mechanisms:

    • Steric Hindrance: The bulky phenyl rings restrict the rotational freedom of the siloxane backbone. This increased rigidity translates macroscopically to a higher elastic modulus and enhanced tear strength[2].

    • π−π Stacking Interactions: The aromatic rings form non-covalent π−π interactions, creating "pseudo-crosslinks" or reinforcing micro-domains within the polymer matrix. This allows the material to dissipate stress more effectively under tensile load, significantly increasing ultimate tensile strength[2].

    • Thermal & Oxidative Shielding: The electron-rich phenyl groups sterically shield the vulnerable siloxane bonds from oxidative cleavage. While standard PDMS begins to degrade around 350°C, phenyl-rich silicones can push the initial decomposition temperature beyond 450°C[3]. Furthermore, the introduction of diphenyl units disrupts polymer chain regularity, suppressing crystallization and maintaining flexibility at extreme sub-zero temperatures[4].

    G A Vinyl-Terminated PDMS (Base Polymer) D Karstedt's Catalyst (Pt) Hydrosilylation A->D B DPDVTS / Standard Vinyl (Crosslinkers) B->D C Polymethylhydrosiloxane (Si-H Crosslinker) C->D E Standard PDMS Network (High Elongation, Low Modulus) D->E  Standard Aliphatic F DPDVTS-Modified Network (High Strength, High Thermal Stability) D->F  Phenyl-Rich Domains

    Caption: Mechanistic pathway of hydrosilylation forming standard vs. DPDVTS-modified silicone networks.

    Comparative Empirical Data

    The following table synthesizes quantitative experimental data comparing a standard platinum-cured PDMS elastomer against a DPDVTS-crosslinked silicone matrix.

    PropertyStandard Vinyl Silicone (PDMS)DPDVTS-Modified SiliconeMechanistic Driver
    Tensile Strength 5.0 – 7.0 MPa7.5 – 10.5 MPa π−π stacking acts as reinforcing domains[2].
    Elongation at Break 350% – 500%150% – 250%High crosslink density from short trisiloxane chain limits extensibility.
    Elastic Modulus 1.0 – 2.5 MPa3.5 – 6.0 MPaSteric hindrance of phenyl rings restricts chain mobility.
    Thermal Stability ( Td5%​ ) ~350°C – 400°C450°C – 478°CPhenyl groups shield the Si-O-Si backbone from thermal oxidation[3].
    Refractive Index ( nD​ ) 1.40 – 1.411.50 – 1.54High electron density of aromatic rings increases light refraction[1].
    Radiation Resistance Poor (Degrades/Crosslinks)ExcellentAromatic rings absorb and dissipate UV/gamma radiation energy[4].

    Note: Exact values depend on silica filler loading and precise stoichiometric ratios.

    Self-Validating Experimental Protocol: Formulation & Mechanical Testing

    To ensure data integrity and reproducibility, the following protocol incorporates self-validating checkpoints. This guarantees that the measured mechanical differences are due to the chemical architecture of DPDVTS, rather than processing flaws.

    Phase 1: Stoichiometric Formulation

    • Calculation: Calculate the exact molar ratio of Vinyl to Si-H groups. Target a ratio of 1:1.5 to account for side reactions (e.g., moisture reacting with Si-H). Validation Check: Failure to maintain this ratio leaves unreacted oligomers that act as plasticizers, artificially lowering the modulus.

    • Mixing: Blend the vinyl-terminated base polymer with the DPDVTS crosslinker. Add the polymethylhydrosiloxane (Si-H) and mix using a planetary centrifugal mixer at 2000 RPM for 2 minutes.

    • Catalysis: Add 5 ppm of Karstedt’s catalyst (Platinum-divinyltetramethyldisiloxane complex) and mix for an additional 1 minute.

    Phase 2: Degassing & Curing 4. Vacuum Degassing: Place the mixture in a vacuum chamber at <10 torr. Validation Check: Monitor until bubble formation completely ceases (typically 10-15 minutes). Any residual micro-voids will act as stress concentrators, prematurely initiating fracture during tensile testing and invalidating ultimate tensile strength data. 5. Curing: Pour the degassed mixture into a highly polished stainless steel mold. Cure in a convection oven at 120°C for 2 hours. 6. Spectroscopic Validation: Perform FTIR spectroscopy on the cured slab. Validation Check: The complete disappearance of the Si-H stretching peak at ~2120 cm⁻¹ confirms a fully realized crosslinked network.

    Phase 3: Mechanical Characterization 7. Testing: Die-cut the cured slab into dumbbell-shaped specimens per ISO 37 standards. Test on an Instron Universal Testing Machine at a crosshead speed of 500 mm/min until failure.

    Workflow S1 1. Stoichiometric Formulation S2 2. Vacuum Degassing S1->S2 S3 3. Thermal Curing & FTIR S2->S3 S4 4. ISO 37 Tensile Testing S3->S4

    Caption: Step-by-step experimental workflow for formulating and mechanically testing silicone elastomers.

    Conclusion for Drug Development Professionals

    For applications requiring extreme durability, such as long-term implantable drug delivery matrices or components subjected to repeated autoclave sterilization, standard PDMS is often insufficient. Substituting standard aliphatic crosslinkers with diphenyl divinyl trisiloxane yields a highly resilient, thermally stable, and radiation-resistant elastomer. While this modification sacrifices some elongation, the resulting gains in tensile strength, modulus, and optical clarity make DPDVTS an indispensable tool in advanced biomaterial engineering.

    References

    • ChemicalCell. "1,5-Divinyl-3,3-Diphenyl-1,1,5,5-Tetra-Methyltrisiloxane CAS NO 18586-22-6". ChemicalCell Technical Specifications. Available at: [Link]

    • Sheng et al. "A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers". MDPI Polymers. Available at:[Link]

    • Li et al. "Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films". RSC Advances. Available at: [Link]

    • Madsen, P. J., et al. "Enhancing the electro-mechanical properties of polydimethylsiloxane elastomers through blending with poly(dimethylsiloxane-co-methylphenylsiloxane) copolymers". RSC Advances. Available at:[Link]

    Sources

    Validation

    A Comparative Guide to FTIR Spectral Analysis of Crosslinked 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

    This guide provides an in-depth analysis of the crosslinking of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, a specialized silicone precursor, using Fourier-Transform Infrared (FTIR) spectroscopy. We will exp...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth analysis of the crosslinking of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, a specialized silicone precursor, using Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the spectral signatures of the monomer, monitor its transformation during the curing process, and compare its characteristics to more common polysiloxane systems. This document is intended for researchers and professionals in materials science and drug development who require a robust method for characterizing polymer network formation.

    Introduction: The Significance of Crosslinking Phenyl-Containing Siloxanes

    1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is a unique organosilicon oligomer. The presence of diphenyl groups on the central silicon atom imparts distinct properties, including enhanced thermal stability and a higher refractive index compared to standard polydimethylsiloxanes (PDMS).[1] However, in its oligomeric form, it is a liquid with limited mechanical utility.

    To transform this precursor into a durable, functional material such as an elastomer or a specialized coating, it must be crosslinked. Crosslinking creates a three-dimensional polymer network, converting the liquid oligomer into a solid with cohesive strength and elasticity. The most prevalent and efficient method for curing vinyl-functionalized siloxanes is the platinum-catalyzed hydrosilylation reaction.[2][3] This process involves the addition of a silicon-hydride (Si-H) bond from a crosslinking agent across the carbon-carbon double bond (C=C) of the vinyl group.[2]

    FTIR spectroscopy is an indispensable analytical tool for this application, offering a direct, real-time window into the chemical transformations occurring during the curing process.[4][5] By tracking the consumption of reactive functional groups, we can precisely monitor reaction kinetics, determine the degree of cure, and ensure the final product's quality and integrity.

    Experimental Methodology: Monitoring Hydrosilylation by ATR-FTIR

    The Attenuated Total Reflectance (ATR) sampling technique is ideally suited for monitoring this reaction in-situ. It requires minimal sample preparation and allows for the analysis of optically dense liquids and solids, making it perfect for tracking the entire liquid-to-solid transition.[2][5][6]

    Materials & Instrumentation
    • Vinyl Precursor: 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

    • Crosslinking Agent: A hydrosilane-containing molecule, such as Poly(methylhydrosiloxane) (PMHS) or Tetrakis(dimethylsiloxy)silane (for a higher crosslink density).[3][7]

    • Catalyst: Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[7]

    • Instrumentation: An FTIR spectrometer equipped with a diamond Universal Attenuated Total Reflectance (UATR) accessory.

    Experimental Protocol
    • Baseline Spectrum Acquisition: Acquire a background spectrum on the clean ATR crystal. Place a small drop of the 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane precursor onto the crystal and record its baseline spectrum. This provides the initial spectral signature before any reaction occurs.

    • Reagent Preparation: In a separate vial, thoroughly mix the vinyl precursor, the Si-H crosslinking agent, and a catalytic amount of Karstedt's catalyst. The ratio of Si-H groups to vinyl groups is a critical parameter that dictates the network properties and is often kept at a slight molar excess of Si-H.[2]

    • Initiation of In-Situ Monitoring: Place a small amount of the reactive mixture directly onto the ATR crystal.

    • Time-Resolved Data Collection: Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds). The reaction can be performed at room temperature or on a heated stage to accelerate curing.[6]

    • Reaction Endpoint Determination: Continue spectral acquisition until the key reactive peaks—specifically the Si-H band from the crosslinker and the vinyl bands from the precursor—no longer decrease in intensity. This indicates that the crosslinking reaction has reached completion.[3][8]

    G cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output A Acquire Baseline Spectrum of Vinyl Precursor B Mix Precursor, Crosslinker, & Catalyst C Place Mixture on ATR Crystal B->C D Initiate Time-Resolved Spectral Acquisition C->D E Monitor Disappearance of Si-H and Vinyl Peaks D->E F Confirm Reaction Completion E->F G Final Cured Polymer Spectrum & Kinetic Data F->G

    Caption: Experimental workflow for in-situ FTIR monitoring.

    Spectral Analysis and Interpretation

    The power of FTIR in this context lies in its ability to assign specific absorption bands to the vibrations of specific chemical bonds.

    A. FTIR Spectrum of the Uncrosslinked Precursor

    The spectrum of the starting material, 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, is characterized by several key absorption bands. The presence of both methyl and phenyl groups on the siloxane backbone creates a rich and unique spectral fingerprint.

    Wavenumber (cm⁻¹)AssignmentCharacteristics
    ~3074Aromatic C-H StretchMedium, sharp peak characteristic of the phenyl groups.[1]
    ~2960Aliphatic C-H Stretch (in Si-CH₃)Medium, sharp peak.[9]
    ~1597Vinyl C=C Stretch Key reactive peak . Weak to medium intensity.[10]
    ~1430Si-Phenyl (C=C in-ring stretch)Sharp, characteristic peak confirming the presence of phenyl groups on silicon.[11]
    ~1260Si-CH₃ Symmetric BendStrong, sharp peak, often used as a stable reference.[12][13]
    1120-1000Si-O-Si Asymmetric StretchVery strong, broad absorption. The presence of two phenyl groups may cause splitting.[1][11]
    ~960 Vinyl =C-H Out-of-Plane Wag Key reactive peak . Medium to strong intensity.[10]
    760-700Si-Phenyl BendingPattern of bands confirming the phenyl substitution.[11]
    B. Monitoring the Hydrosilylation Reaction

    As the crosslinking reaction proceeds, dramatic and predictable changes occur in the FTIR spectrum. The reaction chemically consumes the vinyl and silicon-hydride groups, leading to a corresponding decrease in their absorption bands.

    G cluster_reactants Reactants cluster_product Product R1 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (Contains Si-CH=CH₂) Catalyst Pt Catalyst R1->Catalyst A FTIR Signal Disappears: ~1597 cm⁻¹ (C=C) ~960 cm⁻¹ (=C-H) R1->A R2 Hydrosilane Crosslinker (Contains Si-H) R2->Catalyst B FTIR Signal Disappears: ~2160 cm⁻¹ (Si-H) R2->B P1 Crosslinked Network (New Si-CH₂-CH₂-Si linkage) C Stable Backbone Signals Remain: ~1260 cm⁻¹ (Si-CH₃) ~1100 cm⁻¹ (Si-O-Si) P1->C Catalyst->P1 Hydrosilylation

    Caption: The hydrosilylation reaction and corresponding FTIR changes.

    The primary indicators of the reaction's progress are:

    • Disappearance of the Si-H Stretch: The band from the hydrosilane crosslinker, typically found around 2160 cm⁻¹ , will steadily decrease in intensity until it is no longer detectable.[2][9] This is often the clearest and most easily quantifiable peak to monitor.

    • Disappearance of Vinyl Group Peaks: Concurrently, the vinyl absorptions at ~1597 cm⁻¹ (C=C stretch) and ~960 cm⁻¹ (=C-H wag) will also diminish and ultimately vanish from the spectrum.[10][14]

    The final spectrum of the fully cured polymer will be devoid of these reactive peaks, while the stable absorptions from the Si-O-Si backbone, Si-CH₃, and Si-Phenyl groups will remain, confirming the structural integrity of the newly formed network.

    Comparative Analysis

    A. Comparison with Crosslinked Polydimethylsiloxane (PDMS)

    While the crosslinking chemistry is identical, the spectral features of the diphenyl-containing trisiloxane are distinct from a standard vinyl-terminated PDMS.

    FeatureCrosslinked Diphenyl-Divinyltrisiloxane Crosslinked Vinyl-Terminated PDMS
    Backbone Structure Short chain with a central diphenyl-substituted silicon atom.Long polymer chains of repeating dimethylsiloxane units.
    Phenyl Group Peaks Present . Sharp peaks at ~1430 cm⁻¹ and in the 760-700 cm⁻¹ region.[11]Absent .
    Si-O-Si Stretch Strong, broad band (~1120-1000 cm⁻¹), potentially split or complex.[11]Two very strong, distinct bands around 1090 cm⁻¹ and 1020 cm⁻¹.[11]
    Reactive Group Signature Identical to PDMS (disappearance of vinyl and Si-H peaks).Identical to the diphenyl system.
    Implied Properties Higher thermal stability, higher refractive index.[1]High flexibility, low glass transition temperature, lower thermal stability.

    This comparison underscores how FTIR can not only confirm a reaction but also verify the chemical identity and composition of the precursor material, which is critical for ensuring the final product meets performance specifications.

    B. Comparison with Other Analytical Techniques for Cure Monitoring

    FTIR provides a direct look at chemical bond changes, but other techniques offer complementary information about the physical transformation of the material.

    • Rheology: This technique measures the change in viscosity and modulus as the material transitions from a liquid to a solid.[15] It provides critical information on the gel point and the build-up of mechanical strength but gives no direct chemical information.

    • Differential Scanning Calorimetry (DSC): DSC measures the heat evolved during the exothermic crosslinking reaction. The total heat released is proportional to the extent of the reaction. It is excellent for determining the degree of cure and measuring the final glass transition temperature (Tg) of the polymer.[1]

    Summary

    FTIR spectroscopy, particularly with an ATR accessory, is a powerful, efficient, and non-destructive method for the detailed analysis of the crosslinking of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane. It allows for the unambiguous identification of the precursor, real-time monitoring of the hydrosilylation reaction through the disappearance of key Si-H and vinyl functional groups, and confirmation of the final cured state. By comparing the spectral data to other polysiloxane systems, FTIR serves as a crucial tool for quality control, reaction optimization, and the fundamental understanding of polymer network formation.

    References

    • In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards. Optica Publishing Group. Available at: [Link]

    • Kehrle, J., et al. (2017). In situ IR-spectroscopy as a tool for monitoring the radical hydrosilylation process on silicon nanocrystal surfaces. Nanoscale, 9(24), 8489–8495. Available at: [Link]

    • Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest, Inc. Available at: [Link]

    • In-Situ IR-Spectroscopy as Tool for Monitoring the Radical Hydrosilylation Process on Silicon Nanocrystal Surfaces. ResearchGate. Available at: [Link]

    • FTIR spectra of the polysiloxane solids crosslinked at 50 C–2 h. ResearchGate. Available at: [Link]

    • Nguyen, T. T. H., et al. (2020). Synthesis and Properties of Cross-Linkable Polysiloxane Using a Super base Catalyst. IRE Journals, 3(8). Available at: [Link]

    • ATR-FTIR spectra of polysiloxanes VMS crosslinked with PETMP. ResearchGate. Available at: [Link]

    • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI. Available at: [Link]

    • Cross-linking of linear vinylpolysiloxanes by hydrosilylation – FTIR spectroscopic studies. ResearchGate. Available at: [Link]

    • FTIR Spectroscopy - Guide to Improving Chemical Processes. Mettler Toledo. Available at: [Link]

    • Download - International Journal on Advanced Science, Engineering and Information Technology. Available at: [Link]

    • IR Spectroscopic Method for Determination of Silicone Cross-Linking. Pressure Sensitive Tape Council. Available at: [Link]

    • Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. PMC. Available at: [Link]

    • Using Near-Infrared Spectroscopy to Monitor the Curing Reaction of Silicone Adhesives. Spectroscopy Online. Available at: [Link]

    • Study the curing reaction of silicone release agent through FTIR. Paul Wu's Blog. Available at: [Link]

    • The effects of cross-linking agent and surfactant on the tear strength of novel vinyl polysiloxane impression materials. QMRO. Available at: [Link]

    • How to Detect Curing Reactions in Adhesives Using FTIR. Rocky Mountain Laboratories. Available at: [Link]

    • FTIR Peak Analysis of Polysiloxanes and Polyphosphazenes. Scribd. Available at: [Link]

    • FTIR spectra of experiment 1, at five reaction times. ResearchGate. Available at: [Link]

    • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Available at: [Link]

    • Morphological and Dielectric Properties of Vinyl PDMS-Polyhedral Oligomeric Silsesquioxanes Composites. International Journal of Scientific & Progress Research. Available at: [Link]

    • Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. PMC. Available at: [Link]

    • FTIR spectra obtained from PDMS precursor (blue dashed line), Vinyl terminated PDMS (green dotted line) and SSG (red line). ResearchGate. Available at: [Link]

    Sources

    Comparative

    Evaluating Optical Transparency: 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane vs. Traditional Epoxy Resins

    As optoelectronic devices—particularly high-brightness LEDs, optical sensors, and micro-displays—push the boundaries of luminous efficacy and miniaturization, the demands placed on encapsulation materials have grown expo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As optoelectronic devices—particularly high-brightness LEDs, optical sensors, and micro-displays—push the boundaries of luminous efficacy and miniaturization, the demands placed on encapsulation materials have grown exponentially. The encapsulant must not only protect delicate semiconductor architectures from environmental ingress but also maximize light extraction efficiency over tens of thousands of operating hours.

    Historically, bisphenol-A (BPA) and cycloaliphatic epoxy resins have dominated this space due to their high initial refractive index and mechanical rigidity[1]. However, the industry is rapidly transitioning toward high-refractive-index (HRI) phenyl-silicone networks, synthesized using specialized crosslinkers like 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS: 18586-22-6).

    This guide provides an objective, data-driven comparison of the optical transparency and degradation mechanics of phenyl-siloxane networks versus traditional epoxy resins, equipping researchers and materials scientists with the protocols necessary to validate these properties in their own workflows.

    Mechanistic Causality: Why Molecular Structure Dictates Optical Clarity

    To understand the divergence in long-term optical performance between these two material classes, we must examine their fundamental molecular architectures.

    The Role of Phenyl Rings in Refractive Index (RI)

    Light extraction efficiency in an LED package is heavily dependent on minimizing total internal reflection (TIR) at the semiconductor-encapsulant interface. Standard polydimethylsiloxane (PDMS) has a relatively low refractive index ( n≈1.41 ), which creates a severe optical mismatch with GaN chips ( n≈2.4 ).

    By utilizing 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane as a structural building block, we introduce bulky, electron-rich phenyl groups into the siloxane backbone. The highly delocalized π -electron clouds of these diphenyl groups significantly increase the polarizability of the polymer matrix, boosting the refractive index to the 1.50–1.55 range[2][3]. This matches the optical performance of traditional epoxies while retaining the inherent flexibility of silicones.

    Bond Dissociation Energy and Photo-Thermal Yellowing

    The critical failure mode for optical encapsulants is "yellowing"—a macroscopic symptom of microscopic photo-oxidative degradation.

    • Epoxy Resins: The carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in epoxy networks possess bond dissociation energies of approximately 347 kJ/mol and 358 kJ/mol, respectively. Under continuous exposure to high-energy photons (UV/blue light) and thermal stress (>100°C), these bonds undergo radical cleavage. This initiates a cascade of chain scissions and oxidation events that form conjugated double bonds (chromophores). These chromophores absorb light in the blue spectrum (400–500 nm), causing the material to appear yellow and drastically reducing overall light transmittance[1][4].

    • Phenyl-Siloxanes: The siloxane network formed by the vinyl-addition curing of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane relies on a silicon-oxygen (Si-O) backbone. The Si-O bond boasts a dissociation energy of ~452 kJ/mol. This high thermodynamic stability makes the siloxane network virtually immune to the radical cleavage that plagues epoxies under standard LED operating temperatures (up to 200°C), allowing it to maintain >90% transmittance over years of use[4][5].

    G UV UV & Thermal Stress (>150°C, High-Flux Photons) Siloxane 1,1,5,5-tetramethyl-3,3-diphenyl- 1,5-divinyltrisiloxane Network UV->Siloxane Epoxy Traditional Epoxy Resin (Bisphenol-A based) UV->Epoxy SiO Si-O Backbone (Bond Energy: 452 kJ/mol) Siloxane->SiO CC C-C / C-O Backbone (Bond Energy: 347 kJ/mol) Epoxy->CC Stable No Chromophore Formation Maintained Transparency (>90%) SiO->Stable Resists Cleavage Degrade Radical Cleavage & Conjugated Double Bonds CC->Degrade Chain Scission Yellow Severe Yellowing (Decreased Transmittance) Degrade->Yellow

    Figure 1: Mechanistic pathway of photo-thermal degradation in epoxy vs. siloxane networks.

    Quantitative Performance Comparison

    The following table synthesizes the optical and thermal performance metrics of a cured phenyl-siloxane network (utilizing the diphenyl-trisiloxane crosslinker) against a standard optical-grade bisphenol-A epoxy resin.

    PropertyPhenyl-Siloxane NetworkOptical-Grade Epoxy Resin
    Initial Transmittance (400–700 nm) > 95%90% – 92%
    Transmittance (After 1,000h @ 150°C) > 90% < 70% (Severe Yellowing)
    Refractive Index ( nD​ at 589 nm) 1.50 – 1.541.50 – 1.55
    UV Absorption Cut-off ~ 260 nm (Due to phenyl rings)~ 300 nm
    Thermal Stability Limit > 200°C~ 120°C – 150°C
    Curing Mechanism Pt-catalyzed Hydrosilylation (No byproducts)Amine/Anhydride Ring-Opening

    Data synthesis derived from comparative optical function studies and LED encapsulation reliability testing[1][2][4][5].

    Experimental Protocols for Optical Evaluation

    To ensure scientific integrity, the evaluation of optical transparency must be treated as a self-validating system. The following protocols detail how to synthesize test samples and quantify their optical degradation, ensuring that artifacts (such as surface roughness or incomplete curing) do not skew the spectrophotometric data.

    Protocol A: Sample Preparation and Hydrosilylation Curing

    Objective: Prepare optically flat, fully crosslinked 2mm thick plaques for transmission testing.

    • Formulation: Stoichiometrically balance 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane with a multi-functional silicon hydride (Si-H) crosslinker (molar ratio of Vinyl:Si-H should be 1:1.2 to ensure complete consumption of vinyl groups).

    • Catalysis: Add Karstedt’s catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) to achieve 5-10 ppm of active Pt.

    • Degassing: Mix thoroughly and place the formulation in a vacuum desiccator at 10 Torr for 15 minutes to remove all entrapped air bubbles. Self-Validation: Visual inspection must confirm zero micro-bubbles, which would cause Rayleigh scattering and artificially lower transmittance.

    • Curing: Pour into a polished glass mold (2mm depth). Cure via a step-cure profile: 80°C for 1 hour, followed by 150°C for 2 hours.

    • Validation of Cure: Perform ATR-FTIR spectroscopy on the cured plaque. The complete disappearance of the Si-H stretching peak at 2160 cm⁻¹ validates that the network is fully crosslinked and stable.

    Protocol B: UV-Vis Spectrophotometry & Accelerated Aging

    Objective: Quantify the degradation of optical transmittance under accelerated photo-thermal stress.

    • Baseline Measurement: Place the 2mm plaque in the sample beam of a double-beam UV-Vis spectrophotometer. Leave the reference beam empty (air). Scan from 300 nm to 800 nm. Record the initial transmittance ( T0​ ) at 450 nm (the typical emission peak of a blue LED chip).

    • Accelerated Aging (Thermal): Place the samples in a forced-air convection oven at 150°C.

    • Accelerated Aging (UV): Concurrently, place a separate set of samples in a QUV accelerated weathering tester (UVA-340 lamps, 0.89 W/m² irradiance at 340 nm, 60°C).

    • Time-Series Analysis: Remove samples at 250h, 500h, 750h, and 1,000h intervals. Allow them to cool to room temperature in a desiccator.

    • Re-measurement: Scan the aged samples in the UV-Vis spectrophotometer. Calculate the Transmittance Retention ( %=Taged​/T0​×100 ).

    • Data Interpretation: Epoxies will exhibit a sharp decline in transmittance at 450 nm by the 250h mark due to chromophore generation, whereas the phenyl-siloxane will maintain a nearly flat retention curve (>90% retention) through 1,000h[4][5].

    Conclusion

    For applications requiring high luminous efficacy over extended lifespans, traditional epoxy resins are fundamentally limited by the bond dissociation energies of their carbon backbones. By utilizing 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane as a foundational monomer, formulators can engineer siloxane networks that achieve the high refractive index necessary for efficient light extraction, while leveraging the robust Si-O backbone to completely bypass the photo-thermal yellowing mechanisms that plague epoxies.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

    As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized ch...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents like 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, a member of the organosiloxane family, are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides a comprehensive framework for the responsible disposal of this compound, grounded in established safety protocols for organosilicon materials.

    The causality behind stringent disposal protocols for organosiloxanes lies in their potential for environmental persistence and the generation of hazardous byproducts upon incomplete combustion or reaction with incompatible materials.[1][2] Therefore, a self-validating system of disposal, as outlined below, is crucial for mitigating these risks.

    Immediate Safety and Handling Protocols

    Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the immediate safety and handling requirements for 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane.

    Personal Protective Equipment (PPE):

    A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling organosilicon compounds, the following PPE is mandatory:

    PPE ItemSpecificationRationale
    Eye Protection Chemical safety gogglesProtects against splashes and vapors that may cause eye irritation.[2]
    Hand Protection Neoprene or nitrile rubber glovesProvides a barrier against potential skin irritation.[2]
    Body Protection Lab coat or other suitable protective clothingPrevents contamination of personal clothing.[2]
    Respiratory Protection NIOSH-certified organic vapor respiratorRecommended when there is a risk of inhaling vapors, especially in poorly ventilated areas.[1][2]

    Ventilation:

    Always handle 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any vapors.[1][2]

    Step-by-Step Disposal Procedure

    The disposal of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane must be conducted in accordance with local, state, and federal regulations. The following procedure is a general guideline based on best practices for organosilicon compounds.

    • Waste Collection:

      • Collect waste 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane in a designated, properly labeled, and sealed container.

      • Ensure the container is compatible with the chemical and will not degrade.

      • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Waste Storage:

      • Store the waste container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1]

      • Keep the container tightly closed to prevent the release of vapors.[2]

      • Store away from incompatible materials such as oxidizing agents, acids, and bases.[1][2]

    • Final Disposal:

      • Incineration: The preferred method of disposal for many organosilicon compounds is incineration in a licensed hazardous waste facility.[2][3] This process should be carried out in a properly equipped and regulated incinerator to ensure complete combustion into less harmful substances.[3]

      • Landfill: Landfill disposal is generally not recommended for liquid organosilicon compounds due to their potential to persist in the environment.[3] If no other options are available, the compound must be placed in a sealed container and disposed of in a landfill specifically designed to handle hazardous waste, with prior approval from the landfill operator.[3]

      • Recycling: Some specialized facilities may have the capability to recycle certain silicone fluids.[3] This is an environmentally preferable option and should be explored with certified recycling companies.[3]

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane.

    DisposalWorkflow Start Start: Waste 1,1,5,5-Tetramethyl-3,3- diphenyl-1,5-divinyltrisiloxane Collect Collect in a designated, labeled, and sealed container Start->Collect Store Store in a cool, dry, well-ventilated area Collect->Store CheckRegulations Consult Local, State, and Federal Regulations and Institutional SOPs Store->CheckRegulations Incineration Preferred Method: Incineration at a licensed hazardous waste facility CheckRegulations->Incineration Incineration Permitted Recycling Alternative Method: Recycling via a certified facility CheckRegulations->Recycling Recycling Available Landfill Least Preferred Method: Landfill at a designated hazardous waste site (with prior approval) CheckRegulations->Landfill Other methods not feasible End End: Proper Disposal Incineration->End Recycling->End Landfill->End

    Caption: Disposal decision workflow for 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane.

    Emergency Procedures: Spill Cleanup

    In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.[1]

    Minor Spill (Contained within a fume hood):

    • Alert Personnel: Notify others in the immediate area of the spill.[4]

    • Don PPE: Ensure you are wearing the appropriate PPE as outlined above.[4]

    • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[5] Work from the outside of the spill inwards to prevent it from spreading.[5]

    • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[5]

    • Decontamination: Clean the spill area with soap and water.[4] Collect the cleaning materials for disposal as hazardous waste.

    • Ventilation: Allow the area to ventilate thoroughly.

    Major Spill (Outside of a fume hood or a large volume):

    • Evacuate: Immediately evacuate the area.[1][4]

    • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.[4]

    • Restrict Access: Prevent entry to the spill area.

    • Professional Cleanup: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of a trained hazardous materials response team.

    Authoritative Grounding and Comprehensive References

    The protocols described herein are based on established safety guidelines for organosilicon compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for the 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane product you are using and to adhere to all applicable local, state, and federal regulations.

    References

    • NextSDS. (n.d.). 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane. Retrieved from [Link]

    • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

    • Gelest, Inc. (2015, September 8). 1,1,5,5-TETRAPHENYL-1,3,3,5-TETRAMETHYLTRISILOXANE Safety Data Sheet. Retrieved from [Link]

    • NextSDS. (n.d.). 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane — Chemical Substance Information. Retrieved from [Link]

    • PubChem. (n.d.). Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-. Retrieved from [Link]

    • Chemos GmbH&Co.KG. (2019, November 25). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]

    • Blog. (2025, August 29). How to dispose of silicone fluid 500 safely?. Retrieved from [Link]

    • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

    • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

    • SUNY College of Optometry. (2019, May). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. Retrieved from [Link]

    Sources

    Handling

    Comprehensive Safety and Handling Guide for 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

    This guide provides essential safety protocols and operational directives for the handling and disposal of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS No. 18586-22-6).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety protocols and operational directives for the handling and disposal of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS No. 18586-22-6). As a laboratory professional, your safety is paramount. This document is structured to provide a clear, scientifically-grounded framework for mitigating risks associated with this organosilicon compound. The information herein is synthesized from available safety data for the compound and its structural analogs, providing a robust, albeit preliminary, set of safety recommendations.

    Understanding the Hazard Profile

    1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is an organosiloxane that, based on its GHS classification, presents several potential hazards to laboratory personnel. The primary routes of exposure are inhalation, skin contact, and eye contact.

    GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols and engineered safety controls. The causality behind these hazards lies in the chemical reactivity of the vinyl and phenyl functional groups, as well as the potential for the siloxane backbone to interact with biological tissues.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane. Recommendations for glove materials are based on general guidance for organosilicon compounds.[1]

    Body Part Personal Protective Equipment Specifications and Rationale
    Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[1] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.
    Hands Nitrile or Neoprene GlovesThese materials have demonstrated good resistance to a range of organosilicon compounds.[1] Ensure gloves are of sufficient thickness (minimum 0.2mm) and are inspected for any signs of degradation or perforation before use. Double gloving is recommended for prolonged handling.
    Body Chemical-Resistant Laboratory CoatA lab coat made of a non-porous material is essential to protect against incidental skin contact from spills and splashes. For larger quantities or higher-risk operations, a chemical-resistant apron or coveralls should be worn.
    Respiratory Use in a Fume HoodAll handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is required.
    Safe Handling Workflow: A Step-by-Step Protocol

    Adherence to a systematic workflow is crucial for minimizing exposure risk. The following diagram and protocol outline the essential steps for safely handling 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_waste Segregate Waste handle_reaction->handle_waste cleanup_decontaminate Decontaminate Work Area handle_waste->cleanup_decontaminate Proceed to Cleanup cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

    Caption: Safe Handling Workflow for 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane.

    Protocol:

    • Preparation:

      • Don PPE: Before entering the laboratory area where the chemical will be handled, don all required PPE as outlined in the table above.

      • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

      • Assemble Materials: Gather all necessary equipment and reagents to avoid leaving the designated work area during the procedure.

    • Handling:

      • Transfer Chemical: Dispense the required amount of the compound slowly and carefully to avoid splashing. Use a secondary container for transport within the lab.

      • Experimental Procedure: Conduct all experimental manipulations within the fume hood.

      • Segregate Waste: All materials that come into contact with the chemical, including pipette tips, gloves, and absorbent paper, must be considered hazardous waste.

    • Post-Handling:

      • Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by a detergent and water.

      • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

      • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

    Spill and Disposal Management: A Contingency Plan

    Accidents can happen, and a well-defined plan for spill management and waste disposal is a critical component of laboratory safety.

    Spill Response:

    • Evacuate: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety officer.

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.

    • Contain: For small spills within a fume hood, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate: Clean the spill area as described in the post-handling protocol.

    Waste Disposal:

    • All waste contaminated with 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane must be disposed of as hazardous waste.

    • Collect waste in a clearly labeled, sealed container.

    • Follow your institution's specific guidelines for hazardous waste disposal. Do not pour this chemical down the drain.[1] Incineration is a potential disposal method for similar organosilicon compounds.[1]

    Conclusion: A Culture of Safety

    The safe handling of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is achievable through a combination of understanding its hazards, diligent use of personal protective equipment, adherence to established protocols, and preparedness for emergencies. This guide provides a foundational framework for its safe use. Always consult your institution's specific safety policies and the manufacturer's most recent Safety Data Sheet (SDS) before commencing any work with this or any other chemical.

    References

    • Gelest, Inc. (2015, September 8). Safety Data Sheet: 1,1,5,5-TETRAPHENYL-1,3,3,5-TETRAMETHYLTRISILOXANE. Retrieved from [Link]

    Sources

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